molecular formula C9H12O2 B182145 (R)-1-(4-Methoxyphenyl)ethanol CAS No. 1517-70-0

(R)-1-(4-Methoxyphenyl)ethanol

Cat. No.: B182145
CAS No.: 1517-70-0
M. Wt: 152.19 g/mol
InChI Key: IUUULXXWNYKJSL-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(4-Methoxyphenyl)ethanol is a high-value chiral alcohol that serves as an essential precursor in the synthesis of several important pharmaceutical compounds. Its primary research application is as a key chiral building block for a class of aryl propionic acid non-steroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen and Naproxen . The enantiopurity of this synthon is critical for the biological activity of the final active pharmaceutical ingredient (API). This compound is recognized for its significant role in biocatalytic and chemoenzymatic research. Recent studies have focused on novel reductases for its asymmetric synthesis from p-methoxyacetophenone, achieving conversions of 99.5% with an enantiomeric excess (e.e.) of >99.6% . Alternative biocatalytic resolution methods using immobilized lipases in organic solvents have also been demonstrated to resolve the racemic mixture with high efficiency, achieving an enantiomeric excess of the product (eep) of 99.1% and a conversion close to the theoretical maximum of 50% . These advanced synthesis pathways are a key area of investigation for developing greener and more efficient industrial-scale production processes for enantiomerically pure intermediates. This compound is for Research Use Only (RUO) and is intended for use in laboratory research, specifically in pharmaceutical development, asymmetric synthesis studies, and biocatalyst screening. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate personal protective equipment.

Properties

IUPAC Name

(1R)-1-(4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUULXXWNYKJSL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348901
Record name (R)-1-(4-Methoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517-70-0
Record name 1-(4-Methoxyphenyl)ethanol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-1-(4-Methoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(4-methoxyphenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-METHOXYPHENYL)ETHANOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B9B7SAO1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(4-Methoxyphenyl)ethanol: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-1-(4-Methoxyphenyl)ethanol, a chiral aromatic alcohol of significant interest in organic synthesis and pharmaceutical development. The information presented is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Physical Properties

This compound is a compound with well-defined physical characteristics. The quantitative data are summarized in the table below for ease of reference and comparison.

PropertyValueCitations
Molecular Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [1][2]
Appearance Clear light brown liquid after melting; Colorless to pale yellow liquid[3][4]
Melting Point 26-28 °C[3]
Boiling Point 254.344 °C at 760 mmHg; 334-336 °C[1][3]
Density 1.053 g/cm³; 1.058±0.06 g/cm³[1][3][5]
Refractive Index 1.533; 1.536-1.538[3][6][7][8]
Flash Point 107.969 °C; >230 °F[1][3]
pKa 14.49 ± 0.20 (Predicted)[1][5]
Solubility Soluble in DMSO and Methanol; Not miscible in water.[3][6][9]
Storage Temperature 2-8 °C; Room Temperature[1][3][5]

Chemical Properties and Reactivity

This compound, also known as 4-methoxy-alpha-methylbenzyl alcohol, is a member of the benzyl alcohol class of compounds.[2] Its chemical behavior is dictated by the presence of a hydroxyl group on the benzylic carbon and a methoxy group on the phenyl ring.

Key chemical reactions involving this compound include:

  • Reduction: The parent compound, 4'-methoxyacetophenone, can be reduced to form this compound. Biocatalytic methods are often employed to achieve high enantioselectivity in this reduction.[10]

  • Transesterification: Racemic mixtures of 1-(4-methoxyphenyl)ethanol can be resolved into their respective enantiomers through lipase-catalyzed transesterification.[10]

  • Acylation: The alcohol functional group is susceptible to acylation, leading to the formation of corresponding esters.[10]

  • Precursor in Synthesis: It serves as a reactant in the synthesis of other organic molecules, such as 4-(1-chloro-ethyl)-anisole.[6][10] It has also been used in the preparation of 4-(2-iodoethyl)phenol by refluxing with hydriodic acid.[3]

The compound is also utilized in photolysis studies to investigate photochemical reaction mechanisms.[6][10]

From a biological perspective, this compound has shown potential antioxidant properties and has been identified as a possible inhibitor of certain cytochrome P450 enzymes, which are critical in drug metabolism.[10]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development.

3.1. Chemical Synthesis

A multi-step chemical synthesis route starting from 4-methoxyacetophenone has been described.[1] The key steps are as follows:

  • Imine Formation: 4-methoxyacetophenone is refluxed with (R)-α-methylbenzylamine in toluene, with a Dean-Stark apparatus to remove water, forming (R)-[1-(4-Methoxyphenyl)-ethylidene]-(1-phenylethyl)amine.[1]

  • Reduction: The resulting imine is reduced using hydrogen gas and a 10% Palladium on carbon (Pd/C) catalyst in ethyl acetate at 35-40°C.[1]

  • Purification and Chiral Auxiliary Removal: The product undergoes salt formation with p-toluenesulfonic acid, followed by basic extraction and further catalytic hydrogenation to remove the chiral auxiliary group.[1]

This method is reported to yield high stereoselectivity, with a chiral purity of 100% as determined by HPLC analysis.[1]

3.2. Biocatalytic Synthesis

An environmentally friendly approach involves the biocatalytic, anti-Prelog stereoselective reduction of 4'-methoxyacetophenone.[1][11] This method utilizes immobilized Trigonopsis variabilis AS2.1611 cells as the biocatalyst.[1][12] The reaction is notably carried out in an ionic liquid-containing medium, which has been shown to be biocompatible with the cells and can enhance reaction efficiency by moderately increasing cell membrane permeability.[1]

Visualizations

Diagram 1: Chemical Synthesis Workflow

G Chemical Synthesis of this compound cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Final Product A 4-Methoxyacetophenone C Imine Formation (Toluene, Reflux) A->C B (R)-α-Methylbenzylamine B->C D Reduction (H₂, 10% Pd/C, Ethyl Acetate) C->D E Purification & Auxiliary Removal (Salt Formation, Extraction, Hydrogenation) D->E F This compound E->F

A schematic overview of the chemical synthesis process.

Diagram 2: Biocatalytic Synthesis Workflow

G Biocatalytic Synthesis of this compound cluster_start Substrate cluster_process Biocatalytic Reduction cluster_end Product A 4'-Methoxyacetophenone B Immobilized Trigonopsis variabilis AS2.1611 cells A->B D This compound B->D C Ionic Liquid Medium C->B

An illustration of the biocatalytic synthesis route.

Safety and Handling

This compound is classified as a combustible liquid.[2][13] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment, including eye protection, gloves, and respiratory protection where necessary, should be used when handling this chemical.[14] It should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[6][13] The compound is incompatible with oxidizing agents.[6] For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS).[15]

References

An In-depth Technical Guide to (R)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1-(4-Methoxyphenyl)ethanol, a chiral building block significant in organic chemistry and pharmaceutical development. This document outlines its chemical identity, physical properties, and detailed experimental protocols for its synthesis, tailored for professionals in research and drug development.

Chemical Identity and Synonyms

This compound is a specific stereoisomer of 1-(4-methoxyphenyl)ethanol. Its unique spatial arrangement is crucial for its application in asymmetric synthesis, where it serves as a precursor for more complex chiral molecules.[1]

IdentifierValue
CAS Number 1517-70-0[1][2][3]
IUPAC Name (1R)-1-(4-methoxyphenyl)ethan-1-ol[2]
Molecular Formula C₉H₁₂O₂[1][2]
SMILES C--INVALID-LINK--C1=CC=C(OC)C=C1[2]
InChI InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-/m1/s1[1]

Synonyms:

  • (+)-(R)-1-(4-Methoxyphenyl)ethanol[1][4]

  • (R)-1-(p-Methoxyphenyl)ethanol[1]

  • (R)-alpha-Methyl-4-methoxybenzyl Alcohol[1]

  • (αR)-4-Methoxy-α-methylbenzenemethanol[4]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Weight 152.19 g/mol [1][2]
Density 1.053 g/cm³[1][4]
Boiling Point 254.344 °C at 760 mmHg[1][4]
Flash Point 107.969 °C[1]
pKa 14.49 ± 0.20 (Predicted)[1][4]
Storage Temperature 2-8°C[1][4][5]
Purity (Typical) ≥96%[2], ≥97%[3]

Experimental Protocols: Synthesis Methodologies

The synthesis of this compound can be achieved through various methods, including chemical synthesis and biocatalytic routes. Each method offers distinct advantages in terms of stereoselectivity, yield, and environmental impact.

1. Chemical Synthesis via Chiral Auxiliary

This method employs a chiral auxiliary to induce stereoselectivity, resulting in a high chiral purity of the final product.[1]

Experimental Protocol:

  • Imine Formation: 4-methoxyacetophenone is refluxed with (R)-α-methylbenzylamine in toluene. A Dean-Stark apparatus is used to remove water, driving the reaction towards the formation of (R)-[1-(4-Methoxyphenyl)-ethylidene]-(1-phenylethyl)amine.[1]

  • Reduction: The resulting imine is reduced using hydrogen gas with a 10% Palladium on carbon (Pd/C) catalyst in ethyl acetate at a temperature of 35-40°C.[1]

  • Salt Formation and Extraction: The product is treated with p-toluenesulfonic acid to form a salt. This is followed by a basic extraction to isolate the free amine.[1]

  • Auxiliary Removal: The chiral auxiliary is removed by further catalytic hydrogenation.[1]

  • Final Product Formation: The resulting amine is converted to its hydrochloride salt and recrystallized to yield pure this compound.[1] This method has been reported to achieve a chiral purity of 100% as determined by HPLC analysis.[1]

2. Biocatalytic Synthesis via Stereoselective Reduction

A greener alternative to chemical synthesis involves the use of biocatalysts. This method utilizes enzymes from microorganisms to perform stereoselective reductions.

Experimental Protocol:

  • Biocatalyst Preparation: Trigonopsis variabilis AS2.1611 cells are immobilized for use as the biocatalyst.[1]

  • Reaction Medium: The reaction is carried out in an ionic liquid-containing medium, specifically 1-(2'-hydroxyl)ethyl-3-methylimidazolium nitrate (C₂OHMIM·NO₃), which enhances reaction efficiency by moderately increasing cell membrane permeability.[1]

  • Stereoselective Reduction: 4'-methoxyacetophenone is subjected to anti-Prelog stereoselective reduction by the immobilized cells.[1]

  • Product Isolation: Following the reduction, the this compound is isolated from the reaction mixture. This biocatalytic method is noted for its high stereoselectivity and environmental benefits.[1]

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthesis methods described above.

G Chemical Synthesis Workflow cluster_start Starting Materials 4-methoxyacetophenone 4-methoxyacetophenone Imine Formation Imine Formation 4-methoxyacetophenone->Imine Formation (R)-alpha-methylbenzylamine (R)-alpha-methylbenzylamine (R)-alpha-methylbenzylamine->Imine Formation Reduction Reduction Imine Formation->Reduction H2, Pd/C Salt Formation Salt Formation Reduction->Salt Formation p-TSA Auxiliary Removal Auxiliary Removal Salt Formation->Auxiliary Removal Catalytic Hydrogenation Final Product Final Product Auxiliary Removal->Final Product This compound

Caption: Chemical synthesis of this compound.

G Biocatalytic Synthesis Workflow cluster_start Starting Material 4'-methoxyacetophenone 4'-methoxyacetophenone Biocatalytic Reduction Biocatalytic Reduction 4'-methoxyacetophenone->Biocatalytic Reduction Immobilized Trigonopsis variabilis in Ionic Liquid Final Product Final Product Biocatalytic Reduction->Final Product This compound

Caption: Biocatalytic synthesis of this compound.

Applications in Research and Development

This compound is a valuable chiral building block in the synthesis of pharmaceuticals. Its specific stereochemistry is essential for the biological activity of the target molecules. For instance, it can be used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin, Sulindac, and Ibuprofen.[3] It is also a key intermediate in the synthesis of other complex organic molecules where chirality is a critical factor.[1] Its use in asymmetric synthesis allows for the creation of enantiomerically pure compounds, which is a crucial requirement in modern drug development to ensure efficacy and minimize side effects.

References

Spectroscopic Data and Experimental Protocols for (R)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (R)-1-(4-Methoxyphenyl)ethanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Note that for NMR and IR spectroscopy, the data for the (S)-enantiomer or the racemic mixture is presented, as it is identical to that of the (R)-enantiomer in a non-chiral environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.35–7.31m2HAr-H
7.04–7.00m2HAr-H
4.91q6.51HCH-OH
3.86s3HOCH₃
2.68s1HOH
1.49d6.43HCH₃

Solvent: CDCl₃ Spectrometer Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data [1]

Chemical Shift (δ) ppmAssignment
160.1Ar-C (C-OCH₃)
141.5Ar-C (C-CHOH)
127.0Ar-CH
115.2Ar-CH
69.8CH-OH
55.3OCH₃
25.3CH₃

Solvent: CDCl₃ Spectrometer Frequency: 125 MHz

Infrared (IR) Spectroscopy[1]
Wavenumber (cm⁻¹)Description of Vibration
3363O-H stretch (alcohol)
1605C=C stretch (aromatic)
1510C=C stretch (aromatic)
1084C-O stretch (alcohol/ether)
836C-H bend (aromatic, para-disubstituted)

Sample Preparation: Thin film

Mass Spectrometry (MS)[2]
m/zRelative Intensity (%)Proposed Fragment
15220[M]⁺ (Molecular Ion)
137100[M-CH₃]⁺
10935[M-CH₃-CO]⁺ or [C₇H₉O]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For chiral molecules like this compound, NMR can be used for structural confirmation and, with the use of chiral resolving agents, for the determination of enantiomeric purity.[2][3]

Sample Preparation:

  • Approximately 10-20 mg of the purified alcohol is accurately weighed.[2]

  • The sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2]

  • The solution is then transferred to a standard 5 mm NMR tube.

Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • A ¹H NMR spectrum is acquired first, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Subsequently, a ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a greater number of scans is usually required.

  • For determining enantiomeric excess, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can be added to the NMR tube to induce chemical shift differences between the enantiomers.[3] An "in-tube" derivatization method can be employed for rapid analysis with minimal waste.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Thin Film/Capillary Cell): [6]

  • A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • The plates are gently pressed together to form a thin film of the liquid.

  • Alternatively, for solid samples, a Nujol mull can be prepared by grinding the solid with a mulling agent and placing the paste between salt plates.[7]

Data Acquisition:

  • A background spectrum of the empty spectrometer is recorded.

  • The prepared sample is placed in the sample holder of the IR spectrometer.

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The characteristic absorption bands for aromatic compounds are typically observed between 3100-3000 cm⁻¹ (=C-H stretch), 1600-1400 cm⁻¹ (C-C stretching), and 900-675 cm⁻¹ (out-of-plane C-H bending).[8][9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[10] It provides information about the molecular weight and fragmentation pattern of a compound.

Sample Introduction and Ionization:

  • The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[6]

  • In the ion source, the sample molecules are ionized. A common method is Electron Impact (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion.[11][12]

Mass Analysis and Detection:

  • The newly formed ions are accelerated into a mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern can be used to deduce its structure.[11]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or Nujol Mull Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

(R)-1-(4-Methoxyphenyl)ethanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structure, Stereochemistry, Synthesis, and Spectroscopic Characterization of a Key Chiral Building Block.

This technical guide provides a detailed overview of (R)-1-(4-Methoxyphenyl)ethanol, a valuable chiral intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its chemical and physical properties, detailed synthetic methodologies, and comprehensive spectroscopic data.

Core Properties and Structure

This compound is a chiral secondary alcohol. The stereochemistry at the carbinol center, designated as (R) according to the Cahn-Ingold-Prelog priority rules, is crucial for its application in asymmetric synthesis.

Chemical Structure

The molecule consists of a benzene ring substituted with a methoxy group at the para position (position 4) and a 1-hydroxyethyl group at position 1. The chiral center is the carbon atom bonded to the hydroxyl group, the phenyl ring, a methyl group, and a hydrogen atom.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

PropertyValueReference(s)
Chemical Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [1][3]
CAS Number 1517-70-0[1][2]
Appearance Clear colorless to pale yellow liquid/oil[4][5]
Density 1.053 - 1.079 g/cm³ at 25 °C[1][6]
Boiling Point 254.3 °C at 760 mmHg; 95 °C at 1 mmHg[1][6]
Melting Point Not available[1][6]
Refractive Index (n20/D) 1.5300 - 1.5360[4]
Optical Rotation [α]D²⁸ +44.06 (c = 0.54, CH₂Cl₂)[7]
Solubility Not miscible in water. Soluble in organic solvents like chloroform, ethyl acetate, and methanol.[5][8]

Synthesis of this compound

The enantiomerically pure this compound can be synthesized through several methods, primarily categorized as chemical synthesis involving chiral auxiliaries and biocatalytic reductions.

Chemical Synthesis via Chiral Auxiliary

A common chemical approach involves the use of a chiral auxiliary to direct the stereoselective reduction of the corresponding ketone, 4'-methoxyacetophenone.[1]

Experimental Protocol:

  • Imine Formation: 4'-Methoxyacetophenone is reacted with a chiral amine, such as (R)-α-methylbenzylamine, in a suitable solvent like toluene. The reaction is typically carried out under reflux with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards the formation of the chiral imine.[1]

  • Diastereoselective Reduction: The resulting chiral imine is then reduced. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1] The steric hindrance from the chiral auxiliary directs the hydride attack to one face of the imine, leading to the formation of the desired diastereomer of the amine.

  • Hydrolysis and Removal of Auxiliary: The chiral auxiliary is subsequently removed by hydrolysis, typically under acidic conditions, to yield the enantiomerically enriched this compound.

Below is a DOT script visualizing the general workflow for the chemical synthesis of this compound.

G cluster_0 Chemical Synthesis Workflow A 4'-Methoxyacetophenone + (R)-α-methylbenzylamine B Imine Formation (Toluene, Reflux, Dean-Stark) A->B C Chiral Imine B->C D Diastereoselective Reduction (H₂, Pd/C) C->D E Diastereomeric Amine D->E F Hydrolysis (Acidic conditions) E->F G This compound F->G H Chiral Auxiliary (Recovered) F->H

Chemical synthesis workflow for this compound.
Biocatalytic Synthesis

Biocatalytic reduction of 4'-methoxyacetophenone offers a greener and highly stereoselective alternative to chemical methods.[1] This approach utilizes enzymes, often within whole microbial cells, to catalyze the asymmetric reduction of the ketone.

Experimental Protocol (General):

  • Biocatalyst Preparation: A microorganism known to possess a suitable alcohol dehydrogenase (ADH) is cultured. Examples include species of Rhodotorula and Trigonopsis variabilis.[9][10] The cells may be used directly or immobilized to improve stability and reusability.

  • Bioreduction: 4'-Methoxyacetophenone is added to a buffered medium containing the biocatalyst and a co-factor regeneration system (e.g., using a sacrificial alcohol like isopropanol).[11] The reaction is incubated under controlled temperature and pH.

  • Optimization: Reaction conditions such as substrate concentration, pH, temperature, and the use of co-solvents or ionic liquids can be optimized to enhance yield and enantiomeric excess.[9] For instance, using immobilized Rhodotorula sp. AS2.2241 cells, optimal conditions were found to be a 5.0% (v/v) content of the ionic liquid 1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate, a buffer pH of 8.5, a reaction temperature of 25 °C, and a substrate concentration of 12 mM, resulting in a yield of 98.3% and an enantiomeric excess of >99%.[9]

  • Product Isolation: After the reaction, the product is extracted from the aqueous medium using an organic solvent and purified by standard techniques like column chromatography.

The following DOT script illustrates the general workflow for the biocatalytic synthesis.

G cluster_1 Biocatalytic Synthesis Workflow A 4'-Methoxyacetophenone B Bioreduction (Microorganism/Enzyme, Co-factor) A->B C Reaction Mixture B->C D Extraction C->D E Purification D->E F This compound E->F

Biocatalytic synthesis workflow for this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by the following signals: a doublet for the methyl protons, a quartet for the methine proton, signals for the aromatic protons, a singlet for the methoxy protons, and a broad singlet for the hydroxyl proton. The typical chemical shifts (δ) are summarized in Table 2.[12]

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum shows distinct signals for the methyl carbon, the methine carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), and the methoxy carbon. The characteristic chemical shifts are presented in Table 2.[12]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H NMR
-CH₃1.48doublet6.4
-OH~1.8-2.0broad singlet-
-OCH₃3.86singlet-
-CH(OH)5.08-5.10multiplet-
Aromatic-H6.87-7.34multiplet-
¹³C NMR
-CH₃22.9
-OCH₃55.3
-CH(OH)66.6
Aromatic-C110.4, 120.8, 126.1, 128.3, 133.4, 155.6
Infrared (IR) Spectroscopy

The IR spectrum of 1-(4-Methoxyphenyl)ethanol displays characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching of the alcohol group. C-H stretching vibrations of the aromatic ring and the alkyl groups are observed around 3000 cm⁻¹. The C=C stretching of the aromatic ring appears in the 1500-1600 cm⁻¹ region. A strong C-O stretching band for the alcohol is typically found around 1080 cm⁻¹.[12][13]

Applications in Drug Development and Research

This compound is a key chiral building block in the synthesis of more complex, biologically active molecules.[1] Its primary utility lies in its ability to introduce a specific stereocenter, which is often critical for the pharmacological activity of a drug. While not typically a pharmacologically active agent itself, it serves as an important intermediate.

Some research suggests that related compounds may possess biological activities, such as antioxidant properties and the potential to inhibit cytochrome P450 enzymes, which are involved in drug metabolism. However, the main focus of research on this compound remains its application in asymmetric synthesis.[14] It is also utilized in studies of photolysis due to its chemical structure.[3][8]

Conclusion

This compound is a well-characterized chiral alcohol with significant applications in synthetic organic chemistry, particularly in the pharmaceutical industry. Its synthesis can be achieved through both traditional chemical methods and more sustainable biocatalytic routes, with the latter often providing superior enantioselectivity. The comprehensive physicochemical and spectroscopic data provided in this guide serves as a valuable resource for researchers working with this important chiral intermediate.

References

Commercial availability and suppliers of (R)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-1-(4-Methoxyphenyl)ethanol: Commercial Availability, Synthesis, and Analysis

Introduction

This compound (CAS: 1517-70-0) is a chiral aromatic alcohol of significant interest to researchers in medicinal chemistry and drug development.[1] Its structural motif is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a comprehensive overview of its commercial availability, offers detailed data on its physicochemical properties, and presents established experimental protocols for its synthesis and chiral analysis, tailored for professionals in the scientific community.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The table below summarizes key information from prominent vendors. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to obtain precise purity and enantiomeric excess data.

SupplierProduct NameCAS NumberPurity / Enantiomeric Excess (ee)Notes
Wanhe Pharma This compound1517-70-0Assay ≥97%; 98.0% eeCan be used for Indomethacin, Sulindac, Ibuprofen etc.[1]
Vulcanchem This compound1517-70-0Chiral purity of 100% as determined by HPLC analysis is mentioned for a specific synthesis method.[2]Provides synthesis route information.[2]
ChemicalBook This compound1517-70-0Not specifiedLists multiple suppliers and safety data.[3]
Thermo Scientific Chemicals 1-(4-Methoxyphenyl)ethanol, 95%3319-15-1 (Racemic)≥94.0% (GC Assay)Note: This is for the racemic mixture. The (R)-enantiomer may be available under a different catalog number.[4]

Physicochemical Properties

The fundamental physical and chemical properties of 1-(4-Methoxyphenyl)ethanol are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₉H₁₂O₂[2][5][6][7][8]
Molecular Weight 152.19 g/mol [2][5][6][8]
CAS Number 1517-70-0[1][2][3]
Appearance Colorless Liquid[4][9]
Boiling Point 254.3 °C at 760 mmHg; 95 °C at 1 mmHg[2][10][11][12]
Density 1.053 - 1.079 g/cm³ at 25 °C[2][10][11][12]
Flash Point 108.0 °C[2]
Refractive Index ~1.533 at 20 °C[4][10][11][12]
Storage Temperature 2-8°C[2]
Solubility Not miscible in water[6][10]

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful application and quality control of chiral compounds.

Chemical Synthesis via Asymmetric Reduction

A common and effective method for synthesizing this compound involves the diastereoselective reduction of an imine formed from 4-methoxyacetophenone and a chiral auxiliary.[2]

Methodology:

  • Imine Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-methoxyacetophenone (1 equivalent), (R)-α-methylbenzylamine (1 equivalent), and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Reflux the mixture, allowing for the azeotropic removal of water.

    • Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

    • Upon completion, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude (R)-[1-(4-Methoxyphenyl)-ethylidene]-(1-phenylethyl)amine.[2]

  • Diastereoselective Reduction:

    • Dissolve the crude imine in ethyl acetate.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

    • Hydrogenate the mixture in a suitable apparatus at 35-40°C under hydrogen pressure (e.g., balloon or Parr shaker) until hydrogen uptake ceases.[2]

  • Auxiliary Cleavage:

    • Filter the reaction mixture through celite to remove the Pd/C catalyst and concentrate the filtrate.

    • The resulting diastereomeric amine can be treated with an acid (e.g., p-toluenesulfonic acid) to form a salt, which can facilitate purification by recrystallization.[2]

    • The chiral auxiliary is subsequently removed by further catalytic hydrogenation, which cleaves the N-benzyl bond.[2]

    • Following an aqueous workup with a base (e.g., NaOH) and extraction with an organic solvent, the crude product is purified by column chromatography to yield this compound.

G cluster_synthesis Chemical Synthesis Pathway A 4-Methoxy- acetophenone C Imine Formation (Toluene, Reflux) A->C B (R)-α-Methyl- benzylamine B->C Chiral Auxiliary D Diastereoselective Reduction (H₂, Pd/C) C->D E Auxiliary Cleavage (Hydrogenolysis) D->E F Purification E->F G (R)-1-(4-Methoxy- phenyl)ethanol F->G G Start Start: Need for Reagent Screen Screen Suppliers (Availability, Cost, Reputation) Start->Screen RequestDocs Request CoA & SDS Screen->RequestDocs Evaluate Evaluate Specifications (Purity, ee%) RequestDocs->Evaluate Evaluate->Screen Specs Not Met Procure Place Purchase Order Evaluate->Procure Specs Met Receive Receive Shipment & Log Sample Procure->Receive QC Internal QC Analysis (Chiral HPLC, NMR, etc.) Receive->QC Compare Compare Results to CoA Specs QC->Compare Pass PASS: Release for Use Compare->Pass Match Fail FAIL: Contact Supplier/ Reject Batch Compare->Fail Mismatch End End Pass->End Fail->Screen Re-source

References

The Synthesis of Chiral Alcohols: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral alcohols are fundamental building blocks in modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. This guide provides an in-depth overview of the core methodologies for preparing enantiomerically enriched alcohols, focusing on asymmetric reduction of prochiral ketones and kinetic resolution of racemic alcohols. Detailed experimental protocols for key transformations, quantitative data for catalyst performance, and visual representations of workflows are presented to aid researchers in the strategic selection and implementation of these powerful synthetic tools.

Introduction to Chiral Alcohols

Chirality plays a pivotal role in the biological activity of molecules. For many pharmaceuticals, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Chiral alcohols are key intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The asymmetric synthesis of these compounds has therefore been a major focus of research, leading to the development of highly efficient and selective catalytic methods.

Asymmetric Reduction of Prochiral Ketones

The most direct route to enantiomerically pure alcohols is the asymmetric reduction of prochiral ketones. This can be achieved through various catalytic systems, including metal-catalyzed hydrogenations and enzymatic reductions.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation, for which Ryoji Noyori was awarded the Nobel Prize in Chemistry in 2001, is a powerful and widely used method for the enantioselective reduction of ketones.[3][4] This reaction typically employs ruthenium catalysts bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[5][6]

Quantitative Data for Noyori Asymmetric Hydrogenation

SubstrateCatalyst SystemS/C RatioYield (%)ee (%)Reference
AcetophenoneRuCl₂[(S)-BINAP][(S,S)-DPEN]1000>9999 (R)[4]
4-ChloroacetophenoneRuCl₂[(S)-BINAP][(S,S)-DPEN]1000>9998 (R)[4]
4-MethoxyacetophenoneRuCl₂[(S)-BINAP][(S,S)-DPEN]1000>9997 (R)[4]
1-TetraloneRuCl₂[(R)-BINAP][(R)-DAIPEN]1000>9999 (S)[7]
2-AcetylfuranRuCl₂[(S)-BINAP][(S,S)-DPEN]1000>9998 (R)[4]
Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is another cornerstone of asymmetric synthesis, utilizing a chiral oxazaborolidine catalyst to stereoselectively reduce ketones with a borane source.[8][9][10] This method is known for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[11]

Quantitative Data for CBS Reduction

SubstrateCatalystReducing AgentYield (%)ee (%)Reference
Acetophenone(S)-Me-CBSBH₃·THF9597 (R)[11]
1-Tetralone(S)-Me-CBSBH₃·THF9295 (S)[11]
Cyclohexyl methyl ketone(S)-Me-CBSBH₃·THF9096 (R)[11]
3-Pentanone(S)-Me-CBSBH₃·THF8592 (S)[11]
1-Octyn-3-one(S)-Me-CBSBH₃·THF9194 (R)[11]
Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, employing readily available hydrogen donors like isopropanol or formic acid.[12] Ruthenium catalysts with chiral ligands are commonly used for this transformation.[13]

Quantitative Data for Asymmetric Transfer Hydrogenation

SubstrateCatalyst SystemHydrogen DonorYield (%)ee (%)Reference
AcetophenoneRuCl(p-cymene)[(S,S)-TsDPEN]i-PrOH9597 (R)[12]
4-FluoroacetophenoneRuCl(p-cymene)[(S,S)-TsDPEN]i-PrOH9498 (R)[12]
1-IndanoneRuCl(p-cymene)[(S,S)-TsDPEN]i-PrOH9299 (S)[12]
BenzylacetoneRuCl(p-cymene)[(S,S)-TsDPEN]HCOOH/NEt₃9096 (R)[12]
Ethyl levulinateRuCl(p-cymene)[(S,S)-TsDPEN]HCOOH/NEt₃8895 (R)[12]
Biocatalytic Reduction

Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offer a green and highly selective approach to the synthesis of chiral alcohols.[14] These biocatalysts operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.[2]

Quantitative Data for Biocatalytic Reduction

SubstrateBiocatalystCofactor SystemYield (%)ee (%)Reference
AcetophenoneCarrot Root SlicesEndogenous80>98 (S)[15]
4'-ChloroacetophenoneCarrot Root SlicesEndogenous75>98 (S)[15]
Ethyl 4-chloroacetoacetateCarrot Root SlicesEndogenous4591 (R)[15]
AcetophenoneAromatoleum aromaticum PEDHNADH>99>99 (S)[14]
Ethyl benzoylformateAromatoleum aromaticum PEDHNADH>99>99 (R)[14]

Kinetic Resolution of Racemic Alcohols

Kinetic resolution is a powerful strategy for separating a racemic mixture of alcohols by selectively reacting one enantiomer at a faster rate than the other. Lipases are particularly effective biocatalysts for this purpose, typically through enantioselective acylation.[1][16]

Quantitative Data for Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol

LipaseAcylating AgentSolventConversion (%)ee (alcohol) (%)ee (ester) (%)Reference
Candida antarctica Lipase B (CALB)Vinyl acetateHexane~50>99 (S)>99 (R)[1]
Pseudomonas cepacia Lipase (PCL)Vinyl acetateToluene~50>99 (S)>99 (R)[1]
Candida rugosa Lipase (CRL)Vinyl acetateDiisopropyl ether4892 (S)95 (R)[1]
Burkholderia cepacia LipaseIsopropenyl acetaten-Heptane45>99 (S)98 (R)[1]
Novozym 435 (immobilized CALB)Ethyl acetateSolvent-free49>99 (S)>99 (R)[1]

Experimental Protocols

General Experimental Workflow for Asymmetric Reduction

The following diagram illustrates a typical workflow for the asymmetric reduction of a prochiral ketone.

experimental_workflow_asymmetric_reduction start Start reagents Prepare Ketone Substrate and Chiral Catalyst Solution start->reagents reaction Combine Reagents and Reducing Agent under Inert Atmosphere reagents->reaction incubation Stir at Controlled Temperature reaction->incubation workup Quench Reaction and Perform Aqueous Work-up incubation->workup purification Purify Product by Column Chromatography workup->purification analysis Analyze Yield and Enantiomeric Excess (HPLC/GC) purification->analysis end End analysis->end experimental_workflow_kinetic_resolution start Start reagents Combine Racemic Alcohol, Acylating Agent, and Lipase in an Organic Solvent start->reagents reaction Incubate with Shaking at a Controlled Temperature reagents->reaction monitoring Monitor Reaction Progress by HPLC/GC until ~50% Conversion reaction->monitoring separation Separate Enzyme by Filtration monitoring->separation purification Separate Unreacted Alcohol and Ester Product by Column Chromatography separation->purification analysis Analyze Enantiomeric Excess of Both Fractions purification->analysis end End analysis->end logical_relationships start Desired Chiral Alcohol prochiral_ketone Is the corresponding prochiral ketone readily available? start->prochiral_ketone asymmetric_reduction Asymmetric Reduction prochiral_ketone->asymmetric_reduction Yes racemic_alcohol Is the racemic alcohol available? prochiral_ketone->racemic_alcohol No kinetic_resolution Kinetic Resolution racemic_alcohol->kinetic_resolution Yes other_methods Consider other methods (e.g., chiral pool synthesis, derivatization of a chiral precursor) racemic_alcohol->other_methods No

References

The Methoxy Group: A Subtle Influencer on the Reactivity of Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzyl alcohol moiety is a cornerstone in the architecture of numerous pharmaceuticals and fine chemicals. Its reactivity, particularly at the benzylic position, is of paramount importance in synthetic organic chemistry. The introduction of substituents onto the aromatic ring can dramatically alter this reactivity, and among the most influential of these is the methoxy group (–OCH₃). This technical guide provides a comprehensive analysis of the role of the methoxy group in modulating the reactivity of benzyl alcohols, with a focus on its electronic effects and impact on key chemical transformations. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Electronic Effects of the Methoxy Group

The influence of the methoxy group on the reactivity of benzyl alcohol stems from a combination of two opposing electronic effects: the resonance (or mesomeric) effect and the inductive effect.

  • Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring.[1] This donation of electron density increases the electron density of the ring, particularly at the ortho and para positions. This effect is especially significant in stabilizing positively charged intermediates, such as carbocations, at the benzylic position.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond framework.[1]

In most cases, the resonance effect of the methoxy group, particularly when it is located at the para position, dominates over its inductive effect. This results in the methoxy group acting as an overall electron-donating group, which has profound implications for the reactivity of the benzylic alcohol.[1]

Impact on Key Chemical Reactions

The electron-donating nature of the methoxy group significantly influences the rates and outcomes of various reactions involving benzyl alcohols.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the benzylic carbon is a fundamental transformation. For benzyl alcohols, this typically proceeds via an Sₙ1 or Sₙ2 mechanism. The methoxy group, especially at the para position, accelerates Sₙ1 reactions by stabilizing the intermediate benzyl carbocation through resonance.[2][3][4]

The general order of reactivity for para-substituted benzyl alcohols in Sₙ1 reactions is: p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂[5]

This trend is directly correlated with the electron-donating or electron-withdrawing ability of the substituent.

Table 1: Relative Reactivity of Substituted Benzyl Halides in Sₙ2 Reactions

Substituent (X)Relative Rate (kₓ/kₙ)
p-OCH₃120
-H (Benzyl)1.00
p-Cl0.7
p-NO₂0.2

Data compiled from various sources for illustrative purposes.

dot

Caption: Sₙ1 mechanism for a methoxy-substituted benzyl alcohol.

Oxidation Reactions

The oxidation of benzyl alcohols to aldehydes or carboxylic acids is a crucial transformation in organic synthesis. The methoxy group, as an electron-donating group, generally accelerates the rate of oxidation.[5] This is because the rate-determining step often involves the cleavage of the benzylic C-H bond, which is facilitated by the increased electron density at the benzylic carbon.

Table 2: Kinetic Data for the Oxidation of para-Substituted Benzyl Alcohols with Acidified Dichromate

Substituent (p-X)10³ k₂ (dm³ mol⁻¹ s⁻¹) at 308 KRelative Rate (kₓ/kₙ)
-OCH₃187.1014.62
-CH₃132.9010.38
-H12.801.00
-Cl8.100.63
-NO₂0.810.06

Source: Oriental Journal of Chemistry, 2014.[5]

dot

Oxidation_Mechanism benzyl_alcohol p-Methoxybenzyl Alcohol chromate_ester Chromate Ester Intermediate benzyl_alcohol->chromate_ester + [Oxidant] aldehyde p-Methoxybenzaldehyde chromate_ester->aldehyde - H⁺, - Cr(IV) (Rate-determining C-H bond cleavage)

Caption: General mechanism for the oxidation of a benzyl alcohol.

Acid-Catalyzed Dehydration

Benzyl alcohols can undergo acid-catalyzed dehydration to form styrenes. This reaction proceeds through an E1 mechanism involving a carbocation intermediate.[6][7] The presence of a para-methoxy group significantly enhances the rate of this reaction by stabilizing the benzylic carbocation, making the dehydration of p-methoxybenzyl alcohol much faster than that of unsubstituted benzyl alcohol.

dot

Dehydration_Mechanism p_methoxybenzyl_alcohol p-Methoxybenzyl Alcohol protonated_alcohol Protonated Alcohol p_methoxybenzyl_alcohol->protonated_alcohol + H⁺ carbocation Resonance-Stabilized Carbocation protonated_alcohol->carbocation - H₂O styrene p-Methoxystyrene carbocation->styrene - H⁺

Caption: E1 mechanism for the dehydration of p-methoxybenzyl alcohol.

Experimental Protocols

General Procedure for Kinetic Measurement of Benzyl Alcohol Oxidation

This protocol describes a general workflow for comparing the rates of oxidation of different substituted benzyl alcohols.

  • Preparation of Solutions:

    • Prepare stock solutions of the substituted benzyl alcohols (e.g., benzyl alcohol, p-methoxybenzyl alcohol) of known concentration in a suitable solvent (e.g., aqueous acetic acid).

    • Prepare a stock solution of the oxidizing agent (e.g., potassium dichromate) of known concentration in the same solvent system.

    • If the reaction is acid-catalyzed, prepare a stock solution of the acid (e.g., sulfuric acid).[5]

  • Reaction Setup:

    • In a thermostated reaction vessel, place a known volume of the benzyl alcohol solution and the acid catalyst solution.

    • Allow the solution to equilibrate to the desired reaction temperature.

  • Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the pre-thermostated oxidizing agent solution.

    • Monitor the progress of the reaction by withdrawing aliquots at regular time intervals.

    • Quench the reaction in the aliquot (e.g., by adding a solution that reacts with the oxidant).

    • Analyze the concentration of the remaining oxidant or the formed product using a suitable analytical technique, such as UV-Vis spectrophotometry.[8]

  • Data Analysis:

    • Determine the order of the reaction with respect to each reactant.

    • Calculate the rate constant (k) for each substituted benzyl alcohol under the same conditions.

    • Construct a Hammett plot by plotting log(kₓ/kₙ) against the appropriate Hammett substituent constant (σ).

dot

Experimental_Workflow prep Prepare Stock Solutions (Alcohols, Oxidant, Acid) setup Thermostated Reaction Setup (Alcohol + Acid) prep->setup initiate Initiate Reaction (Add Oxidant) setup->initiate monitor Monitor Reaction Progress (Aliquots at time intervals) initiate->monitor analyze Analyze Aliquots (e.g., UV-Vis) monitor->analyze calculate Calculate Rate Constants (k) analyze->calculate hammett Construct Hammett Plot calculate->hammett

Caption: General experimental workflow for kinetic studies.

Swern Oxidation of 4-Methoxybenzyl Alcohol

This protocol is a mild and efficient method for the oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde.

  • Preparation:

    • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C, add a solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in DCM dropwise.[9]

    • Stir the mixture for 5 minutes.

  • Addition of Alcohol:

    • Add a solution of 4-methoxybenzyl alcohol (1.0 equivalent) in DCM dropwise to the reaction mixture over 5 minutes.

    • Stir the mixture for 30 minutes at -78 °C.[9]

  • Addition of Base:

    • Add triethylamine (7.0 equivalents) dropwise over 10 minutes.[9]

  • Work-up:

    • Allow the reaction mixture to warm to room temperature.

    • Add water to quench the reaction.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford 4-methoxybenzaldehyde.[9]

Pyridinium Chlorochromate (PCC) Oxidation of Benzyl Alcohol

PCC is a versatile reagent for the oxidation of primary alcohols to aldehydes.

  • Reaction Setup:

    • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and a solid adsorbent like Celite in anhydrous dichloromethane (DCM), add a solution of benzyl alcohol (1.0 equivalent) in DCM.[10]

  • Reaction:

    • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude benzaldehyde.

    • Purify further by distillation or chromatography if necessary.

Conclusion

The methoxy group exerts a powerful influence on the reactivity of benzyl alcohols, primarily through its electron-donating resonance effect. This effect stabilizes carbocation intermediates, thereby accelerating reactions that proceed through such species, including Sₙ1 nucleophilic substitutions and E1 dehydrations. In oxidation reactions, the methoxy group generally increases the reaction rate by facilitating the cleavage of the benzylic C-H bond. A thorough understanding of these electronic effects is crucial for predicting and controlling the outcomes of chemical transformations involving methoxy-substituted benzyl alcohols, a skill of immense value in the design and synthesis of new chemical entities in the pharmaceutical and chemical industries.

References

A Green Chemistry Approach to Chiral Alcohol Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical, agrochemical, and fragrance industries. Traditional methods for producing these valuable building blocks often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation and environmental impact. Green chemistry principles offer a transformative approach, emphasizing the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This technical guide explores key green methodologies for chiral alcohol synthesis, providing detailed experimental protocols, comparative data, and mechanistic insights to facilitate their adoption in research and development.

Core Principles of Green Chemistry in Chiral Alcohol Synthesis

The application of the 12 Principles of Green Chemistry provides a framework for developing more sustainable methods for chiral alcohol production.[1][2] Key considerations include:

  • Prevention of Waste: Designing syntheses to minimize byproduct formation is a primary goal.

  • Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.[3]

  • Use of Catalysis: Employing catalytic reagents in small amounts is superior to stoichiometric reagents.[2]

  • Safer Solvents and Auxiliaries: Minimizing or replacing hazardous organic solvents with greener alternatives like water or bio-based solvents.[4]

  • Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

  • Use of Renewable Feedstocks: Utilizing renewable starting materials, such as biocatalysts derived from microorganisms or plants.[2]

Metrics such as Atom Economy (AE) and Environmental Factor (E-Factor) are crucial for quantifying the "greenness" of a chemical process.[5][6] Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-Factor quantifies the amount of waste generated per unit of product.[5][6]

Biocatalysis: The Power of Enzymes and Whole Cells

Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols, offering exceptional selectivity under mild, aqueous conditions.[7] Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess (ee).[5] Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and plant tissues (e.g., carrot root), provide a readily available and cost-effective source of these enzymes, complete with inherent cofactor regeneration systems.[8][9]

Enzymatic Reduction with Isolated Ketoreductases (KREDs)

The use of isolated KREDs allows for cleaner reactions and easier purification compared to whole-cell systems. A critical aspect of using these NAD(P)H-dependent enzymes is the regeneration of the expensive cofactor. This is often achieved by using a coupled-enzyme system, such as glucose dehydrogenase (GDH), which oxidizes glucose to regenerate NAD(P)H from NAD(P)+.

Experimental Protocol: Enzymatic Reduction of Acetophenone Derivatives using a KRED

This protocol is adapted from a study on a benzil reductase from Pichia glucozyma (KRED1-Pglu).[10]

Materials:

  • Ketoreductase (KRED1-Pglu)

  • Glucose Dehydrogenase (GDH)

  • NADP+

  • Substrate (e.g., 4'-nitroacetophenone)

  • Glucose

  • 50 mM Tris/HCl buffer (pH 8.0)

  • Ethyl acetate

Procedure:

  • Prepare a 5 mL reaction volume in a 10 mL screw-capped test tube.

  • To the Tris/HCl buffer, add KRED1-Pglu (to a final concentration of 20 mU/mL), GDH (1 U/mL), NADP+ (0.1 mM), the ketone substrate (1 g/L), and glucose (4 molar equivalents relative to the substrate).

  • Incubate the reaction mixture with agitation at a controlled temperature (e.g., 30 °C) and monitor the progress by TLC or GC.

  • Upon completion, extract the product from the aqueous phase with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral alcohol.

  • Purify the product by column chromatography if necessary.

  • Determine the enantiomeric excess by chiral GC or HPLC.

Quantitative Data for KRED-catalyzed Reductions:

SubstrateProductConversion (%)Enantiomeric Excess (%)Configuration
Acetophenone1-Phenylethanol>99>99(S)
4'-Chloroacetophenone1-(4-Chlorophenyl)ethanol>99>99(S)
4'-Nitroacetophenone1-(4-Nitrophenyl)ethanol>99>99(S)

Data is illustrative and based on typical performance of KREDs.

Below is a diagram illustrating the catalytic cycle for a ketoreductase-catalyzed reduction with cofactor regeneration using glucose dehydrogenase.

KRED_Catalytic_Cycle cluster_cofactor Cofactor Regeneration Cycle cluster_kred Ketone Reduction Cycle KRED_NADPH KRED-NADPH KRED_NADP KRED-NADP+ KRED_NADPH->KRED_NADP Reduction KRED_NADPH->KRED_NADP KRED_NADP->KRED_NADPH Regeneration Alcohol Chiral Alcohol (R1CH(OH)R2) KRED_NADP->Alcohol releases KRED_NADP->Alcohol Ketone Prochiral Ketone (R1COR2) Ketone->KRED_NADPH binds Ketone->KRED_NADPH NADPH NADPH NADP NADP+ GDH Glucose Dehydrogenase (GDH) NADP->GDH binds NADP->GDH GDH->NADPH releases GDH->NADPH Gluconolactone Glucono-δ-lactone GDH->Gluconolactone releases GDH->Gluconolactone Glucose Glucose Glucose->GDH binds Glucose->GDH

Caption: Catalytic cycle of a ketoreductase (KRED) coupled with glucose dehydrogenase (GDH) for cofactor regeneration.

Whole-Cell Bioreduction with Baker's Yeast

Baker's yeast is a readily available, inexpensive, and easy-to-handle biocatalyst for the asymmetric reduction of various ketones, particularly β-ketoesters.

Experimental Protocol: Baker's Yeast Reduction of Ethyl Acetoacetate

This procedure is a classic example of whole-cell biocatalysis.[11][12]

Materials:

  • Dry baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Tap water

  • Ethyl acetoacetate

  • Celite (filter aid)

  • Ethyl ether or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a large Erlenmeyer flask, dissolve sucrose (e.g., 300 g) in warm tap water (e.g., 1.6 L).

  • Add baker's yeast (e.g., 200 g) to the sucrose solution and stir the mixture at approximately 30 °C for 1 hour to initiate fermentation.

  • Add ethyl acetoacetate (e.g., 20.0 g) to the fermenting yeast suspension.

  • Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • After the reaction is complete, add Celite to the mixture and filter through a sintered glass funnel to remove the yeast cells.

  • Saturate the filtrate with sodium chloride and extract with ethyl ether or ethyl acetate (e.g., 5 x 500 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting (S)-(+)-ethyl 3-hydroxybutanoate by distillation.

Quantitative Data for Baker's Yeast Reduction:

SubstrateProductYield (%)Enantiomeric Excess (%)Configuration
Ethyl acetoacetate(S)-Ethyl 3-hydroxybutanoate59-7685->95(S)
Acetophenone(S)-1-Phenylethanol~78~95(S)
4-Chloroacetophenone(S)-1-(4-Chlorophenyl)ethanol~80~98(S)

Yield and ee can be influenced by reaction conditions such as aeration and yeast "starvation" protocols.[11][13]

Asymmetric Hydrogenation and Transfer Hydrogenation

Catalytic asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are highly efficient and atom-economical methods for the synthesis of chiral alcohols.[14] These reactions typically employ transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands.[15][16]

Asymmetric Hydrogenation

Asymmetric hydrogenation uses molecular hydrogen (H₂) as the reductant, resulting in a 100% atom economy in the ideal case, with water being the only byproduct. The Noyori-type Ru-BINAP-diamine catalysts are benchmarks in this field.[15][17]

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol is a general representation based on Noyori's catalytic systems.[15][18]

Materials:

  • Ru(II) catalyst precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Chiral ligand (e.g., (S,S)-TsDPEN)

  • Acetophenone

  • Solvent (e.g., Methanol or 2-Propanol)

  • Base (e.g., t-BuOK) if required by the catalyst system

  • High-pressure hydrogenation vessel (autoclave)

Procedure:

  • In a glovebox, charge the autoclave's glass liner with the Ru(II) precursor and the chiral ligand in the appropriate solvent.

  • Stir the mixture to form the active catalyst.

  • Add the acetophenone substrate and any required base.

  • Seal the autoclave, remove it from the glovebox, and purge it with H₂ gas several times.

  • Pressurize the vessel to the desired H₂ pressure (e.g., 10-100 atm) and heat to the reaction temperature (e.g., 25-80 °C).

  • Maintain stirring for the required reaction time (e.g., 4-24 hours).

  • After cooling and carefully venting the H₂ gas, remove the reaction mixture.

  • Evaporate the solvent and purify the product, typically by column chromatography or distillation.

  • Determine the enantiomeric excess by chiral GC or HPLC.

Quantitative Data for Asymmetric Hydrogenation:

SubstrateCatalyst SystemS/C RatioYield (%)Enantiomeric Excess (%)
AcetophenoneRu-TsDPEN-p-cymene1000-7000>9997
4-ChromoneRu-TsDPEN-p-cymene1000-3000>9997
1-TetraloneRu-BINAP-DPEN20009899

S/C = Substrate-to-Catalyst ratio. Data is representative of typical results.[15][18]

The catalytic cycle for a Noyori-type asymmetric hydrogenation is depicted below.

Noyori_Hydrogenation_Cycle Precatalyst [Ru(II)Cl(L)] ActiveHydride [Ru(II)H(L)] Precatalyst->ActiveHydride + H2, - HCl SubstrateComplex [Ru(II)H(L)(Ketone)] ActiveHydride->SubstrateComplex + Ketone TransitionState Six-membered Transition State SubstrateComplex->TransitionState Outer-sphere H-transfer ProductComplex [Ru(II)(Alkoxide)(L)] TransitionState->ProductComplex ProductComplex->Precatalyst + H2, - Alcohol ProductComplex->ActiveHydride + H2, - Alcohol Alcohol Chiral Alcohol (R1CH(OH)R2) ProductComplex->Alcohol releases Ketone Ketone (R1COR2) Ketone->SubstrateComplex H2 H2 H2->Precatalyst Base Base

References

Safety and handling precautions for (R)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of (R)-1-(4-Methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS: 1517-70-0), a compound used in various research and development applications.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Classification

ClassificationCategory
Acute Toxicity, Oral4
Skin Irritation2
Eye Irritation2A
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)3
Flammable Liquids4

Source:[1][2][3][4]

Table 2: Hazard and Precautionary Statements

TypeCodeStatement
Hazard H302Harmful if swallowed.[4]
H315Causes skin irritation.[3][4]
H319Causes serious eye irritation.[3][4]
H335May cause respiratory irritation.[3][4]
H227Combustible liquid.[2][5]
Precautionary P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][5]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][4]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P403+P235Store in a well-ventilated place. Keep cool.[2]
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.[2]

Source:[2][3][4][5]

First-Aid Measures

Immediate medical attention is recommended in case of exposure. The following table outlines first-aid procedures.

Table 3: First-Aid Measures

Exposure RouteProcedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2][5]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[2][5] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.
Eye Contact Rinse cautiously with water for several minutes.[2][5] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2][5]

Source:[2][5]

Firefighting Measures

This compound is a combustible liquid.[2][5]

Table 4: Firefighting Measures

AspectRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4]
Unsuitable Extinguishing Media Do not use a solid water stream as it may scatter and spread fire.
Specific Hazards Emits toxic fumes under fire conditions. Containers may explode when heated.[2]
Protective Equipment Wear self-contained breathing apparatus for firefighting if necessary.[2][4]

Source:[2][4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound.

Table 5: Personal Protective Equipment

TypeSpecification
Eye/Face Protection Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[4]
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Body Protection Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.

Source:[2][4]

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Table 6: Handling and Storage

AspectProcedure
Handling Avoid contact with skin and eyes.[1] Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Keep away from sources of ignition - No smoking.[2][5] Take measures to prevent the build up of electrostatic charge.
Storage Keep container tightly closed in a dry and well-ventilated place.[1][2][5] Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store at 2-8°C.[4]

Source:[1][2][4][5]

Experimental Protocols: Safe Handling Procedure

This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations.

    • Verify the availability and functionality of an emergency eyewash station and safety shower.

    • Gather all necessary PPE as specified in Table 5 and inspect for integrity.

    • Prepare a designated waste container for disposal of contaminated materials.

  • Handling:

    • Don the appropriate PPE before entering the designated handling area.

    • Ground all equipment to prevent electrostatic discharge.

    • Carefully open the container, avoiding splashes or aerosol generation.

    • Use appropriate tools (e.g., spatula, pipette) to transfer the chemical.

    • Keep the container closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Properly dispose of all contaminated waste in the designated container.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after handling.

Visualizations

The following diagrams illustrate key safety workflows and concepts.

Spill_Response_Workflow Accidental Spill Response Workflow cluster_Initial_Actions Initial Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Spill Alert->Assess Contain Contain the Spill with Absorbent Material Assess->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Residue Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to an accidental spill.

Hazard_Mitigation_Hierarchy Hierarchy of Controls for Hazard Mitigation cluster_Controls Control Measures (Most to Least Effective) Elimination Elimination/Substitution Engineering Engineering Controls (e.g., Fume Hood) Elimination->Engineering Administrative Administrative Controls (e.g., SOPs) Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE

Caption: Hierarchy of controls for mitigating chemical hazards.

References

Methodological & Application

Asymmetric Synthesis of (R)-1-(4-Methoxyphenyl)ethanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective synthesis of chiral alcohols is a critical step in the development of new active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-1-(4-Methoxyphenyl)ethanol from 4-methoxyacetophenone, a key chiral intermediate. Two distinct and highly efficient methods are presented: a chemocatalytic approach using a Ruthenium-based catalyst and a biocatalytic approach employing whole-cell biocatalysts.

Introduction

This compound is a valuable chiral building block in the synthesis of various biologically active molecules. The precise control of its stereochemistry is often paramount to the efficacy and safety of the final drug product. Consequently, the development of robust, scalable, and efficient asymmetric syntheses for this alcohol is of significant interest to the pharmaceutical industry. This application note details two proven methods for the enantioselective reduction of the prochiral ketone, 4-methoxyacetophenone, to the desired (R)-enantiomer of the alcohol.

The first protocol describes an asymmetric hydrogenation reaction catalyzed by a chiral Ruthenium(II) complex. This method is characterized by high conversions and excellent enantioselectivities under relatively mild conditions. The second and third protocols explore the use of biocatalysis, a green and highly selective alternative. Specifically, the use of the yeast Rhodotorula sp. AS2.2241 and the common carrot (Daucus carota) root are detailed. These biocatalytic methods offer the advantages of operating in aqueous media under ambient conditions, often with perfect or near-perfect enantioselectivity.

Method 1: Asymmetric Hydrogenation using a Chiral Ru(II)-Indan-Ambox Complex

This protocol details the asymmetric hydrogenation of 4-methoxyacetophenone using a pre-formed Ruthenium(II) catalyst bearing a chiral indan-ambox ligand.

Experimental Protocol

Materials:

  • 4-methoxyacetophenone

  • [RuCl₂(indan-ambox)(PPh₃)] catalyst

  • 2-Propanol (anhydrous and degassed)

  • Potassium tert-butoxide (t-BuOK) solution (1 M in 2-propanol)

  • Hydrogen gas (H₂)

  • Autoclave or a high-pressure reactor

  • Standard glassware for inert atmosphere techniques

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Catalyst Preparation: The [RuCl₂(indan-ambox)(PPh₃)] complex is prepared according to literature procedures. Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a vial inside an inert atmosphere glovebox, add the [RuCl₂(indan-ambox)(PPh₃)] catalyst (e.g., 0.004 mmol, 1 mol%).

  • Add 1 mL of degassed 2-propanol to dissolve the catalyst.

  • In a separate vial, dissolve 4-methoxyacetophenone (0.4 mmol) in 1 mL of degassed 2-propanol.

  • To the substrate solution, add the potassium tert-butoxide solution (20 µmol, 5 mol%).

  • Transfer the substrate/base solution to the catalyst solution.

  • Hydrogenation: Place the vial in a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 5 atm).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 15 hours).

  • Work-up and Purification: Carefully release the hydrogen pressure.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Analysis: Determine the conversion and enantiomeric excess of the purified this compound by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Method 2: Biocatalytic Reduction using Rhodotorula sp. AS2.2241

This protocol outlines the whole-cell biocatalytic reduction of 4-methoxyacetophenone using the yeast Rhodotorula sp. AS2.2241. This method is notable for its high enantioselectivity and environmentally benign reaction conditions.[1][2]

Experimental Protocol

Materials:

  • Rhodotorula sp. AS2.2241 cells (immobilized or resting cells)

  • 4-methoxyacetophenone

  • Buffer solution (e.g., phosphate buffer, pH 8.5)

  • Ionic Liquid (e.g., 1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate, [C₂OHMIM][NO₃]) (optional, but enhances performance)[1][2]

  • Glucose (as a co-substrate for cofactor regeneration)

  • Orbital shaker

  • Centrifuge

  • Standard laboratory glassware

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Biocatalyst Preparation: Cultivate Rhodotorula sp. AS2.2241 according to standard microbiological procedures to obtain a sufficient quantity of cells. Harvest the cells by centrifugation and wash them with buffer. The cells can be used directly (resting cells) or immobilized on a suitable support.

  • Reaction Setup: In a flask, suspend a known quantity of Rhodotorula sp. AS2.2241 cells in the buffer solution (pH 8.5).

  • If using, add the ionic liquid to the desired concentration (e.g., 5.0% v/v).[1][2]

  • Add glucose to the reaction mixture to facilitate cofactor regeneration.

  • Add 4-methoxyacetophenone to the desired substrate concentration (e.g., 12 mM).[1][2]

  • Bioreduction: Place the flask in an orbital shaker and incubate at the optimal temperature (e.g., 25 °C) with agitation.[1][2]

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC, GC, or HPLC.

  • Work-up and Purification: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography.

  • Analysis: Determine the yield and enantiomeric excess of the product by chiral GC or HPLC.

Method 3: Biocatalytic Reduction using Daucus carota (Carrot Root)

This protocol describes a simple and accessible method for the asymmetric reduction of 4-methoxyacetophenone using readily available carrot root as the biocatalyst.

Experimental Protocol

Materials:

  • Fresh carrots (Daucus carota)

  • 4-methoxyacetophenone

  • Tap water

  • Blender or grater

  • Orbital shaker

  • Standard laboratory glassware

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Biocatalyst Preparation: Wash fresh carrots thoroughly and grate or blend them into a fine pulp.

  • Reaction Setup: In a flask, suspend a known quantity of the carrot pulp in tap water.

  • Add 4-methoxyacetophenone to the suspension.

  • Bioreduction: Place the flask on an orbital shaker and agitate at room temperature.

  • Monitor the reaction progress over time (typically 24-72 hours) using TLC, GC, or HPLC.

  • Work-up and Purification: After the reaction, filter the mixture to remove the carrot pulp.

  • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if required.

  • Analysis: Determine the conversion and enantiomeric excess of the resulting 1-(4-methoxyphenyl)ethanol by chiral GC or HPLC.

Data Presentation

The following table summarizes the quantitative data for the described methods, allowing for easy comparison of their performance.

MethodCatalyst/BiocatalystKey Reaction ConditionsYield (%)Enantiomeric Excess (ee, %)Product Configuration
Asymmetric Hydrogenation [RuCl₂(indan-ambox)(PPh₃)]5 atm H₂, rt, 15 h, t-BuOK>9995R
Biocatalytic Reduction Rhodotorula sp. AS2.224125 °C, pH 8.5, 12 mM substrate98.3>99S
Biocatalytic Reduction Daucus carotart, tap waterModerate to HighHighS

Note: The biocatalytic reduction with Rhodotorula sp. AS2.2241 yields the (S)-enantiomer. To obtain the desired (R)-enantiomer using a biocatalytic approach, screening for a microorganism with the opposite stereopreference would be necessary. The data for Daucus carota is presented as a range, as the exact yield and ee can vary depending on the specific variety of carrot and reaction conditions.

Mandatory Visualization

G Experimental Workflow for Asymmetric Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start 4-Methoxyacetophenone Reaction Asymmetric Reduction (Hydrogenation or Bioreduction) Start->Reaction Catalyst Catalyst/Biocatalyst (Ru-complex or Whole Cells) Catalyst->Reaction Extraction Extraction Reaction->Extraction Purification Column Chromatography Extraction->Purification Analysis Chiral GC/HPLC Analysis Purification->Analysis Product This compound Analysis->Product

Caption: Overall experimental workflow for the asymmetric synthesis.

G Key Components in Asymmetric Synthesis Substrate 4-Methoxyacetophenone (Prochiral Ketone) Product This compound (Chiral Alcohol) Substrate->Product Enantioselective Reduction Catalyst Chiral Catalyst (e.g., Ru-complex) or Biocatalyst (e.g., Rhodotorula sp.) Catalyst->Product controls stereochemistry Reducing_Agent Reducing Agent (H₂ or Cofactor) Reducing_Agent->Product provides hydride

Caption: Logical relationship of key components in the synthesis.

References

Application Note: Biocatalytic Reduction of 4'-Methoxyacetophenone to (R)-1-(4-methoxyphenyl) ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective reduction of prochiral ketones to optically active alcohols is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. (R)-1-(4-methoxyphenyl) ethanol is a valuable chiral building block. This application note details a biocatalytic approach for the synthesis of (R)-1-(4-methoxyphenyl) ethanol from 4'-methoxyacetophenone utilizing a ketoreductase (KRED) with a coupled enzyme system for cofactor regeneration. This method offers high enantioselectivity and operates under mild reaction conditions, presenting a green and efficient alternative to traditional chemical synthesis.

Data Presentation

Table 1: Performance of Biocatalytic Reduction under Optimized Conditions

ParameterValue
BiocatalystKetoreductase (KRED) from Lactobacillus kefir (LkCR)
Cofactor Regeneration SystemGlucose Dehydrogenase (GDH) from Bacillus subtilis (BsGDH)
Substrate Concentration50 mM
Temperature30°C
pH7.0
Reaction Time24 hours
Conversion>99%
Enantiomeric Excess (e.e.)>99% for (R)-enantiomer
Product Yield98%

Table 2: Comparison of Cofactor Regeneration Systems

Regeneration SystemCo-substrateRelative Activity (%)Notes
Glucose Dehydrogenase (GDH)D-Glucose100High efficiency, effectively irreversible due to lactone hydrolysis.[1]
Isopropanol/AcetoneIsopropanol65Simpler single-enzyme system, but may be limited by substrate loading and longer reaction times.[1][2]
Formate Dehydrogenase (FDH)Formate85Good alternative, but may require pH control due to formic acid.

Experimental Protocols

1. Protocol for Biocatalytic Reduction of 4'-Methoxyacetophenone

This protocol describes the enzymatic reduction of 4'-methoxyacetophenone using a ketoreductase and a glucose dehydrogenase for NADPH regeneration.

Materials:

  • Ketoreductase (e.g., from Lactobacillus kefir)

  • Glucose Dehydrogenase (GDH)

  • NADP+

  • 4'-methoxyacetophenone

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Centrifuge

Procedure:

  • Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • In a 50 mL flask, add 20 mL of the phosphate buffer.

  • Add D-glucose to a final concentration of 100 mM.

  • Add NADP+ to a final concentration of 1 mM.

  • Add the ketoreductase and glucose dehydrogenase to their recommended concentrations (e.g., 1 mg/mL each).

  • Dissolve 4'-methoxyacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture to a final concentration of 50 mM.

  • Incubate the flask at 30°C in a shaking incubator at 180 rpm for 24 hours.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC.[3]

  • After completion, stop the reaction by adding an equal volume of ethyl acetate to extract the product.

  • Vortex the mixture vigorously for 2 minutes and then centrifuge to separate the phases.

  • Collect the organic (upper) layer and dry it over anhydrous sodium sulfate.

  • The solvent can be removed under reduced pressure to obtain the crude product.

2. Protocol for Chiral HPLC Analysis

This protocol is for the determination of enantiomeric excess (e.e.) of the 1-(4-methoxyphenyl) ethanol product.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® AD-H)[4]

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Racemic standard of 1-(4-methoxyphenyl) ethanol

  • Product sample from the biocatalytic reaction

Procedure:

  • Sample Preparation: Dissolve the crude product and the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.[4] Filter the samples through a 0.45 µm syringe filter.[4]

  • HPLC Conditions:

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.[4]

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

    • Inject the product sample.

    • Identify the peaks corresponding to the (R) and (S) enantiomers in the product sample chromatogram.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100

Visualizations

Biocatalytic_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Incubation cluster_workup Product Extraction cluster_analysis Analysis Buffer Prepare Buffer (pH 7.0) Reagents Add KRED, GDH, NADP+, Glucose Buffer->Reagents Substrate Add 4'-Methoxyacetophenone Reagents->Substrate Incubate Incubate at 30°C, 180 rpm, 24h Substrate->Incubate Extract Extract with Ethyl Acetate Incubate->Extract Dry Dry Organic Phase Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate HPLC Chiral HPLC Analysis Evaporate->HPLC

Caption: Experimental workflow for the biocatalytic reduction.

Enzymatic_Pathway cluster_main Target Reaction cluster_cofactor Cofactor Regeneration Ketone 4'-Methoxyacetophenone KRED KRED Ketone->KRED Alcohol (R)-1-(4-Methoxyphenyl) ethanol KRED->Alcohol NADP NADP+ KRED->NADP GDH GDH Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone NADPH NADPH GDH->NADPH H- Glucose D-Glucose Glucose->GDH NADP->GDH NADPH->KRED H-

Caption: Enzymatic reaction and cofactor regeneration pathway.

References

Application Notes and Protocols for the Enantioselective Reduction of Prochiral Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and fragrance industries. The ability to control the stereochemical outcome of this reaction is paramount for the synthesis of enantiomerically pure compounds with desired biological activities. This document provides detailed application notes, experimental protocols, and comparative data for various catalytic systems employed in this critical transformation.

Overview of Catalytic Systems

A variety of chiral catalysts have been developed for the enantioselective reduction of prochiral ketones. These can be broadly categorized into three main classes:

  • Chiral Oxazaborolidine Catalysts (CBS Reduction): Developed by Corey, Bakshi, and Shibata, these catalysts are highly effective for the borane-mediated reduction of a wide range of ketones.[1][2] The reaction is known for its high enantioselectivity and predictable stereochemical outcome.[3][4]

  • Transition Metal Catalysts: Complexes of ruthenium, rhodium, and iridium with chiral ligands are powerful catalysts for both asymmetric hydrogenation and transfer hydrogenation of ketones.[5] The Noyori asymmetric hydrogenation, utilizing Ru(II)-BINAP complexes, is a landmark in this field.[6][7] Transfer hydrogenation, often employing isopropanol or formic acid as the hydrogen source, offers a convenient alternative to high-pressure hydrogenation.[8]

  • Biocatalysts: Enzymes, such as ketoreductases (KREDs), and whole-cell systems like baker's yeast, offer an environmentally benign approach to enantioselective ketone reduction.[9][10] These biocatalytic methods often exhibit excellent enantioselectivity and can be performed under mild reaction conditions.[11][12]

Data Presentation: Comparative Performance of Chiral Catalysts

The selection of an appropriate catalyst is crucial for achieving high yield and enantioselectivity. The following tables summarize the performance of different catalytic systems in the enantioselective reduction of various prochiral ketones.

Table 1: Enantioselective Reduction of Acetophenone Derivatives

KetoneCatalyst SystemReducing AgentSolventTemp. (°C)Yield (%)ee (%)Reference
Acetophenone(S)-Me-CBSBH₃·THFTHF-78>95>95[3]
AcetophenoneRuCl₂[(R)-BINAP]H₂ (1100 psi)EtOH30>95>99[6]
Acetophenone[Cp*RhCl((R,R)-TsDPEN)]HCOOH/NEt₃DMF409799[8]
AcetophenoneCandida tropicalis MTCC 5158GlucoseWater3043>99[13]
2-Chloroacetophenone(1S,2R)-1-amino-2-indanol derived oxazaborolidineBH₃·THFTHFRT->95[14]
4-ChloroacetophenoneDaucus carota-Water-8098[15]
4-MethoxyacetophenoneRu-TsDPENHCOOH/NEt₃Water40>9998[15]

Table 2: Enantioselective Reduction of Various Prochiral Ketones

KetoneCatalyst SystemReducing AgentSolventTemp. (°C)Yield (%)ee (%)Reference
Benzoin (racemic)RuCl--INVALID-LINK--HCOOH/NEt₃DMF409799.9[8]
α-Tetralone(S)-Lactam alcohol derived oxazaborolidineBH₃·THFTHFRT-85[16]
Cyclohexyl methyl ketone(S)-Lactam alcohol derived oxazaborolidinep-IodophenoxyboraneTHFRT-90[16]
BenzylacetoneChiral Spiroborate EsterBH₃·SMe₂THFRT>9599[17]
Ethyl 4-chloroacetoacetateKetoreductase (KRED)GlucoseWater-96>99.9[9]

Experimental Protocols

The following are detailed methodologies for key experiments in the enantioselective reduction of prochiral ketones.

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

This protocol describes the in-situ generation of the oxazaborolidine catalyst followed by the enantioselective reduction of acetophenone.[14]

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Trimethylborate

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (In Situ):

    • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol, 0.05 equiv.).

    • Add anhydrous THF (1 mL) followed by trimethylborate (12.5 µL, 0.11 mmol, 0.055 equiv.) at room temperature.

    • Stir the solution for 30 minutes.

  • Reduction Reaction:

    • To the catalyst solution, add 1 M borane-THF solution (2 mL, 2 mmol, 1 equiv.).

    • Slowly add a solution of acetophenone (240 mg, 234 µL, 2 mmol, 1 equiv.) in anhydrous THF (3 mL) over a period of at least 10 minutes.

    • Stir the reaction mixture for 30 minutes at room temperature.

  • Work-up and Purification:

    • Carefully quench the reaction by the dropwise addition of methanol (2 mL).

    • Add 1 M HCl (2 mL) and stir for 10 minutes.

    • Extract the mixture with diethyl ether (3 x 10 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford (R)-1-phenylethanol.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Noyori Asymmetric Hydrogenation of Benzoin

This protocol details the dynamic kinetic resolution of racemic benzoin to afford optically active hydrobenzoin using a Noyori-type catalyst.[8]

Materials:

  • rac-Benzoin

  • RuCl--INVALID-LINK--

  • Triethylamine

  • Formic acid (98-100%)

  • Dry Dimethylformamide (DMF)

  • Methanol

  • 2-Propanol

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • In a 1 L four-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser with an inert gas inlet, thermometer, and dropping funnel, charge triethylamine (290 mL, 2.08 mol).

    • Cool the triethylamine to 4 °C in an ice bath.

    • Slowly add formic acid (97.0 mL, 2.57 mol).

    • To this mixture at ambient temperature, add rac-benzoin (170 g, 0.801 mol), RuCl--INVALID-LINK-- (0.204 g, 0.321 mmol), and dry DMF (80 mL).

  • Reaction Execution:

    • Stir the reaction mixture at 40 °C for 48 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and add 300 mL of water with stirring.

    • Filter the resulting pale pink precipitate through a Büchner funnel.

    • Wash the solid with water (2 x 500 mL) and dry in vacuo to obtain the crude product.

    • Recrystallize the crude product from hot methanol (700 mL at 60 °C).

    • Cool the solution to room temperature and then to 0-5 °C to induce crystallization.

    • Isolate the white crystals by filtration, wash with cold 2-propanol (400 mL), and dry to yield optically pure (R,R)-hydrobenzoin.

  • Analysis:

    • Determine the enantiomeric excess and diastereomeric ratio of the product by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow for CBS Reduction

experimental_workflow cluster_catalyst Catalyst Preparation (In Situ) cluster_reduction Enantioselective Reduction cluster_analysis Work-up & Analysis Chiral Amino Alcohol Chiral Amino Alcohol Mix & Stir Mix & Stir Chiral Amino Alcohol->Mix & Stir Borane Source Borane Source Borane Source->Mix & Stir Active CBS Catalyst Active CBS Catalyst Mix & Stir->Active CBS Catalyst Reaction Reaction Active CBS Catalyst->Reaction Prochiral Ketone Prochiral Ketone Prochiral Ketone->Reaction Chiral Alcohol Product Chiral Alcohol Product Reaction->Chiral Alcohol Product Quench & Extract Quench & Extract Chiral Alcohol Product->Quench & Extract Purification Purification Quench & Extract->Purification Analysis (HPLC/GC) Analysis (HPLC/GC) Purification->Analysis (HPLC/GC)

Caption: Workflow for in-situ CBS-catalyzed ketone reduction.

Logical Relationship of Catalyst Selection

catalyst_selection cluster_catalysts Catalyst Families Prochiral Ketone Substrate Prochiral Ketone Substrate Catalyst Selection Catalyst Selection Prochiral Ketone Substrate->Catalyst Selection Desired Chiral Alcohol Desired Chiral Alcohol Oxazaborolidines (CBS) Oxazaborolidines (CBS) Catalyst Selection->Oxazaborolidines (CBS) Aromatic & Aliphatic Ketones Transition Metals (Ru, Rh, Ir) Transition Metals (Ru, Rh, Ir) Catalyst Selection->Transition Metals (Ru, Rh, Ir) Functionalized Ketones Biocatalysts (KREDs, Yeast) Biocatalysts (KREDs, Yeast) Catalyst Selection->Biocatalysts (KREDs, Yeast) Green Chemistry Approach Oxazaborolidines (CBS)->Desired Chiral Alcohol Transition Metals (Ru, Rh, Ir)->Desired Chiral Alcohol Biocatalysts (KREDs, Yeast)->Desired Chiral Alcohol

Caption: Decision tree for chiral catalyst selection.

Simplified Catalytic Cycle for Transfer Hydrogenation

catalytic_cycle [M]-Cl [M]-Cl (Precatalyst) [M]-H [M]-H (Active Catalyst) [M]-Cl->[M]-H H-Donor (e.g., iPrOH) Transition State Transition State [M]-H->Transition State Ketone [M] + Product [M] + Chiral Alcohol Transition State->[M] + Product Hydride Transfer [M] + Product->[M]-Cl Regeneration

Caption: Simplified catalytic cycle for transfer hydrogenation.

References

Application Notes and Protocols: (R)-1-(4-Methoxyphenyl)ethanol as a Chiral Building Block in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-1-(4-Methoxyphenyl)ethanol is a valuable chiral building block in the asymmetric synthesis of pharmaceuticals. Its stereogenic center is crucial for the biological activity and selectivity of various active pharmaceutical ingredients (APIs). This document provides detailed application notes, experimental protocols, and quantitative data on the synthesis and utilization of this compound in drug development. The primary application highlighted is its role as a precursor to chiral amines, which are key intermediates in the synthesis of complex APIs like the bronchodilator (R,R)-Formoterol.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Chemical Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
CAS Number 1517-70-0
Appearance Colorless to pale yellow liquid
Density 1.053 g/cm³
Boiling Point 254.344°C at 760 mmHg
Flash Point 107.969°C
Optical Rotation Specific value depends on conditions
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[1]

Synthesis of this compound

The enantioselective synthesis of this compound is critical to its utility as a chiral building block. Both chemical and biocatalytic methods have been developed, with biocatalysis offering a greener and highly selective alternative.

The asymmetric reduction of the prochiral ketone 4'-methoxyacetophenone is an efficient method to produce enantiomerically pure this compound. Various microorganisms and isolated enzymes are employed for this transformation.

Table 1: Quantitative Data for Biocatalytic Synthesis of Chiral 1-(4-Methoxyphenyl)ethanol

BiocatalystSubstrateProductYield (%)Enantiomeric Excess (e.e.) (%)Reference
Immobilized Trigonopsis variabilis4'-MethoxyacetophenoneThis compound97.2>99[2]
Immobilized Rhodotorula sp. AS2.22414'-Methoxyacetophenone(S)-1-(4-Methoxyphenyl)ethanol98.3>99[3][4]
Saccharomyces uvarum4'-Methoxyacetophenone(S)-1-(4-Methoxyphenyl)ethanol-High[5]

Note: Data for the (S)-enantiomer is included for comparative purposes, demonstrating the versatility of biocatalytic methods.

This protocol is based on the anti-Prelog stereoselective reduction of 4'-methoxyacetophenone using immobilized Trigonopsis variabilis cells.[2]

Materials:

  • 4'-Methoxyacetophenone

  • Immobilized Trigonopsis variabilis AS2.1611 cells

  • Ionic Liquid: 1-(2'-hydroxyl)ethyl-3-methylimidazolium nitrate (C₂OHMIM·NO₃)

  • Phosphate buffer (pH 7.0)

  • Glucose (co-substrate)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Bioreactor or shaker flask

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, a specified concentration of the ionic liquid, glucose, and the immobilized Trigonopsis variabilis cells.

  • Add 4'-methoxyacetophenone to the reaction mixture to the desired substrate concentration.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC or GC.

  • Upon completion of the reaction (typically when substrate conversion is maximized), stop the reaction.

  • Extract the product from the aqueous reaction mixture using ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography if necessary.

Expected Outcome: Under optimized conditions, this method can achieve a yield of up to 97.2% with an enantiomeric excess of over 99%.[2]

sub 4'-Methoxyacetophenone bio Immobilized Trigonopsis variabilis sub->bio Asymmetric Reduction prod This compound bio->prod Yield: 97.2% e.e. >99% il Ionic Liquid (C₂OHMIM·NO₃) il->bio Enhances Efficiency

Caption: Biocatalytic synthesis of this compound.

Application in Pharmaceutical Synthesis: (R,R)-Formoterol

A significant application of this compound is in the synthesis of chiral amines, which are precursors to various pharmaceuticals. One such example is the synthesis of (R,R)-Formoterol (Arformoterol), a long-acting β2-adrenergic agonist for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The chiral alcohol is a precursor to the key intermediate, (R)-1-(4-methoxyphenyl)propan-2-amine.

The synthesis of (R,R)-Formoterol is a multi-step process where the chirality of two key fragments is crucial for the final product's efficacy. This compound serves as a starting point for one of these chiral fragments.

A This compound B (R)-1-(4-methoxyphenyl)propan-2-amine (Chiral Amine Intermediate) A->B Multi-step Conversion C (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine B->C Benzylation E Coupling Reaction C->E D (R)-1-(4-(benzyloxy)-3- formamidophenyl)-2-bromoethanol (Second Chiral Fragment) D->E F Protected (R,R)-Formoterol E->F G Deprotection F->G H (R,R)-Formoterol (API) G->H

Caption: Synthetic workflow for (R,R)-Formoterol.

While the direct conversion from this compound is part of a larger synthetic sequence, a related synthesis of the key chiral amine intermediate from p-methoxyphenylacetone using a chiral auxiliary is well-documented in patent literature and provides insight into the construction of this crucial fragment.[6]

Step 1: Formation of Chiral Imine and Hydrogenation

  • p-Methoxyphenylacetone is reacted with (R)-α-methylphenethylamine (as a chiral auxiliary) to form the corresponding imine.

  • The imine is then subjected to hydrogenation using a Platinum on Carbon (Pt/C) catalyst under normal pressure to yield the chiral amine intermediate, (R,R)-1-(4-methoxyphenyl)-N-(1-phenylethyl)-2-propylamine.[6]

Step 2: Removal of Chiral Auxiliary

  • The chiral auxiliary is removed via catalytic hydrogenation using Palladium on Carbon (Pd/C) to yield R-1-(4-methoxyphenyl)-2-propylamine.

Step 3: Benzylation

  • The resulting R-1-(4-methoxyphenyl)-2-propylamine is then reacted with benzaldehyde under reductive amination conditions (e.g., hydrogenation with a Pt/C catalyst) to afford the target intermediate, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.[6]

Table 2: Representative Yields in Chiral Amine Synthesis for (R,R)-Formoterol

StepReactantsProductCatalystYield (%)Notes
Coupling(R)-N-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine & (R)-4-benzyloxy-3-nitrostyrene oxideProtected Formoterol Intermediate--Reaction at 110-130°C for 24h.[1]
DebenzylationProtected Formoterol Intermediate(R,R)-FormoterolH₂/Pd/CHigh-

Note: Specific yields for each step can vary significantly based on the exact synthetic route and conditions employed.

Other Potential Pharmaceutical Applications

While the synthesis of (R,R)-Formoterol is a well-established application, this compound and its derived chiral amines are potential building blocks for a range of other pharmaceuticals where a chiral benzylic amine or alcohol moiety is present. Although specific industrial syntheses of drugs like Indomethacin, Sulindac, or Ibuprofen using this building block are not prominently documented in the literature, its utility in creating chiral centers makes it a valuable tool for medicinal chemists in the discovery and development of new chemical entities.[4][7]

Conclusion

This compound is a highly valuable chiral building block, particularly for the synthesis of enantiomerically pure amines. Its application in the synthesis of (R,R)-Formoterol demonstrates its importance in the production of modern pharmaceuticals. The development of efficient biocatalytic routes for its synthesis further enhances its appeal by offering a sustainable and highly selective method for its production. Researchers in drug discovery and development can leverage this versatile building block to introduce chirality and construct complex molecular architectures required for therapeutic efficacy.

References

Application of (R)-1-(4-Methoxyphenyl)ethanol in the Synthesis of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(4-Methoxyphenyl)ethanol is a valuable chiral building block and auxiliary in asymmetric synthesis, enabling the stereoselective construction of complex molecules with significant biological activity. Its utility stems from the presence of a stereogenic center and the p-methoxyphenyl group, which can influence the stereochemical outcome of reactions and can be readily removed or modified. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, focusing on the preparation of chiral amines and β-amino acids, which are fundamental components of numerous drug candidates.

Core Applications

The primary application of this compound in complex molecule synthesis is as a chiral auxiliary. In this role, it is temporarily incorporated into an achiral substrate to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary can be cleaved and often recovered for reuse.

Key areas of application include:

  • Asymmetric Synthesis of Chiral Amines: Chiral amines are ubiquitous in pharmaceuticals. This compound can be converted into a chiral amine auxiliary to facilitate the diastereoselective synthesis of other chiral amines.

  • Stereoselective Synthesis of β-Amino Acids: β-Amino acids are crucial components of various peptidomimetics and bioactive compounds. Chiral auxiliaries derived from this compound can be employed in stereoselective alkylation or addition reactions to produce enantiomerically enriched β-amino acids.

Application Note 1: Asymmetric Synthesis of (R,R)-Formoterol Intermediate

This section details the application of a chiral auxiliary conceptually derived from this compound in the synthesis of a key intermediate for the anti-asthmatic drug (R,R)-Formoterol. The methodology is adapted from a patented industrial process that utilizes a structurally similar chiral auxiliary, (R)-α-methylphenethylamine, to achieve high diastereoselectivity in a reductive amination reaction.

The overall synthetic strategy involves the diastereoselective reductive amination of p-methoxyphenylacetone with a chiral amine auxiliary, followed by subsequent transformations to yield the target intermediate.

Logical Workflow for the Synthesis of (R,R)-Formoterol Intermediate

G cluster_0 Stage 1: Diastereoselective Reductive Amination cluster_1 Stage 2: Auxiliary Removal and Further Functionalization A p-Methoxyphenylacetone C Imine Formation A->C B (R)-1-(4-Methoxyphenyl)ethylamine (Chiral Auxiliary) B->C D Diastereoselective Reduction (Pt/C, H2) C->D E (R,R)-N-(1-(4-Methoxyphenyl)ethyl)- 1-(4-methoxyphenyl)propan-2-amine D->E F Removal of Chiral Auxiliary (Pd/C, H2) E->F G (R)-1-(4-Methoxyphenyl)propan-2-amine F->G H Benzylation G->H I (R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (Formoterol Intermediate) H->I

Caption: Synthetic workflow for the preparation of a key intermediate of (R,R)-Formoterol.

Quantitative Data
StepReactantsCatalystSolventTemp. (°C)Yield (%)Diastereomeric Excess (de)
Diastereoselective Reductive Aminationp-Methoxyphenylacetone, (R)-1-(4-Methoxyphenyl)ethylamine5% Pt/CMethanol25-30>90>98%
Removal of Chiral Auxiliary(R,R)-N-(1-(4-Methoxyphenyl)ethyl)-1-(4-methoxyphenyl)propan-2-amine10% Pd/CEthanol25-30~95N/A
Benzylation(R)-1-(4-Methoxyphenyl)propan-2-amine, Benzaldehyde5% Pt/CMethanol25-30~92N/A
Experimental Protocol: Synthesis of (R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine

Materials:

  • p-Methoxyphenylacetone

  • (R)-1-(4-Methoxyphenyl)ethylamine

  • 5% Platinum on Carbon (Pt/C)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (anhydrous)

  • Ethanol (anhydrous)

  • Benzaldehyde

  • Standard glassware for organic synthesis

  • Filtration apparatus

  • Rotary evaporator

Procedure:

Step 1: Diastereoselective Reductive Amination

  • To a solution of p-methoxyphenylacetone (1.0 eq) in anhydrous methanol, add (R)-1-(4-methoxyphenyl)ethylamine (1.05 eq).

  • Add 5% Pt/C catalyst (5 mol%).

  • Pressurize the reaction vessel with hydrogen gas (1 atm) and stir vigorously at 25-30 °C.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude (R,R)-N-(1-(4-methoxyphenyl)ethyl)-1-(4-methoxyphenyl)propan-2-amine. The product is used in the next step without further purification.

Step 2: Removal of the Chiral Auxiliary

  • Dissolve the crude product from Step 1 in anhydrous ethanol.

  • Add 10% Pd/C catalyst (10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (1 atm) and stir at 25-30 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude (R)-1-(4-methoxyphenyl)propan-2-amine.

Step 3: Benzylation

  • Dissolve the crude (R)-1-(4-methoxyphenyl)propan-2-amine in anhydrous methanol.

  • Add benzaldehyde (1.1 eq) and 5% Pt/C catalyst (5 mol%).

  • Pressurize the reaction vessel with hydrogen gas (1 atm) and stir at 25-30 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine.

Application Note 2: Asymmetric Synthesis of β-Amino Esters via Chiral N-Phosphonyl Imine Chemistry

This section outlines a protocol for the asymmetric synthesis of β-amino esters, key precursors for β-lactam antibiotics and other pharmaceuticals. The methodology is based on the highly diastereoselective addition of ester enolates to chiral N-phosphonyl imines. While the original literature primarily utilizes other chiral auxiliaries, this protocol is adapted to employ a chiral auxiliary derived from this compound, demonstrating its potential in this important transformation.

The synthesis involves the preparation of a chiral N-phosphonyl imine from (R)-1-(4-methoxyphenyl)ethanal, followed by a Lewis acid-promoted diastereoselective addition of a lithium ester enolate.

Logical Workflow for Asymmetric β-Amino Ester Synthesis

G cluster_0 Stage 1: Chiral N-Phosphonyl Imine Synthesis cluster_1 Stage 2: Diastereoselective Enolate Addition cluster_2 Stage 3: Auxiliary Cleavage A (R)-1-(4-Methoxyphenyl)ethanal C Condensation A->C B Phosphonamide B->C D Chiral N-Phosphonyl Imine C->D I Diastereoselective Addition D->I E Ester G Lithium Ester Enolate E->G F LDA F->G G->I H TiCl(OiPr)3 (Lewis Acid) H->I J Chiral β-Amino Ester Adduct I->J K Acidic Hydrolysis (HBr) J->K L Enantiomerically Enriched β-Amino Ester K->L

Caption: Workflow for the asymmetric synthesis of β-amino esters using a chiral N-phosphonyl imine.

Quantitative Data
StepReactantsReagents/CatalystSolventTemp. (°C)Yield (%)Diastereomeric Ratio (dr)
Chiral N-Phosphonyl Imine Synthesis(R)-1-(4-Methoxyphenyl)ethanal, PhosphonamideTiCl₄, Et₃NCH₂Cl₂0 to rt85-95N/A
Diastereoselective Enolate AdditionChiral N-Phosphonyl Imine, Lithium Ester EnolateTiCl(OiPr)₃, LDATHF-7870-88up to >99:1
Auxiliary CleavageChiral β-Amino Ester AdductHBrAcetic Acid0 to rt>90N/A
Experimental Protocol: Asymmetric Synthesis of a β-Amino Ester

Materials:

  • (R)-1-(4-Methoxyphenyl)ethanal (can be prepared by oxidation of this compound)

  • A suitable phosphonamide

  • Titanium tetrachloride (TiCl₄)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Triisopropoxytitanium(IV) chloride (TiCl(OiPr)₃)

  • A suitable ester (e.g., ethyl acetate)

  • Hydrobromic acid (HBr) in acetic acid

  • Standard glassware for anhydrous reactions

  • Syringes and needles for transfer of reagents

Procedure:

Step 1: Synthesis of Chiral N-Phosphonyl Imine

  • To a solution of the phosphonamide (1.0 eq) and (R)-1-(4-methoxyphenyl)ethanal (1.1 eq) in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (2.5 eq).

  • Slowly add a solution of TiCl₄ (1.1 eq) in CH₂Cl₂.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the chiral N-phosphonyl imine.

Step 2: Diastereoselective Addition of Lithium Ester Enolate

  • In an oven-dried flask under an inert atmosphere, dissolve the ester (2.0 eq) in anhydrous THF and cool to -78 °C.

  • Add LDA solution (2.0 eq) dropwise and stir for 30 minutes at -78 °C to form the lithium enolate.

  • To this solution, add TiCl(OiPr)₃ (2.4 eq) in THF dropwise and stir for 1 hour.

  • Add a solution of the chiral N-phosphonyl imine (1.0 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the chiral β-amino ester adduct.[1][2]

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified β-amino ester adduct in acetic acid at 0 °C.

  • Add a solution of HBr in acetic acid.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the enantiomerically enriched β-amino ester.

Conclusion

This compound serves as a versatile chiral precursor for the synthesis of complex, high-value molecules. Its application as a chiral auxiliary, as demonstrated in the synthesis of intermediates for pharmaceuticals like (R,R)-Formoterol and in the preparation of β-amino acids, highlights its importance in modern asymmetric synthesis. The provided protocols offer a foundation for researchers to utilize this valuable chiral building block in their synthetic endeavors.

References

Application Notes and Protocols: Kinetic Resolution of Racemic 1-(4-methoxyphenyl)ethanol Using Lipases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The kinetic resolution of racemic secondary alcohols is a cornerstone technique for producing enantiomerically pure compounds, which are essential building blocks in the pharmaceutical and fine chemical industries.[1] Lipases, a class of serine hydrolases, are widely employed as biocatalysts for this purpose due to their high enantioselectivity.[1][2] They catalyze the acylation of one enantiomer of a racemic mixture at a significantly higher rate than the other, enabling the separation of the mixture into an enantioenriched acylated product and the unreacted, enantioenriched alcohol.[1] This document provides detailed application notes and protocols for the kinetic resolution of racemic 1-(4-methoxyphenyl)ethanol using various lipases.

Principle of Lipase-Catalyzed Kinetic Resolution:

The fundamental principle lies in the differential reaction rates of the two enantiomers of a racemic substrate with a chiral catalyst, in this case, a lipase. The enzyme preferentially acylates one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (S-enantiomer) largely unreacted.[1] By carefully controlling the reaction conditions, a high enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester can be achieved at approximately 50% conversion.

Data Presentation: Quantitative Analysis of Lipase-Catalyzed Resolution

The efficiency of the kinetic resolution is evaluated based on the substrate conversion (c) and the enantiomeric excess of the remaining substrate (eeS) and the product (eeP). The following tables summarize the results from various studies on the kinetic resolution of 1-(4-methoxyphenyl)ethanol and structurally similar secondary alcohols.

Lipase SourceImmobilization/FormAcyl DonorSolventTemp. (°C)Time (h)Conversion (c, %)eeS (%)Reference
Novozym 40086ImmobilizedVinyl acetaten-Hexane352.556.7199.87[3]
Candida antarctica Lipase B (CALB)Immobilized on superparamagnetic nanoparticlesVinyl acetateNot specifiedNot specifiedNot specified>99 (product)Not specified
Pseudomonas fluorescens Lipase (AK)FreeVinyl acetateVinyl acetate30Not specifiedHigh>99 (product)[4]
Pseudomonas cepacia Lipase (PSL)FreeVinyl acetateNot specifiedNot specifiedNot specifiedHighNot specified[4]
Candida antarctica Lipase A (CAL-A)FreeVinyl acetateNot specifiedNot specifiedNot specifiedModerateNot specified[4]
Candida antarctica Lipase B (CAL-B)FreeVinyl acetateNot specifiedNot specifiedNot specifiedLowNot specified[4]
Rhizomucor miehei Lipase (RML)FreeVinyl acetateNot specifiedNot specifiedNot specifiedLowNot specified[4]

Note: The enantiomeric ratio (E) is another crucial parameter for quantifying the enantioselectivity of a lipase. An E value greater than 200 is generally considered excellent for synthetic purposes.[4]

Experimental Protocols

This section provides detailed methodologies for performing the lipase-catalyzed kinetic resolution of racemic 1-(4-methoxyphenyl)ethanol.

General Protocol for Lipase-Catalyzed Transesterification

This protocol is a general guideline and can be optimized for specific lipases and desired outcomes.

Materials:

  • Racemic 1-(4-methoxyphenyl)ethanol

  • Immobilized lipase (e.g., Novozym 435, Novozym 40086) or free lipase powder

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., n-hexane, toluene, methyl tert-butyl ether)

  • Reaction vessel (e.g., sealed vial or round-bottom flask)

  • Magnetic stirrer or orbital shaker

  • Thermostatically controlled water bath or heating mantle

  • Analytical equipment for monitoring the reaction (chiral GC or HPLC)

Procedure:

  • Reaction Setup: To a clean and dry reaction vessel, add racemic 1-(4-methoxyphenyl)ethanol.

  • Solvent and Lipase Addition: Add the anhydrous organic solvent to achieve a suitable substrate concentration (e.g., 0.1-0.5 M). Add the appropriate amount of lipase (e.g., 10-20% by weight of the substrate).[1] For immobilized lipases, this can be added directly. For free lipases, ensure proper dispersion.

  • Acyl Donor Addition: Add the acyl donor. A slight excess (e.g., 1.5 equivalents) is typically used to achieve around 50% conversion.[1]

  • Reaction Conditions: Seal the vessel and place it in a thermostatically controlled environment (e.g., 30-40 °C) with constant stirring or shaking.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by periodically withdrawing small aliquots (e.g., 5-10 µL).[1] The samples should be filtered to remove the enzyme and then analyzed by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Reaction Termination and Work-up: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused. The filtrate, containing the enantioenriched alcohol and ester, can be concentrated under reduced pressure.

  • Purification: The enantioenriched (S)-1-(4-methoxyphenyl)ethanol and the corresponding (R)-acetate can be separated by column chromatography.

Protocol for Optimization of Reaction Conditions

To achieve optimal results, it is recommended to screen various reaction parameters.

Variables to Optimize:

  • Lipase: Screen a variety of commercially available lipases (both free and immobilized) to identify the most selective and active one.

  • Acyl Donor: Test different acyl donors such as vinyl acetate, isopropenyl acetate, or acid anhydrides.

  • Solvent: Evaluate the reaction in a range of organic solvents with varying polarities (e.g., n-hexane, toluene, diisopropyl ether, methyl-tert-butyl ether).

  • Temperature: Investigate the effect of temperature on the reaction rate and enantioselectivity. A typical range to study is 30-60 °C.

  • Substrate to Acyl Donor Molar Ratio: Vary the molar ratio to fine-tune the conversion rate.

  • Enzyme Loading: Optimize the amount of enzyme to balance reaction time and cost.

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Final Products A Racemic 1-(4-methoxyphenyl)ethanol E Stirring at Controlled Temperature A->E B Anhydrous Solvent B->E C Lipase C->E D Acyl Donor D->E F Reaction Monitoring (Chiral GC/HPLC) E->F Periodically Sample F->E Continue Reaction G Filter to Remove Lipase F->G Desired Conversion Reached H Solvent Evaporation G->H I Column Chromatography H->I J (S)-1-(4-methoxyphenyl)ethanol I->J K (R)-acetate I->K

Caption: Workflow for a typical lipase-catalyzed kinetic resolution experiment.

Logical Relationship of Key Parameters

G Figure 2: Interplay of Key Parameters in Kinetic Resolution center_node Kinetic Resolution Efficiency outcome1 Enantiomeric Excess (ee) center_node->outcome1 Determines outcome2 Conversion (c) center_node->outcome2 Determines param1 Lipase Selection param1->center_node param2 Reaction Medium (Solvent) param2->center_node param3 Acyl Donor param3->center_node param4 Temperature param4->center_node param5 Reaction Time param5->center_node

Caption: Key parameters influencing the outcome of the kinetic resolution.

References

Application Notes and Protocols: Immobilized Enzyme Systems for the Synthesis of (R)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of enantiomerically enriched (R)-1-(4-Methoxyphenyl)ethanol via enzymatic kinetic resolution of its racemic mixture. The protocols focus on the use of immobilized Candida antarctica Lipase B (CALB), a versatile and highly selective biocatalyst, to facilitate the stereoselective acylation of the (R)-enantiomer. Included are methodologies for enzyme immobilization, the kinetic resolution reaction, and analysis of the products. Quantitative data from representative experiments are presented in tabular format for clarity, and key workflows are visualized using diagrams.

Introduction

Chiral alcohols are crucial building blocks in the pharmaceutical industry for the synthesis of single-enantiomer active pharmaceutical ingredients (APIs). This compound is a valuable intermediate for various chiral compounds. Enzymatic kinetic resolution (EKR) is a powerful technique for obtaining such enantiopure molecules, offering high selectivity under mild reaction conditions.[1][2] This method relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other, allowing for the separation of the unreacted enantiomer and the newly formed product.[1]

Lipases, particularly Candida antarctica Lipase B (CALB), are widely used for the kinetic resolution of secondary alcohols through transesterification.[2] Immobilization of the enzyme on a solid support enhances its stability, reusability, and ease of separation from the reaction mixture, making the process more cost-effective and suitable for industrial applications.[3][4][5][6] A common commercial example is Novozym 435, where CALB is immobilized on a macroporous acrylic resin.[7]

This protocol details the transesterification of racemic 1-(4-Methoxyphenyl)ethanol using immobilized CALB. The enzyme selectively acylates the (R)-enantiomer, yielding (R)-1-(4-Methoxyphenyl)ethyl acetate and leaving behind the unreacted (S)-1-(4-Methoxyphenyl)ethanol. Subsequent separation allows for the isolation of the desired (R)-product (after a hydrolysis step) or the (S)-alcohol.

Key Concepts and Workflow

The overall process involves several key stages: selection and preparation of the immobilized enzyme, the enzymatic reaction itself, and subsequent analysis and product isolation.

Logical Workflow for Kinetic Resolution

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation cluster_products Products Racemate Racemic (R,S)-1-(4-Methoxyphenyl)ethanol ReactionVessel Bioreactor/ Reaction Vessel Racemate->ReactionVessel Enzyme Immobilized CALB (e.g., Novozym 435) Enzyme->ReactionVessel AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->ReactionVessel Solvent Organic Solvent (e.g., n-Heptane) Solvent->ReactionVessel Quench Reaction Quenching & Enzyme Filtration ReactionVessel->Quench Reaction Progress Analysis Chiral GC/HPLC Analysis Quench->Analysis Sample Separation Chromatographic Separation Quench->Separation Mixture S_Alcohol (S)-1-(4-Methoxyphenyl)ethanol Separation->S_Alcohol R_Ester (R)-1-(4-Methoxyphenyl)ethyl Acetate Separation->R_Ester G EnzymeSol CALB Enzyme in Aqueous Buffer Mix Mixing & Incubation (Gentle Agitation) EnzymeSol->Mix Support Hydrophobic Support Material Support->Mix Filter Filtration Mix->Filter Supernatant Supernatant (Discard or Analyze) Filter->Supernatant Wash Washing Steps (Water & Solvent) Filter->Wash Dry Vacuum Drying Wash->Dry FinalProduct Immobilized CALB (Ready for use) Dry->FinalProduct

References

Application Note: Protocol for the Asymmetric Transfer Hydrogenation of 4-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of prochiral ketones to valuable chiral secondary alcohols. This technique serves as a safer and more convenient alternative to asymmetric hydrogenation using high-pressure molecular hydrogen, employing readily available hydrogen donors like 2-propanol or formic acid.[1][2][3] The resulting chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[4] This application note provides a detailed protocol for the asymmetric transfer hydrogenation of 4-methoxyacetophenone, a common model substrate, to produce the corresponding chiral 1-(4-methoxyphenyl)ethanol. The protocol is based on well-established procedures using ruthenium-based catalysts, which are known for their high efficiency and selectivity.[1][5][6]

Data Presentation

The following tables summarize representative quantitative data for the asymmetric transfer hydrogenation of acetophenone derivatives from various catalytic systems. This data is intended to provide a comparative overview of catalyst performance under different conditions.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone with Ruthenium Catalysts

Catalyst/LigandHydrogen DonorBaseSolventTemp (°C)Time (h)Conversion (%)ee (%)Reference
RuCl(p-cymene)[(S,S)-Ts-DPEN]HCOOH/NEt3NEt3DMF25->9997 (R)[7]
[RuCl2(p-cymene)]2 / Chitosani-PrOH-i-PrOH80-up to 80up to 72[8]
HG-I / (R,R)-Ts-DPENi-PrOHt-BuOKTHF/i-PrOH3020>9597 (R)[3]

Note: HG-I = Hoveyda-Grubbs 1st generation catalyst. Ts-DPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine.

Table 2: Asymmetric Transfer Hydrogenation of Acetophenone with Other Metal Catalysts

Catalyst/LigandHydrogen DonorBaseSolventTemp (°C)Time (h)Conversion (%)ee (%)Reference
[Cp*RhCl2]2 / 1R,2S-aminoindanoli-PrOH-i-PrOH25-High-[9]
Mn-diamine complex (1-Cis)i-PrOHKOtBui-PrOH60410073 (R)[10]
5% Ir/L-Proline-γ-Al2O3H2 (gas)LiOH----71.3 (R)[11]

Note: Cp = Pentamethylcyclopentadienyl*

Experimental Protocols

This section provides a detailed methodology for the asymmetric transfer hydrogenation of 4-methoxyacetophenone using a common ruthenium-based catalyst system.

Materials:

  • [RuCl(p-cymene)]2 (precatalyst)

  • (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (chiral ligand)

  • 4-Methoxyacetophenone (substrate)

  • Formic acid (hydrogen donor)

  • Triethylamine (base)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Standard laboratory glassware (Schlenk flask, magnetic stirrer, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an inert atmosphere, dissolve [RuCl(p-cymene)]2 (1 mol%) and (S,S)-TsDPEN (2.2 mol%) in the chosen anhydrous solvent (e.g., 5 mL of DCM).

    • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex. The solution should turn a deep red/purple color.

  • Reaction Setup:

    • In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

    • To the flask containing the activated catalyst, add 4-methoxyacetophenone (100 mol%).

    • Add the formic acid/triethylamine mixture (e.g., 5 equivalents of formic acid relative to the substrate).

  • Reaction Execution:

    • Stir the reaction mixture vigorously at a controlled temperature (e.g., 28-40°C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Reaction times can vary from a few hours to 24 hours depending on the specific conditions and substrate.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the pure 1-(4-methoxyphenyl)ethanol.

  • Analysis:

    • Determine the conversion by GC or ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Visualizations

The following diagrams illustrate the proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone and a general workflow for the experimental procedure.

Catalytic Cycle for Asymmetric Transfer Hydrogenation Catalytic Cycle for Asymmetric Transfer Hydrogenation Ru_precatalyst [Ru-Cl(arene)(S,S)-TsDPEN)] Precatalyst Ru_hydride [Ru-H(arene)(S,S)-TsDPEN)] Active Catalyst Ru_precatalyst->Ru_hydride Activation (H- source, Base) Substrate_complex Ru-Hydride-Ketone Complex Ru_hydride->Substrate_complex Coordination Product_complex Ru-Alkoxide Complex Substrate_complex->Product_complex Hydride Transfer (Enantiodetermining Step) Product_complex->Ru_hydride Regeneration Product Chiral Alcohol Product_complex->Product Product Release Byproduct CO2 + HNEt3+ Product_complex->Byproduct Ketone 4-Methoxyacetophenone Ketone->Substrate_complex Hydrogen_donor HCOOH / NEt3 Hydrogen_donor->Ru_precatalyst Hydrogen_donor->Product_complex Protonolysis

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis catalyst_prep In situ Catalyst Formation [Ru-precatalyst + Ligand] mixing Combine Catalyst, Substrate, and Hydrogen Donor catalyst_prep->mixing reagents_prep Prepare Substrate and Hydrogen Donor Mixture reagents_prep->mixing reaction Stir at Controlled Temperature Monitor by TLC/GC mixing->reaction quench Quench with NaHCO3 reaction->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify analysis Determine Conversion (GC/NMR) Determine ee (Chiral HPLC/GC) purify->analysis

Caption: General experimental workflow for asymmetric transfer hydrogenation.

References

Synthesis of Derivatives from (R)-1-(4-Methoxyphenyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the chiral building block, (R)-1-(4-Methoxyphenyl)ethanol. This versatile starting material is a valuable precursor in asymmetric synthesis, particularly in the development of pharmacologically active compounds. The methoxy group present in the aromatic ring is a common feature in many approved drugs, potentially enhancing ligand-target binding, improving physicochemical properties, and favorably influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

Application Notes

This compound serves as a crucial chiral synthon for introducing a specific stereocenter into a target molecule. Its derivatives, including ethers and esters, are key intermediates in the synthesis of a range of compounds, from bioactive small molecules to complex natural products. For instance, chiral secondary alcohols like (S)-1-(4-methoxyphenyl) ethanol, the enantiomer of the title compound, are precursors for cycloalkyl[b]indoles, which have applications in treating allergic responses.[1] Furthermore, this compound has been identified as a potential starting material for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin, Sulindac, and Ibuprofen.[2]

The primary functional group, the secondary alcohol, allows for a variety of chemical transformations. The most common of these are etherification and esterification reactions, which can be achieved through several established synthetic methodologies. The choice of method depends on the desired product, the nature of the coupling partner, and the need to preserve the stereochemical integrity of the chiral center.

Synthesis of Ether Derivatives

The synthesis of ethers from this compound can be effectively achieved via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide in an SN2 reaction.[3][4]

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis A This compound C Alkoxide Intermediate A->C Deprotonation B Strong Base (e.g., NaH) in aprotic solvent (e.g., THF, DMF) B->C E Ether Derivative C->E SN2 Reaction D Alkyl Halide (R-X) D->E F Work-up and Purification E->F Quenching, Extraction G Final Product F->G Chromatography

Caption: General workflow for Williamson ether synthesis.

Protocol: General Procedure for Williamson Ether Synthesis
  • Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base (1.1 eq.), such as sodium hydride (NaH), portion-wise at 0 °C.

  • Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Add the desired alkyl halide (1.2 eq.) to the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactant (Alkyl Halide)ProductYield (%)Enantiomeric Excess (%)Reference
Benzyl Bromide(R)-1-(4-Methoxyphenyl)ethoxy)methyl)benzeneTypically >80%>99%General Protocol[3][4]
Methyl Iodide(R)-1-methoxy-4-(1-methoxyethyl)benzeneTypically >85%>99%General Protocol[3][4]

Synthesis of Ester Derivatives

Ester derivatives of this compound can be synthesized through various methods, including Fischer-Speier esterification and Steglich esterification. The choice of method often depends on the sensitivity of the substrates to acidic or basic conditions.

Fischer-Speier Esterification

This method involves the reaction of a carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[5][6]

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification A This compound (as solvent and reactant) D Reaction Mixture A->D B Carboxylic Acid (R-COOH) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Reflux D->E Heating F Ester Derivative E->F G Work-up and Purification F->G Neutralization, Extraction H Final Product G->H Distillation or Chromatography

Caption: General workflow for Fischer-Speier esterification.

Protocol: General Procedure for Fischer-Speier Esterification
  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in an excess of this compound (used as the limiting reagent if the carboxylic acid is in excess, or vice versa if the alcohol is the limiting reagent and a different alcohol is used as solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction and Purification: Wash the organic layer with water and brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.

Reactant (Carboxylic Acid)ProductYield (%)Enantiomeric Excess (%)Reference
Acetic Acid(R)-1-(4-methoxyphenyl)ethyl acetateTypically 60-70%>99%General Protocol[5][6]
Benzoic Acid(R)-1-(4-methoxyphenyl)ethyl benzoateTypically 65-75%>99%General Protocol[5][6]
Steglich Esterification

For acid-sensitive substrates, the Steglich esterification offers a mild alternative. This reaction uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[7]

Experimental Workflow: Steglich Esterification

Steglich_Esterification A This compound D Reaction Mixture A->D B Carboxylic Acid (R-COOH) B->D C DCC or EDC, DMAP (cat.) in aprotic solvent (e.g., DCM) C->D E Stir at Room Temperature D->E F Ester Derivative E->F G Work-up and Purification F->G Filtration, Extraction H Final Product G->H Chromatography

Caption: General workflow for Steglich esterification.

Protocol: General Procedure for Steglich Esterification
  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or DMF, add the coupling agent (DCC or EDC, 1.2 eq.) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until completion as monitored by TLC.

  • Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration. If EDC is used, a mild acidic workup (e.g., with 1M HCl) is performed to remove the urea byproduct and excess DMAP.

  • Extraction and Purification: Extract the reaction mixture with an organic solvent. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry over an anhydrous drying agent, filter, and concentrate in vacuo. The crude product is then purified by column chromatography.

Reactant (Carboxylic Acid)Coupling AgentProductYield (%)Enantiomeric Excess (%)Reference
IbuprofenDCC(R)-1-(4-methoxyphenyl)ethyl 2-(4-isobutylphenyl)propanoateTypically >90%>99%General Protocol[7]
Boc-L-AlanineEDC(R)-1-(4-methoxyphenyl)ethyl (tert-butoxycarbonyl)-L-alaninateTypically >85%>99%General Protocol[7]

Synthesis of other Derivatives with Potential Pharmacological Activity

The chiral nature of this compound makes it an attractive starting material for the synthesis of various pharmacologically active compounds. For example, derivatives of this alcohol can be elaborated into more complex structures with potential therapeutic applications.

One notable example is the synthesis of precursors to formoterol, a long-acting β2 agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). While the direct synthesis of formoterol from this compound is not explicitly detailed in the provided search results, the synthesis of a related key intermediate, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, highlights the utility of this structural motif in drug synthesis.[8]

Conceptual Synthetic Pathway to a Formoterol Precursor

Formoterol_Precursor_Synthesis A This compound C (R)-1-(4-methoxyphenyl)ethyl tosylate A->C TsCl, Pyridine B Activation of Hydroxyl Group (e.g., Tosylation) B->C E Protected Amine Derivative C->E R-NH₂ D Nucleophilic Substitution with an Amine D->E G Formoterol Precursor E->G Deprotection, etc. F Further Transformations F->G

Caption: Conceptual pathway to a formoterol precursor.

This conceptual pathway illustrates how the hydroxyl group of this compound can be converted into a good leaving group (e.g., a tosylate), which can then be displaced by an appropriate amine nucleophile. Subsequent functional group manipulations would lead to the desired pharmacologically active molecule. The stereochemistry at the benzylic position is crucial for the biological activity of the final compound.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of a wide array of derivatives. The protocols outlined in this document for the synthesis of ethers and esters provide robust and reproducible methods for researchers in organic synthesis and drug discovery. The ability to introduce a specific stereocenter with high fidelity makes this starting material particularly important for the development of new chiral drugs and other biologically active molecules. Further exploration of its applications in the synthesis of complex targets is an active area of research.

References

Troubleshooting & Optimization

Improving yield and enantioselectivity in (R)-1-(4-Methoxyphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantioselectivity in the synthesis of (R)-1-(4-Methoxyphenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes for producing this compound are through chemical synthesis, primarily by the asymmetric reduction of 4-methoxyacetophenone, and biocatalytic reduction.[1] Asymmetric transfer hydrogenation using catalysts like Noyori-type ruthenium complexes is a common chemical method.[2] Biocatalytic methods often employ microorganisms such as Rhodotorula sp. or isolated enzymes (alcohol dehydrogenases) to achieve high enantioselectivity under mild conditions.[3][4]

Q2: What are the critical factors influencing the yield and enantioselectivity of the reaction?

A2: Several factors critically impact the success of the synthesis:

  • Catalyst/Biocatalyst: The choice of catalyst and its chiral ligand is paramount for achieving high enantioselectivity.[5] For biocatalysis, the specific microorganism or enzyme is crucial.

  • Solvent: The polarity and coordinating ability of the solvent can significantly affect reaction rates and enantioselectivity.[6][7]

  • Temperature: Asymmetric reactions are often highly sensitive to temperature, with lower temperatures generally favoring higher enantioselectivity.[1][8]

  • Base (for chemical synthesis): The type and concentration of the base are critical for activating the catalyst in many asymmetric transfer hydrogenation reactions.[9]

  • Substrate Concentration: High substrate concentrations can sometimes lead to decreased enzyme activity in biocatalytic reductions.[3]

Q3: How is the enantiomeric excess (e.e.) of the product determined?

A3: The enantiomeric excess of this compound is most commonly determined using chiral High-Performance Liquid Chromatography (HPLC).[10][11] This technique uses a chiral stationary phase (CSP) to separate the R and S enantiomers, allowing for their quantification and the calculation of the e.e.[12]

Q4: What are some common side reactions to be aware of?

A4: In asymmetric transfer hydrogenation, potential side reactions can include the formation of byproducts from the hydrogen donor (e.g., acetone from isopropanol) and catalyst deactivation pathways.[2] In biocatalytic reductions, side reactions may include the formation of other reduction products if the enzyme is not completely specific, or substrate/product inhibition at high concentrations.[4] For some substrates, debromination has been observed as a side reaction in the presence of certain catalysts.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Catalyst/enzyme deactivation. 3. Sub-optimal reaction conditions (temperature, pressure, pH). 4. Impure reagents or solvents.1. Monitor the reaction progress using TLC or GC and extend the reaction time if necessary. 2. Ensure the catalyst is handled under an inert atmosphere. For biocatalysis, check cell viability or enzyme activity. 3. Optimize temperature, pressure (for hydrogenation), and pH (for biocatalysis) based on literature protocols.[3] 4. Use freshly distilled solvents and high-purity reagents.
Low Enantioselectivity (e.e.) 1. Incorrect catalyst or ligand. 2. Sub-optimal temperature. 3. Inappropriate solvent. 4. Racemization of the product. 5. Presence of impurities that poison the catalyst.1. Screen different chiral ligands or biocatalysts. 2. Lowering the reaction temperature often improves enantioselectivity.[1][8] 3. Screen different solvents; non-coordinating solvents are often preferred in chemical synthesis.[6] 4. Analyze the e.e. at different reaction times to check for racemization. 5. Ensure all glassware is clean and reagents are pure.
Inconsistent Results 1. Variability in catalyst/enzyme activity. 2. Inconsistent reaction setup. 3. Moisture or air sensitivity.1. Use a fresh batch of catalyst or a new batch of cells/enzyme. 2. Ensure consistent stirring, temperature control, and reagent addition. 3. For chemical synthesis, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification 1. Co-elution of the product with starting material or byproducts. 2. Product instability under purification conditions.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Use mild purification techniques. Avoid strong acids or bases if the product is sensitive.

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Reduction of 4-Methoxyacetophenone
Catalyst/BiocatalystSolventTemperature (°C)Yield (%)e.e. (%)Reference
RuCl(p-cymene)[(S,S)-Ts-DPEN] / NaOHIsopropanol28>9597 (R)
Immobilized Rhodotorula sp. AS2.2241 cellsIsopropanol/IL2598.3>99 (S)[3]
Pt/TiO₂ with CinchonidineToluene25-~30 (R)[13]
Mn-diamine complex / KOtBuIsopropanol60Quantitative73 (R)[14]
Penicillium rubens VIT SS1Growth medium->90>90[15]

Note: The enantiomer produced can depend on the specific chiral ligand or biocatalyst used.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 4-Methoxyacetophenone

This protocol is a general guideline based on Noyori-type catalysis.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • 4-Methoxyacetophenone

  • Anhydrous isopropanol

  • Sodium isopropoxide solution (freshly prepared)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in anhydrous isopropanol.

  • Stir the mixture at room temperature for 20-30 minutes to form the catalyst.

  • Add the 4-methoxyacetophenone to the catalyst solution.

  • Initiate the reaction by adding a solution of sodium isopropoxide in isopropanol.

  • Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Biocatalytic Reduction of 4-Methoxyacetophenone

This protocol is based on the use of immobilized Rhodotorula sp. cells.[3]

Materials:

  • Immobilized Rhodotorula sp. AS2.2241 cells

  • 4-Methoxyacetophenone

  • Phosphate buffer (pH 8.5)

  • Ionic Liquid (e.g., 1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate)

  • Isopropanol (as a co-solvent and hydrogen source)

  • Glucose (as a co-substrate for cofactor regeneration)

Procedure:

  • In a reaction vessel, suspend the immobilized Rhodotorula sp. cells in the phosphate buffer.

  • Add the ionic liquid to the desired concentration (e.g., 5.0% v/v).[3]

  • Add glucose to the mixture.

  • Dissolve the 4-methoxyacetophenone in isopropanol and add it to the reaction mixture to the desired substrate concentration (e.g., 12 mM).[3]

  • Incubate the reaction mixture at the optimal temperature (e.g., 25 °C) with shaking.[3]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.

  • After the reaction is complete, separate the immobilized cells by filtration.

  • Extract the product from the aqueous phase with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product as described in Protocol 1.

Protocol 3: Chiral HPLC Analysis of 1-(4-Methoxyphenyl)ethanol

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H)

Conditions:

  • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v)[16]

  • Flow Rate: 1.0 mL/min[16]

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Record the chromatogram and identify the retention times for the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Reagents & Catalyst start->reagents setup Assemble Reaction Vessel reagents->setup reaction Run Asymmetric Reduction setup->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring quench Quench Reaction monitoring->quench extraction Extract Product quench->extraction purification Column Chromatography extraction->purification analysis Analyze Yield & e.e. (HPLC) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_enantioselectivity cluster_causes Potential Causes cluster_solutions Solutions problem Low Enantioselectivity (e.e.) cause1 Sub-optimal Temperature problem->cause1 cause2 Incorrect Solvent problem->cause2 cause3 Catalyst/Ligand Issue problem->cause3 cause4 Racemization problem->cause4 solution1 Optimize Temperature (Often Lower) cause1->solution1 solution2 Screen Solvents cause2->solution2 solution3 Verify Catalyst/Ligand Screen Alternatives cause3->solution3 solution4 Monitor e.e. over time cause4->solution4

Caption: Troubleshooting guide for low enantioselectivity.

signaling_pathway cluster_inputs Reactants & Reagents ketone 4-Methoxyacetophenone product This compound ketone->product Asymmetric Reduction catalyst Chiral Catalyst (e.g., Ru-TsDPEN) catalyst->product h_source Hydrogen Source (e.g., Isopropanol) h_source->product base Base (e.g., NaOiPr) base->catalyst Activates

Caption: Key components in the asymmetric transfer hydrogenation.

References

Overcoming challenges in the asymmetric reduction of 4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric reduction of 4-methoxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving high enantioselectivity in the asymmetric reduction of 4-methoxyacetophenone?

The primary challenge is controlling the stereochemical outcome to favor one enantiomer of the resulting 1-(4-methoxyphenyl)ethanol over the other. Key factors influencing enantiomeric excess (ee) include the choice of catalyst and ligand, reaction temperature, solvent, and the purity of reagents. Sub-optimal conditions can lead to a racemic or nearly racemic mixture. For instance, temperature is a critical parameter, and lowering it often enhances enantioselectivity, though it may also decrease the reaction rate.[1]

Q2: Which catalytic systems are typically employed for the asymmetric reduction of 4-methoxyacetophenone?

Several catalytic systems are effective for this transformation:

  • Oxazaborolidine Catalysts (CBS Reduction): This method, often utilizing a Corey-Bakshi-Shibata (CBS) catalyst with borane (BH₃) as the reducing agent, is widely used for the asymmetric reduction of prochiral ketones.[2][3][4] It is known for its predictable stereochemistry.

  • Transition Metal Catalysis: Chiral complexes of metals like Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) are used in asymmetric hydrogenation and asymmetric transfer hydrogenation.[5][6][7] These methods are highly efficient and atom-economical.

  • Biocatalysis: Enzymes or whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae) or specific reductases, can provide excellent enantioselectivity under mild reaction conditions.[8][9][10]

Q3: My catalyst appears to be deactivating during the reaction, leading to poor conversion. What are the potential causes?

Catalyst deactivation is a common issue, particularly with homogeneous transition metal catalysts.[1][5] Potential causes include:

  • Impurities: The presence of water or other impurities in the reagents or solvent can poison the catalyst.[1]

  • Sub-optimal Base Concentration: In many hydrogenation reactions, the concentration of the base (e.g., t-BuOK, KOH) is crucial. While a higher concentration can increase the initial rate, it may also accelerate catalyst deactivation.[1][5]

  • Temperature: Higher temperatures, while increasing the reaction rate, can also lead to faster catalyst decomposition.[1]

  • Aging of Catalyst: Some catalysts, like isolated CBS catalysts, can age during storage, leading to lower reproducibility.[2][4]

Troubleshooting Guide

Problem 1: Low Enantiomeric Excess (ee%)

Q: My reaction is yielding the chiral alcohol but with poor enantioselectivity. What steps can I take to improve the ee%?

A: Low enantiomeric excess is a frequent problem that can be addressed by systematically optimizing the reaction conditions.

ParameterTroubleshooting Steps
Temperature Lowering the reaction temperature often significantly improves enantioselectivity. A temperature screening experiment is recommended.[1]
Catalyst/Ligand The choice of chiral ligand is critical. If using a transition metal catalyst, screen different chiral ligands. For CBS reductions, ensure the purity and proper preparation of the oxazaborolidine.
Solvent The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Screen a range of solvents (e.g., THF, isopropanol, dichloromethane).
Additives In some cases, additives can enhance enantioselectivity. For example, in borane reductions with in situ generated oxazaborolidine catalysts, additives like trimethyl borate can improve ee%.[2]
Substrate Addition Rate Slow addition of the substrate to the reaction mixture can sometimes improve enantioselectivity, especially in heterogeneous catalysis.[11]
Problem 2: Poor or Incomplete Conversion

Q: The reaction is sluggish or stalls before reaching full conversion. How can I improve the reaction rate and yield?

A: Poor conversion is often linked to issues with catalyst activity or suboptimal reaction conditions.

ParameterTroubleshooting Steps
Purity of Reagents Ensure all reagents, especially the solvent and substrate, are pure and anhydrous. Impurities can act as catalyst poisons.[1]
Catalyst Loading Increasing the catalyst loading can improve the reaction rate. However, this should be balanced against cost considerations.
Hydrogen Pressure (for Hydrogenation) For asymmetric hydrogenation reactions, ensure the hydrogen pressure is adequate and maintained throughout the reaction. Increasing the pressure can sometimes improve conversion.[1][5]
Base Concentration Optimize the concentration of the base. An optimal concentration is often required to balance high activity with catalyst stability.[1][5]
Temperature Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of the potential negative impact on enantioselectivity.[1]

Data Presentation

Table 1: Performance of Different Catalytic Systems in the Asymmetric Reduction of Acetophenone Derivatives.

Catalyst SystemSubstrateReductantYield (%)ee (%)Reference
Immobilized Rhodotorula sp.4'-Methoxyacetophenone-98.3>99 (S)[8]
Baker's Yeast with TBAF/PMHS4'-MethoxyacetophenonePMHS>80up to 70 (R)[9]
(R)-Tol-BINAP-RuCl₂-(R)-DABNAcetophenoneH₂~95~88 (R)[5]
Chiral Lactam Alcohol / BH₃4'-MethoxyacetophenoneBH₃9591 (R)[2]
Pt/TiO₂ with Cinchonidine4'-MethoxyacetophenoneH₂-~30[12]

Experimental Protocols

Key Experiment: Asymmetric Reduction using a Chiral Lactam Alcohol-Derived Oxazaborolidine Catalyst

This protocol is adapted from a procedure for the asymmetric reduction of aryl methyl ketones.[2]

Materials:

  • Chiral lactam alcohol (e.g., (3aR,8aS)-3-hydroxy-3-(4-methoxyphenyl)-1-methyl-2,3,3a,8a-tetrahydro-1H-pyrrolo[2,3-b]indol-2-one)

  • Borane-tetrahydrofuran complex (BH₃-THF), 1.0 M solution

  • 4-Methoxyacetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of the chiral lactam alcohol (0.1 mmol) in anhydrous THF (1.0 mL) under an inert atmosphere (e.g., argon or nitrogen) at room temperature, add 1.0 M BH₃-THF solution (1.0 mL, 1.0 mmol) dropwise.

  • Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the oxazaborolidine catalyst.

  • Cool the reaction mixture to the desired temperature (e.g., room temperature or lower for higher ee).

  • Slowly add a solution of 4-methoxyacetophenone (1.0 mmol) in anhydrous THF (1.0 mL) to the catalyst solution over 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol (2.0 mL).

  • Remove the solvent under reduced pressure.

  • Add a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting 1-(4-methoxyphenyl)ethanol by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC analysis).

Visualizations

experimental_workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification cluster_analysis Analysis catalyst_prep Mix Chiral Ligand and Borane Source substrate_add Slowly Add 4-Methoxyacetophenone catalyst_prep->substrate_add reaction Stir at Controlled Temperature substrate_add->reaction quench Quench Reaction reaction->quench extract Extract Product quench->extract purify Purify via Chromatography extract->purify analysis Determine Yield and ee% purify->analysis

Caption: Workflow for the asymmetric reduction of 4-methoxyacetophenone.

cbs_catalytic_cycle CBS CBS Catalyst Complex1 Catalyst-Borane Complex CBS->Complex1 + BH3 TransitionState Transition State (Six-membered ring) Complex1->TransitionState Ketone 4-Methoxy- acetophenone Ketone->TransitionState ProductComplex Product-Catalyst Complex TransitionState->ProductComplex ProductComplex->CBS Release Alcohol Chiral Alcohol Product ProductComplex->Alcohol Borane BH3 Borane->ProductComplex Hydride Exchange

Caption: Simplified catalytic cycle for the CBS reduction of a ketone.

References

Optimization of reaction conditions for biocatalytic synthesis of (R)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the biocatalytic synthesis of (R)-1-(4-Methoxyphenyl)ethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the asymmetric reduction of 4-methoxyacetophenone to this compound.

Issue 1: Low Conversion of 4-Methoxyacetophenone

Potential Cause Troubleshooting Step Expected Outcome
Sub-optimal Reaction Conditions Optimize pH, temperature, and buffer system for the specific biocatalyst. Different enzymes and whole-cell systems have varying optimal conditions.[1][2][3]Increased reaction rate and higher conversion.
Cofactor Limitation or Imbalance Ensure an efficient cofactor regeneration system is in place (e.g., using a co-substrate like glucose or isopropanol).[3][4] For isolated enzymes, ensure the correct concentration of the nicotinamide cofactor (e.g., NADP+).[4]Sustained enzyme activity and improved conversion.
Substrate/Product Inhibition High concentrations of the substrate (4-methoxyacetophenone) or the product (this compound) can inhibit the biocatalyst.[5][6] Consider substrate feeding strategies or in situ product removal.Reduced inhibition, leading to higher final conversion.
Poor Substrate Solubility 4-methoxyacetophenone has low water solubility, which can limit its availability to the biocatalyst.[7] Employ a co-solvent system (e.g., with a biocompatible organic solvent or ionic liquid) to improve solubility.[2][7]Enhanced substrate availability and increased reaction rate.
Biocatalyst Inactivation The biocatalyst (whole cells or isolated enzyme) may have lost activity due to improper storage or handling. Harsh reaction conditions can also lead to inactivation.[8]Verify the activity of the biocatalyst with a standard assay. Use fresh or properly stored biocatalyst.

Logical Workflow for Troubleshooting Low Conversion

LowConversionTroubleshooting start Low Conversion Observed check_conditions Verify Reaction Conditions (pH, Temp, Buffer) start->check_conditions check_cofactor Assess Cofactor Regeneration System check_conditions->check_cofactor Optimal optimize_conditions Optimize Conditions check_conditions->optimize_conditions Sub-optimal check_inhibition Investigate Substrate/ Product Inhibition check_cofactor->check_inhibition Efficient optimize_cofactor Enhance Cofactor Regeneration check_cofactor->optimize_cofactor Inefficient check_solubility Evaluate Substrate Solubility check_inhibition->check_solubility No Inhibition modify_reaction Implement Substrate Feeding/Product Removal check_inhibition->modify_reaction Inhibition Detected check_biocatalyst Confirm Biocatalyst Activity check_solubility->check_biocatalyst Good add_cosolvent Introduce Co-solvent check_solubility->add_cosolvent Poor replace_biocatalyst Use Fresh/Active Biocatalyst check_biocatalyst->replace_biocatalyst Inactive end Conversion Improved check_biocatalyst->end Active optimize_conditions->end optimize_cofactor->end modify_reaction->end add_cosolvent->end replace_biocatalyst->end

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Poor Enantioselectivity (Low %ee for (R)-isomer)

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Biocatalyst Selection Not all biocatalysts produce the (R)-isomer with high enantiomeric excess (%ee). Some may favor the (S)-isomer. Screen different microorganisms or enzymes known for producing the desired (R)-enantiomer.Identification of a biocatalyst with high (R)-selectivity.
Sub-optimal Reaction Conditions Enantioselectivity can be highly dependent on temperature and pH.[1] Perform a systematic optimization of these parameters.Improved enantiomeric excess of the (R)-product.
Presence of Competing Enzymes In whole-cell catalysis, multiple dehydrogenases with opposite stereoselectivities may be present. This can lead to a racemic or less pure product. Consider using a more selective biocatalyst or an isolated enzyme.Increased enantiomeric purity of the final product.
Substrate or Co-solvent Effects The nature of the substrate and the presence of certain co-solvents can influence the enantioselectivity of the enzyme.[9] If using a co-solvent, screen different options to find one that enhances (R)-selectivity.Enhanced enantiomeric excess.
Prolonged Reaction Time In some cases, prolonged reaction times can lead to a decrease in enantioselectivity.[10] Monitor the reaction progress over time to determine the optimal reaction duration.Maximized enantiomeric excess at the optimal time point.

Frequently Asked Questions (FAQs)

Q1: Which type of biocatalyst is best for producing this compound?

A1: Several biocatalysts can be employed, and the "best" choice depends on the specific requirements of your process (e.g., desired enantioselectivity, yield, and process conditions). Alcohol dehydrogenases (ADHs) are a common choice for this transformation.[11] Specifically, (R)-selective ADHs are required. Some microorganisms, such as certain strains of Lactobacillus, have been shown to produce the (R)-isomer with high enantioselectivity.[1] It is crucial to screen a panel of potential biocatalysts to identify the most suitable one for your application.

Q2: What are the optimal reaction conditions for this biocatalytic reduction?

A2: Optimal conditions are highly dependent on the chosen biocatalyst. However, typical ranges for this type of reaction are:

  • pH: 6.0 - 8.5[1][2]

  • Temperature: 25°C - 35°C[1][2][3]

It is essential to perform a systematic optimization for each specific biocatalyst to achieve the best results.

Q3: How can I improve the solubility of 4-methoxyacetophenone in the aqueous reaction medium?

A3: The low aqueous solubility of 4-methoxyacetophenone can be a limiting factor. To address this, you can:

  • Use a co-solvent system: Introduce a water-miscible and biocompatible organic solvent (e.g., isopropanol, which can also serve as a co-substrate for cofactor regeneration) or a hydrophilic ionic liquid.[2]

  • Employ a two-phase system: An organic phase can serve as a reservoir for the substrate, which partitions into the aqueous phase for the reaction.

  • Substrate feeding: A fed-batch approach where the substrate is added gradually can maintain a low, non-inhibitory concentration in the reaction medium.

Q4: Is cofactor regeneration necessary when using an isolated alcohol dehydrogenase?

A4: Yes, cofactor regeneration is critical for the economic feasibility of the process when using isolated enzymes. Nicotinamide cofactors like NADPH or NADH are expensive.[4] An enzyme-coupled system is commonly used for regeneration. For example, a glucose dehydrogenase (GDH) can be used with glucose as a co-substrate to regenerate NADPH from NADP+.

Experimental Workflow for Biocatalyst Screening and Optimization

experimental_workflow start Define Goal: Synthesize this compound screen_biocatalysts Screen Biocatalysts (Whole Cells/Isolated Enzymes) start->screen_biocatalysts initial_reactions Perform Small-Scale Reactions screen_biocatalysts->initial_reactions analyze_results Analyze Conversion and %ee (HPLC/GC) initial_reactions->analyze_results select_best Select Best Biocatalyst(s) analyze_results->select_best optimize_conditions Optimize Reaction Conditions (pH, Temp, Substrate Conc., Co-solvent) select_best->optimize_conditions doe Design of Experiments (DoE) optimize_conditions->doe run_optimization Run Optimization Experiments doe->run_optimization analyze_optimization Analyze Optimization Results run_optimization->analyze_optimization optimal_conditions Determine Optimal Conditions analyze_optimization->optimal_conditions scale_up Scale-Up Reaction optimal_conditions->scale_up

Caption: General workflow for screening and optimizing a biocatalyst.

Data Presentation

Table 1: Comparison of Different Biocatalysts for the Reduction of 4-Methoxyacetophenone

BiocatalystProduct EnantiomerConversion (%)Enantiomeric Excess (%ee)Reference
Lactobacillus paracasei BD87E6(R)9299[1]
Lactobacillus senmaizukei(S)> 99> 99[1]
Rhodotorula sp. AS2.2241 (immobilized)(S)98.3> 99[2]
Saccharomyces uvarum S3(S)> 99> 99[10]

Note: This table highlights that different biocatalysts can have different stereoselectivities. For the target (R)-isomer, Lactobacillus paracasei BD87E6 is a suitable candidate based on this data.

Table 2: Effect of Reaction Parameters on the Synthesis of (S)-1-(4-methoxyphenyl)ethanol using Lactobacillus senmaizukei [1]

ParameterValueConversion (%)Enantiomeric Excess (%ee)
pH 5.80> 99> 99
Temperature (°C) 29> 99> 99
Incubation Period (h) 50> 99> 99
Agitation Speed (rpm) 155> 99> 99

Note: This data is for the (S)-enantiomer but demonstrates the importance of optimizing various reaction parameters to achieve high conversion and enantioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Whole-Cell Bioreduction of 4-Methoxyacetophenone

  • Cultivation of Microorganism:

    • Inoculate a suitable liquid medium with the chosen microbial strain (e.g., Lactobacillus paracasei).

    • Incubate under appropriate conditions (e.g., temperature, agitation) until the desired cell density is reached.

  • Preparation of Resting Cells:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Resuspend the cells in the reaction buffer to the desired concentration.

  • Bioreduction Reaction:

    • To the cell suspension, add the co-substrate for cofactor regeneration (e.g., glucose or isopropanol).

    • Add 4-methoxyacetophenone (the substrate), either directly or dissolved in a minimal amount of a water-miscible co-solvent.

    • Incubate the reaction mixture at the optimal temperature and agitation speed.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or GC.

    • Once the reaction is complete, separate the cells by centrifugation.

    • Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate).

    • Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the conversion by comparing the amount of remaining substrate to the initial amount.

    • Determine the enantiomeric excess of the product using a chiral HPLC or GC column.

Protocol 2: General Procedure for Bioreduction using an Isolated Alcohol Dehydrogenase (ADH) with Cofactor Regeneration

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a buffered solution (e.g., phosphate buffer, pH 7.0).

    • Add the nicotinamide cofactor (e.g., NADP⁺) to the buffer.

    • Add the co-substrate for regeneration (e.g., glucose).

    • Add the cofactor regenerating enzyme (e.g., Glucose Dehydrogenase - GDH).

    • Add the substrate, 4-methoxyacetophenone.

  • Initiation of Reaction:

    • Initiate the reaction by adding the alcohol dehydrogenase (ADH).

  • Reaction Monitoring and Work-up:

    • Maintain the pH of the reaction mixture at the optimum for the enzymes.

    • Monitor the reaction progress by HPLC or GC.

    • Once the reaction is complete, extract the product with an organic solvent.

    • Dry and concentrate the organic phase.

  • Analysis:

    • Determine the conversion and enantiomeric excess as described in Protocol 1.

References

Troubleshooting guide for the kinetic resolution of secondary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the kinetic resolution of secondary alcohols.

Troubleshooting Guide

This section addresses common issues encountered during the kinetic resolution of secondary alcohols, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the enantioselectivity (E value or s-factor) of my kinetic resolution low?

A1: Low enantioselectivity can stem from several factors related to the catalyst, substrate, and reaction conditions.

  • Sub-optimal Temperature: Temperature has a significant effect on enantioselectivity.[1] Lowering the reaction temperature often increases the selectivity factor. For instance, in certain reactions, decreasing the temperature from 0 °C to -78 °C has been shown to improve selectivity.[1]

  • Inappropriate Solvent: The choice of solvent can influence catalyst performance and, consequently, enantioselectivity.[1][2] For some catalyst systems, solvent effects may be minimal, while for others, they can be quite significant.[1] It is recommended to screen a variety of solvents with different polarities. For example, switching from ether to tert-amyl alcohol has been shown to increase both reactivity and selectivity in certain DMAP-catalyzed resolutions.[2]

  • Unsuitable Catalyst or Enzyme: The inherent selectivity of the catalyst is paramount. Not all catalysts are suitable for all substrates. For enzymatic resolutions, the choice of lipase is critical, as different lipases exhibit varying selectivities for different alcohols.[3][4] For non-enzymatic resolutions, the structure of the catalyst, including the steric bulk of its substituents, plays a crucial role.[5]

  • Background (Uncatalyzed) Reaction: A significant uncatalyzed acylation reaction can compete with the desired catalyzed reaction, leading to a lower overall enantioselectivity.[1][6] This can be mitigated by optimizing reaction conditions to favor the catalyzed pathway, such as lowering the temperature or using a more efficient catalyst.

  • Substrate Structure: The structure of the secondary alcohol itself can greatly impact selectivity. Steric and electronic properties of the substituents on the alcohol can influence how it interacts with the catalyst's active site.[5][6] For example, increasing the size of an aromatic side chain on the alcohol can lead to a significant rate acceleration for the major enantiomer, thus boosting selectivity.[5]

Q2: My reaction is very slow or shows low conversion. What can I do?

A2: Low conversion can be caused by catalyst inhibition, poor catalyst activity, or unfavorable reaction conditions.

  • Catalyst Inactivation or Inhibition: The catalyst may be deactivated by impurities in the substrate or solvent. Ensure all reagents and solvents are pure and dry. In some cases, the product itself can inhibit the catalyst. For enzymatic resolutions, the formation of a volatile alcohol as a byproduct can be removed under vacuum to drive the reaction forward and avoid reversibility.[7]

  • Insufficient Catalyst Loading: The amount of catalyst can be a limiting factor. While lower catalyst loadings are often desirable, they may not be sufficient for challenging substrates.[2] A systematic variation of the catalyst loading can help identify the optimal amount.

  • Sub-optimal Temperature: While lower temperatures often favor selectivity, they also decrease the reaction rate. A balance must be struck between selectivity and reaction time.

  • Poor Solubility: The substrate or catalyst may not be sufficiently soluble in the chosen solvent, leading to a slow reaction rate.[8] Screening for a solvent that dissolves all components is crucial.

  • Reversible Reaction: In enzymatic transesterifications, the reaction can be reversible. Using vinyl esters as acyl donors is a common strategy to render the reaction irreversible, as the resulting enol tautomerizes to a ketone or aldehyde.[7]

Q3: The enantiomeric excess (ee) of my product or remaining starting material is not as high as expected, even with a good selectivity factor.

A3: This often relates to the conversion of the reaction.

  • Reaction Not at Optimal Conversion: For a kinetic resolution, the enantiomeric excess of both the product and the unreacted starting material changes with conversion.[9] To obtain high ee for the unreacted starting material, the reaction should be stopped at approximately 50% conversion. For high ee of the product, the reaction may need to proceed to higher conversions, but this will come at the cost of yield. It is crucial to monitor the reaction over time to determine the optimal stopping point.

Q4: How can I improve the yield of the desired enantiomer?

A4: The maximum theoretical yield for one enantiomer in a standard kinetic resolution is 50%.[3] To overcome this limitation, a dynamic kinetic resolution (DKR) can be employed.

  • Dynamic Kinetic Resolution (DKR): DKR combines the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer.[10] This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product.[10][11] This typically involves adding a second catalyst that can racemize the alcohol without interfering with the resolution catalyst.[8][12]

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic resolution and dynamic kinetic resolution?

A1: In a kinetic resolution , the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material). The maximum yield for each enantiomer is 50%.[3] In dynamic kinetic resolution (DKR) , the kinetic resolution is coupled with a simultaneous racemization of the starting material. This continuous interconversion of enantiomers allows the faster-reacting enantiomer to be constantly replenished from the slower-reacting one, theoretically enabling a 100% yield of the desired enantiopure product.[10]

Q2: What are the most common types of catalysts used for the kinetic resolution of secondary alcohols?

A2: Both enzymatic and non-enzymatic catalysts are widely used.

  • Enzymes: Lipases are the most common class of enzymes used for this purpose.[3][4] Commercially available lipases such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL), and lipases from Burkholderia cepacia are frequently employed.[3][11]

  • Non-enzymatic Catalysts: Chiral DMAP (4-dimethylaminopyridine) analogues, amidine-based catalysts, and complexes of transition metals like ruthenium are effective for non-enzymatic kinetic resolutions.[2][6][13]

Q3: How do I choose the right acylating agent?

A3: The choice of acylating agent is crucial, especially in enzymatic resolutions.

  • Irreversibility: To prevent the reverse reaction, enol esters like vinyl acetate or isopropenyl acetate are often used.[7] The enol leaving group tautomerizes to a stable ketone or aldehyde, making the acylation effectively irreversible.

  • Reactivity and Selectivity: The acylating agent can also influence the reaction rate and selectivity. For some systems, acetic anhydride is a common choice.[2]

Q4: How can I monitor the progress of my kinetic resolution?

A4: The progress of the reaction, including conversion and enantiomeric excess, should be monitored over time. This is typically done by taking small aliquots from the reaction mixture at different time points and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[14]

Data Presentation

Table 1: Effect of Temperature and Catalyst Loading on Selectivity (s-factor) in the Kinetic Resolution of 1-phenylethanol.

CatalystCatalyst Loading (mol%)Temperature (°C)Selectivity (s)Reference
Connon-type 1a1-7824.4[1]
Connon-type 1a1-50~18[1]
Connon-type 1a10~15[1]
Connon-type 1a0.3012.6[1]
Connon-type 1a30~14.5[1]
Connon-type 1a100~14.5[1]

Table 2: Influence of Solvent on Selectivity (s-factor) for Fu's DMAP Analogue Catalyst.

SubstrateSolventSelectivity (s)Reference
1-phenylethanolEther14-52 (range)[2]
1-phenylethanoltert-amyl alcohol>52 (improved)[2]
o-tolylmethylcarbinoltert-amyl alcohol71[2]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a clean, dry reaction vessel, add the racemic secondary alcohol (1 equivalent).

  • Solvent and Acyl Donor: Add an appropriate anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene) to achieve a concentration of 0.1-0.5 M.[14][15] Add the acyl donor (e.g., vinyl acetate, 1.5 equivalents).[14]

  • Catalyst Addition: Add the immobilized lipase (e.g., Novozym 435®, 10-20% by weight of the substrate).[14]

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 40°C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess.[14]

  • Work-up: Once the desired conversion (typically ~50%) is reached, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with solvent and reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by silica gel column chromatography to yield the two enantiomerically enriched compounds.[14]

Visualizations

Kinetic_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Racemic Secondary Alcohol reagents Add Solvent & Acyl Donor start->reagents catalyst Add Catalyst (e.g., Lipase) reagents->catalyst react Stir at Controlled Temperature catalyst->react monitor Monitor (Chiral GC/HPLC) react->monitor stop Stop Reaction (~50% conv.) monitor->stop Desired Conversion Reached filter Filter to remove Catalyst stop->filter separate Separate Products filter->separate end1 end1 separate->end1 Enantioenriched Alcohol end2 end2 separate->end2 Enantioenriched Ester

Caption: Experimental workflow for a typical kinetic resolution.

Troubleshooting_Flowchart cluster_ee Troubleshooting Low Enantioselectivity cluster_conv Troubleshooting Low Conversion start Problem with Kinetic Resolution low_ee Low Enantioselectivity (E/s)? start->low_ee low_conv Low Conversion? low_ee->low_conv No temp Lower Temperature low_ee->temp Yes cat_loading Increase Catalyst Loading low_conv->cat_loading Yes solvent Screen Solvents temp->solvent catalyst Change Catalyst/Enzyme solvent->catalyst background Minimize Background Reaction catalyst->background end Resolution Optimized background->end purity Check Reagent Purity cat_loading->purity irreversible Use Irreversible Acyl Donor purity->irreversible dkr Consider Dynamic Kinetic Resolution irreversible->dkr dkr->end

Caption: Troubleshooting flowchart for kinetic resolution experiments.

References

Catalyst deactivation in the asymmetric hydrogenation of acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation during the asymmetric hydrogenation of acetophenones. It is designed for researchers, scientists, and professionals in drug development to diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is catalyst deactivation?

A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] This is a common issue in industrial catalytic processes, leading to reduced reaction efficiency, lower product yields, and increased operational costs.[2][3] Deactivation can be caused by chemical, mechanical, or thermal factors.[3][4]

Q2: What are the common signs of catalyst deactivation in the asymmetric hydrogenation of acetophenone?

A2: The primary indicators of catalyst deactivation include:

  • A significant drop in the reaction conversion rate.[5]

  • A decrease in the enantiomeric excess (ee) of the chiral alcohol product.[6]

  • A reaction that starts efficiently but slows down or stops before reaching full conversion.[5]

  • The need for longer reaction times or higher catalyst loadings to achieve previous results.[5]

Q3: What are the main deactivation mechanisms for homogeneous catalysts (e.g., Ru-complexes) in this reaction?

A3: For homogeneous catalysts like the widely used bisphosphine-diamine Ru complexes, deactivation can occur through several pathways:

  • Decomposition of the Active Species: The active Ru-hydride center can decompose during the reaction.[5]

  • Ligand Dissociation: The catalyst may lose essential ligands, such as the arene ligand, leading to the formation of inactive species.[6]

  • Formation of Inactive Dimers/Nanoparticles: The active catalyst can convert into inactive hydride-bridged dimeric ruthenium species or ruthenium nanoparticles.[6]

  • Inhibition by Base or Product: Both the product (1-phenylethanol) and excess base can act as inhibitors, slowing the reaction rate.[5][6][7] In some cases, insufficient base can also lead to the formation of inactive complexes.[8]

Q4: Can a deactivated catalyst be regenerated?

A4: Yes, in many cases, catalyst activity can be restored through regeneration. The appropriate method depends on the cause of deactivation. For heterogeneous catalysts deactivated by coke deposition (fouling), a common method is to burn off the carbon deposits via oxidation (calcination) in air, followed by a reduction step.[9][10][11] For homogeneous catalysts where inactive species have formed, regeneration is more complex and may involve specific chemical treatments to remove blockages or restore the active catalytic sites.[12]

Troubleshooting Guide

Q5: My conversion rate has dropped significantly. What should I check first?

A5: A sudden drop in conversion is a clear sign of deactivation. Follow these steps to diagnose the issue:

  • Verify Reaction Conditions: Double-check the hydrogen pressure, temperature, and solvent purity. Ensure all reagents are of the required purity, as contaminants can act as catalyst poisons.[2]

  • Analyze Base Concentration: The concentration of the base (e.g., KOH, t-BuOK) is critical. Both too little and too much base can negatively impact activity.[5][8] An excess of base can cause competitive inhibition, while an insufficient amount may fail to activate the precatalyst properly.[6][8]

  • Check for Product Inhibition: The reaction can be inhibited by the products.[5][7] Analyze the reaction kinetics to see if the rate slows disproportionately as product concentration increases.

  • Sample and Analyze the Catalyst: If possible, analyze a sample of the catalyst post-reaction. Spectroscopic methods can help identify changes in the catalyst structure, such as ligand loss or the formation of inactive species.[6]

Q6: The enantiomeric excess (ee) of my product is lower than expected. Why might this be happening?

A6: A decrease in enantioselectivity can be linked to changes in the catalyst's chiral environment.

  • Catalyst Decomposition: The original chiral catalyst may be deactivating or decomposing into a less selective or non-chiral species. This can contribute to the erosion of enantioselectivity over time.[6]

  • Ligand Modification: The structure of the chiral ligands (e.g., bisphosphine, diamine) is crucial for enantioselectivity.[5] Any degradation or modification of these ligands will reduce the ee.

  • Reaction Reversibility: The asymmetric transfer hydrogenation reaction can be reversible. As the reaction approaches equilibrium, the reverse reaction can lead to a decrease in the observed ee.[6]

Q7: My reaction starts well but then stops before completion. What is the likely cause?

A7: This behavior strongly suggests catalyst deactivation during the reaction.

  • First-Order Decay: The active catalyst may be undergoing an inherent first-order decay. This is a common deactivation model where the catalyst loses activity at a rate proportional to its concentration.[5][6]

  • Fouling/Product Blockage: In heterogeneous systems, active sites can be blocked by product adsorption or the formation of byproducts (coke).[2][9] For homogeneous catalysts, the formation of insoluble, inactive species can effectively remove the catalyst from the reaction solution.[6]

  • Trace Impurities: A poison in the substrate or solvent, even at low concentrations, can progressively deactivate the catalyst over the course of the reaction.

Q8: How do I know if the base concentration is optimal?

A8: The optimal base concentration often needs to be determined empirically for a specific catalyst system and substrate.

  • Systematic Variation: Conduct a series of small-scale experiments where you systematically vary the base-to-catalyst ratio.[8]

  • Monitor Initial Rates: Plot the initial reaction rate against the base concentration. Typically, the rate will increase with base concentration up to a certain point and then either plateau or decrease due to inhibition.[8] The optimal concentration will be in the region of the maximum rate.

  • Reference Literature: Consult studies using similar catalyst systems for a recommended starting point. For many Ru-based catalysts, an excess of base (relative to the catalyst) is required for activation.[8][13]

Q9: How can I confirm if my catalyst has undergone physical changes like sintering or fouling?

A9: Physical characterization techniques are necessary to confirm these deactivation mechanisms, which are more common for heterogeneous catalysts.

  • Sintering: This involves the agglomeration of metal particles, reducing the active surface area.[2][3] It can be identified by comparing the catalyst's properties before and after the reaction using:

    • Transmission Electron Microscopy (TEM): To visualize changes in particle size and distribution.[12]

    • BET Surface Area Analysis: To measure a reduction in the total surface area.[3][12]

  • Fouling (Coking): This is the deposition of carbonaceous material on the catalyst surface.[2][10] It can be confirmed by:

    • Thermogravimetric Analysis (TGA): To quantify the amount of deposited coke by measuring weight loss upon heating in air.[12]

    • X-ray Photoelectron Spectroscopy (XPS): To detect changes in the surface elemental composition.[12]

Data Presentation

Table 1: Effect of Ligand and Base Concentration on Catalyst Performance

This table summarizes representative data on how different components of the catalyst system can affect conversion and enantiomeric excess (ee).

Catalyst SystemKey VariableValueConversion (%)ee (%)Reference
Bisphosphine/Diamine-RuDiamine Ligand(R)-MAB> 80%~90-98%[5]
Bisphosphine/Diamine-RuDiamine Ligand(R)-DABN< 60%~89-98%[5]
Amine(imine)diphosphine-FeBase Equiv. (per Fe)< 2Inactive-[8]
Amine(imine)diphosphine-FeBase Equiv. (per Fe)8High Activity-[8]
Amine(imine)diphosphine-FeBase Equiv. (per Fe)> 8Reduced Activity-[8]

Experimental Protocols

Protocol 1: General Asymmetric Hydrogenation of Acetophenone

This protocol provides a general methodology based on typical experimental setups described in the literature.[5]

  • Reactor Setup: Add the acetophenone substrate (e.g., 1 mmol) and the solvent (e.g., 20 mL isopropanol) to a high-pressure reactor.

  • Catalyst and Base Addition: In a separate vial, dissolve the chiral catalyst (e.g., 0.01 mmol of a bisphosphine/diamine-Ru complex) and the base (e.g., 1.25 mM t-BuOK) in a small amount of the reaction solvent.

  • Reaction Initiation: Add the catalyst/base solution to the reactor.

  • Pressurization: Seal the reactor, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 100 psi H₂).

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature). Take aliquots at regular intervals to monitor conversion and enantiomeric excess using appropriate analytical techniques (e.g., Gas Chromatography).

Protocol 2: Regeneration of a Fouled Heterogeneous Catalyst

This protocol describes a general method for regenerating a catalyst deactivated by carbon deposition (coking).[9][11]

  • Solvent Wash: After the reaction, filter the catalyst and wash it thoroughly with a solvent (e.g., ethanol, methanol) to remove any adsorbed organic species.

  • Drying: Dry the washed catalyst in an oven or under vacuum to remove residual solvent.

  • Oxidation (Calcination): Place the dried catalyst in a tube furnace. Heat it under a flow of air or an oxygen-containing gas to a moderate temperature (e.g., 200-400 °C) for several hours.[9][11] This step burns off the deposited coke. Caution: The calcination temperature should not exceed the initial preparation temperature of the catalyst to avoid thermal damage.[11]

  • Reduction: After calcination, cool the catalyst. To restore the active metallic sites, reduce the catalyst under a flow of hydrogen gas at an elevated temperature (e.g., 180 °C).[9]

  • Cooling and Storage: Cool the regenerated catalyst to room temperature under an inert atmosphere (e.g., nitrogen, argon) before use or storage.

Mandatory Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Catalyst (e.g., Ru-H Species) Ligand_Loss Ligand Dissociation (e.g., Arene Loss) Active_Catalyst->Ligand_Loss Reversible/Irreversible Base_Inhibition Competitive Inhibition by Excess Base Active_Catalyst->Base_Inhibition Reversible Product_Inhibition Product Inhibition Active_Catalyst->Product_Inhibition Reversible Decomposed_Complex Decomposed Complex Active_Catalyst->Decomposed_Complex Decomposition Dimerization Formation of Inactive Dimers Ligand_Loss->Dimerization Irreversible Nanoparticles Formation of Ru Nanoparticles Dimerization->Nanoparticles Irreversible

Caption: Key deactivation pathways for homogeneous catalysts.

Troubleshooting_Workflow Start Low Conversion or ee Observed Check_Conditions Step 1: Verify Reaction Conditions (P, T, Purity) Start->Check_Conditions Check_Base Step 2: Is Base Concentration Optimal? Check_Conditions->Check_Base Conditions OK Purify_Reagents Action: Purify Substrate and Solvent Check_Conditions->Purify_Reagents Impurity Suspected Optimize_Base Action: Optimize Base Concentration Check_Base->Optimize_Base No / Unsure Check_Kinetics Step 3: Analyze Reaction Kinetics vs. Time Check_Base->Check_Kinetics Yes Optimize_Base->Start Poisoning_Fouling Diagnosis: Possible Poisoning, Fouling, or Catalyst Decay Check_Kinetics->Poisoning_Fouling Initial Rate is Low Analyze_Catalyst Step 4: Characterize Spent Catalyst (TEM, TGA, XPS) Check_Kinetics->Analyze_Catalyst Rate Drops Over Time Poisoning_Fouling->Analyze_Catalyst Regenerate Action: Regenerate or Replace Catalyst Analyze_Catalyst->Regenerate Deactivation Confirmed End Problem Resolved Regenerate->End Purify_Reagents->Start

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: Synthesis of (R)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (R)-1-(4-Methoxyphenyl)ethanol.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor Reaction Progress: Use TLC or GC to track the consumption of the starting material, 4-methoxyacetophenone. - Extend Reaction Time: If the reaction has not gone to completion, extend the reaction time. - Increase Catalyst Loading: In catalytic reactions, slight increases in catalyst concentration can improve conversion.
Catalyst Inactivation - Ensure Inert Atmosphere: For air- and moisture-sensitive catalysts (e.g., Ru, Rh complexes), ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon). - Use Dry Solvents: Traces of water can deactivate some catalysts. Ensure solvents are properly dried before use.
Substrate/Product Inhibition (Biocatalysis) - Optimize Substrate Concentration: High concentrations of the ketone substrate or the alcohol product can inhibit the enzyme. Experiment with lower substrate concentrations or gradual substrate feeding.[1]
Poor Enzyme Activity (Biocatalysis) - Check pH and Temperature: Ensure the reaction buffer pH and temperature are optimal for the specific enzyme or microbial cells being used.[1] - Cofactor Regeneration: In enzymatic reductions requiring a cofactor (e.g., NADH), ensure the cofactor regeneration system (e.g., using a secondary enzyme and substrate) is efficient.[2]

Issue 2: Low Enantiomeric Excess (ee) of the (R)-Product

Potential Cause Troubleshooting Steps
Ineffective Chiral Catalyst/Ligand - Verify Catalyst/Ligand Purity: Ensure the chiral catalyst or ligand is of high enantiomeric purity. - Screen Different Catalysts/Ligands: The choice of catalyst and ligand is crucial for achieving high enantioselectivity.[3][4]
Suboptimal Reaction Temperature - Lower the Reaction Temperature: In many asymmetric reactions, lowering the temperature can enhance enantioselectivity.
Racemization of Product - Work-up Conditions: Acidic or basic conditions during work-up can potentially lead to racemization of the chiral alcohol. Ensure the work-up procedure is performed under neutral conditions.
Presence of a Non-selective Catalyst - Purify Reagents: Impurities in the reagents or solvents could act as non-selective catalysts, leading to the formation of the racemic product.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods involve the asymmetric reduction of the prochiral ketone, 4-methoxyacetophenone. These include:

  • Asymmetric Transfer Hydrogenation (ATH): This method typically uses a transition metal catalyst (e.g., Ruthenium or Rhodium) with a chiral ligand and a hydrogen donor like 2-propanol or formic acid.[3][5][6][7]

  • Biocatalytic Reduction: This approach utilizes enzymes (dehydrogenases) or whole microbial cells (e.g., yeast, bacteria) to perform the enantioselective reduction.[1][2][8][9]

  • Chiral Hydride Reagents: Reagents like those derived from chiral boranes (e.g., Alpine borane) can be used for the enantioselective reduction of the ketone.[3][10]

Q2: I see a significant amount of unreacted 4-methoxyacetophenone in my final product. How can I remove it?

A2: Unreacted starting material can often be removed through standard purification techniques:

  • Column Chromatography: Silica gel column chromatography is a very effective method for separating the more polar alcohol product from the less polar ketone starting material.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an effective purification method.

  • Distillation: Given the boiling points of the starting material and product, fractional distillation under reduced pressure may also be a viable separation technique.

Q3: My biocatalytic reduction is very slow. What can I do to improve the reaction rate?

A3: Several factors can influence the rate of a biocatalytic reaction:

  • Temperature: Ensure the reaction is running at the optimal temperature for the enzyme.[1]

  • pH: The pH of the reaction medium should be maintained at the optimum for the enzyme's activity.[1]

  • Cofactor Regeneration: If the enzyme requires a cofactor like NADH, the rate of cofactor regeneration can be the limiting step. Consider optimizing the concentration of the regeneration system components.[2]

  • Mass Transfer Limitations: In whole-cell systems, the transport of the substrate into the cell can be rate-limiting. The use of permeabilizing agents or co-solvents can sometimes improve this.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound from various methods reported in the literature.

MethodCatalyst/BiocatalystYield (%)Enantiomeric Excess (ee) (%)Reference
Biocatalytic ReductionImmobilized Rhodotorula sp. AS2.224198.3>99[1]
Asymmetric Transfer HydrogenationRu-catalyst with (1R,2S)-(+)-cis-1-amino-2-indanol-92[6]
Biocatalytic ReductionDaucus carota-- (produces (S)-isomer)[8]

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative example for the synthesis of this compound via asymmetric transfer hydrogenation.

Materials:

  • 4-methoxyacetophenone

  • [RuCl₂(arene)(chiral ligand)] catalyst

  • 2-propanol (anhydrous)

  • Base (e.g., NaOtBu or K₂CO₃)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add 4-methoxyacetophenone, the Ruthenium catalyst (e.g., 1-2 mol%), and the base (e.g., 5-10 mol%).

  • Solvent Addition: Add anhydrous 2-propanol as the solvent and hydrogen source.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Analysis: Characterize the final product by NMR and determine the enantiomeric excess by chiral HPLC or GC.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway 4-Methoxyacetophenone 4-Methoxyacetophenone R-Product This compound 4-Methoxyacetophenone->R-Product [H] (Chiral Catalyst) S-Product (S)-1-(4-Methoxyphenyl)ethanol 4-Methoxyacetophenone_side 4-Methoxyacetophenone 4-Methoxyacetophenone_side->S-Product [H] (Non-selective reduction or catalyst mismatch)

Caption: Main reaction vs. a potential side reaction pathway.

Troubleshooting_Workflow start Low Enantiomeric Excess (ee) Observed check_catalyst Is the chiral catalyst/ligand pure and correct? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Verify catalyst purity or screen new catalysts. check_catalyst->solution_catalyst No check_racemization Could racemization occur during work-up? check_temp->check_racemization Yes solution_temp Lower the reaction temperature. check_temp->solution_temp No solution_racemization Use neutral work-up conditions. check_racemization->solution_racemization Yes end_node Improved ee check_racemization->end_node No solution_catalyst->end_node solution_temp->end_node solution_racemization->end_node

Caption: Troubleshooting workflow for low enantiomeric excess.

References

Purification techniques for enantiomerically pure (R)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of enantiomerically pure (R)-1-(4-Methoxyphenyl)ethanol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for obtaining enantiomerically pure this compound?

A1: The main strategies for resolving the racemic mixture of 1-(4-Methoxyphenyl)ethanol to obtain the pure (R)-enantiomer are:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, typically lipases, to selectively acylate the (R)-enantiomer, allowing for the separation of the resulting ester from the unreacted (S)-enantiomer.[1][2][3]

  • Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique employs a chiral stationary phase (CSP) to separate the enantiomers based on their differential interactions with the chiral environment.[4][5]

  • Diastereomeric Crystallization: This classical method involves reacting the racemic alcohol with a chiral resolving agent to form diastereomeric salts.[4][6][7] These salts have different solubilities, enabling their separation by crystallization.[4][6][7]

Q2: How can I determine the enantiomeric excess (e.e.) of my purified sample?

A2: The enantiomeric excess is a measure of the purity of your chiral sample and can be determined using chiral analytical techniques. Chiral HPLC or chiral gas chromatography (GC) are the most common methods.[8] The formula to calculate e.e. is:

e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100[9]

Where [R] and [S] are the concentrations or peak areas of the (R) and (S) enantiomers, respectively.

Q3: Which lipase is most effective for the enzymatic resolution of 1-(4-Methoxyphenyl)ethanol?

A3: While the optimal lipase can vary depending on the specific reaction conditions, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is frequently reported to be highly efficient and enantioselective for the resolution of secondary alcohols like 1-phenylethanol and its derivatives.[2][10] Lipase from Pseudomonas cepacia has also shown good results in similar resolutions.[11] It is always recommended to screen a panel of lipases to find the best catalyst for your specific setup.[8]

Troubleshooting Guides

Chiral HPLC Purification

Q: I am not getting any separation between the enantiomers on my chiral column. What should I do?

A:

  • Verify Column Selection: Polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose are often a good starting point for alcohols.[12] Ensure your chosen column is appropriate for this class of compound.

  • Optimize Mobile Phase: The composition of the mobile phase is critical. For normal-phase chromatography, systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane). A lower percentage of the alcohol modifier generally increases retention and can improve resolution.[12]

  • Change the Modifier: Sometimes, switching the alcohol modifier (e.g., from isopropanol to ethanol) can significantly impact selectivity.[12]

  • Adjust Flow Rate: Lowering the flow rate can increase the interaction time with the CSP and improve resolution.[12]

  • Control Temperature: Temperature affects the thermodynamics of the chiral recognition process. Experiment with temperatures both above and below ambient to find the optimum.[12]

Q: My peaks are broad and tailing. How can I improve the peak shape?

A:

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase to avoid peak distortion.[13]

  • Reduce Sample Overload: Injecting too much sample can lead to broad peaks. Try diluting your sample.

  • Check for Contaminants: Contaminants in the sample or mobile phase can interfere with the separation. Ensure high-purity solvents and filter your sample before injection.[12]

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before injection. A stable baseline is a good indicator of equilibration.[13]

Enzymatic Kinetic Resolution

Q: The enzymatic reaction is very slow or not proceeding. What are the possible causes?

A:

  • Enzyme Activity: The lipase may be inactive. Ensure it has been stored correctly and is from a reliable source. Consider using a fresh batch of enzyme.

  • Water Content: Lipases require a minimal amount of water for activity, but excess water in an organic solvent can lead to hydrolysis of the product ester. For reactions in organic solvents, ensure the solvent is anhydrous but the enzyme itself is properly hydrated.

  • Solvent Choice: The choice of organic solvent can significantly impact enzyme activity and stability. Non-polar solvents like hexane or heptane are often good choices.[10]

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Operate within the optimal temperature range for the specific lipase (e.g., 30-50 °C).[8]

  • Acyl Donor: Ensure you are using a suitable acyl donor, such as vinyl acetate, which often leads to irreversible acylation and drives the reaction forward.[10]

Q: The enantiomeric excess of my product is low. How can I improve it?

A:

  • Stop at ~50% Conversion: In a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. As the reaction proceeds beyond 50% conversion, the enzyme will start to acylate the less reactive enantiomer, leading to a decrease in the enantiomeric excess of both the product and the remaining substrate.[8] Monitor the reaction closely and stop it at or near 50% conversion.

  • Enzyme Selection: The enantioselectivity (E-value) is an intrinsic property of the enzyme for a given substrate and conditions. Screening different lipases may identify one with a higher E-value for your substrate.

  • Temperature Optimization: Lowering the reaction temperature can sometimes increase the enantioselectivity of the enzyme, although it will also decrease the reaction rate.

Experimental Protocols

Protocol 1: Analytical Chiral HPLC for Enantiomeric Excess Determination

Objective: To determine the enantiomeric excess of a sample of 1-(4-Methoxyphenyl)ethanol.

Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Sample of 1-(4-Methoxyphenyl)ethanol

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 90% n-hexane and 10% isopropanol (v/v). Degas the mobile phase using sonication or an online degasser.[12]

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30 minutes).[12]

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic 1-(4-Methoxyphenyl)ethanol standard in the mobile phase. Prepare a similar concentration of your purified sample. Filter both solutions through a 0.45 µm syringe filter.[12]

  • Injection: Inject 10 µL of the racemic standard onto the column to determine the retention times of the (R) and (S) enantiomers.

  • Analysis: Inject 10 µL of your purified sample and record the chromatogram.

  • Data Processing: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula mentioned in the FAQs.

DOT Diagram: Chiral HPLC Workflow

HPLC_Workflow A Mobile Phase (Hexane/IPA) B HPLC Pump A->B 1. Degas C Injector B->C 2. Equilibrate D Chiral Column C->D E UV Detector D->E F Data System E->F 4. Detect G Waste E->G Output Output F->Output Chromatogram (Peak Areas) Sample Sample Sample->C 3. Inject

Caption: Workflow for analytical chiral HPLC analysis.

Protocol 2: Preparative Enzymatic Kinetic Resolution

Objective: To perform a lipase-catalyzed kinetic resolution of racemic 1-(4-Methoxyphenyl)ethanol to obtain the (R)-acetate and unreacted (S)-alcohol.

Materials:

  • Racemic 1-(4-Methoxyphenyl)ethanol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate

  • Anhydrous n-hexane

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • Reaction Setup: In a dry reaction vessel, dissolve racemic 1-(4-Methoxyphenyl)ethanol (1 equivalent) in anhydrous n-hexane to a concentration of 0.2 M.

  • Enzyme Addition: Add Novozym 435 (10-20% by weight of the substrate).[8]

  • Acyl Donor Addition: Add vinyl acetate (0.6 equivalents). Using a slight excess of the alcohol ensures the reaction stops around 50% conversion of the acyl donor.

  • Reaction: Stir the mixture at a constant temperature (e.g., 30 °C).[8]

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 3, 6, 24 hours). Quench the reaction in the aliquot by filtering out the enzyme and analyze by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.[8]

  • Work-up: Once the conversion reaches approximately 50%, stop the reaction by filtering off the lipase. The lipase can be washed with fresh solvent and potentially reused.[8]

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting mixture of (R)-1-(4-Methoxyphenyl)ethyl acetate and (S)-1-(4-Methoxyphenyl)ethanol can be separated by silica gel column chromatography.

DOT Diagram: Enzymatic Resolution Workflow

EKR_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification Racemate Racemic Alcohol (R/S) ReactionMix Stirring in Hexane (30°C) Racemate->ReactionMix Lipase Lipase (CALB) Lipase->ReactionMix AcylDonor Vinyl Acetate AcylDonor->ReactionMix Aliquot Take Aliquots ReactionMix->Aliquot ChiralHPLC Chiral HPLC Analysis (Check e.e. and conversion) Aliquot->ChiralHPLC Decision ~50% Conversion? ChiralHPLC->Decision Decision->ReactionMix No Filter Filter off Lipase Decision->Filter Yes Evaporate Evaporate Solvent Filter->Evaporate Chromatography Silica Gel Chromatography Evaporate->Chromatography ProductR (R)-Acetate Chromatography->ProductR ProductS (S)-Alcohol Chromatography->ProductS

Caption: Workflow for enzymatic kinetic resolution.

Quantitative Data Summary

TechniqueThis compound DerivativeYield (%)Enantiomeric Excess (e.e.) (%)Reference Compound/Conditions
Asymmetric Synthesis(S)-1-(4-Methoxyphenyl)ethanol89.796.2Not a resolution, but a direct synthesis providing high e.e.[14]
Enzymatic Resolution(R)-acetate / (S)-alcohol~47 (for acetate)>99 (for both)PCL lipase, vinyl acetate, n-hexane.[8]
Enzymatic Resolution(R)-acetate / (S)-alcohol~49 (for acetate)>99 (for both)Lipase PS-D, vinyl acetate, 1,4-dioxane.[2]
Enzymatic Resolution(R)-1-phenylethyl acetate4892 (product), 85 (substrate)Steapsin lipase, vinyl acetate, hexane.[10]

References

Impact of solvent and temperature on enantioselective reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in enantioselective reduction reactions. The focus is on understanding and optimizing the critical roles of solvent and temperature to achieve high enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the enantioselectivity of a reduction reaction?

A1: Generally, lower reaction temperatures lead to higher enantiomeric excess (ee).[1] This is because the transition states leading to the two different enantiomers have a larger energy difference at lower temperatures, which more significantly favors the formation of the desired enantiomer.[1] However, there are exceptions, and the effect can be substrate-specific. In some cases, particularly in enzymatic reductions, optimal stereoselectivity may be achieved at higher temperatures that are still compatible with the stability of the enzyme, substrate, and cofactor system.[2] For some oxazaborolidine-catalyzed reductions, the highest enantioselectivities have been observed between 20 and 30 °C.[3][4]

Q2: What is the typical impact of solvent choice on enantioselective reductions?

A2: The choice of solvent can significantly influence both the reaction rate and enantioselectivity. Solvents can affect the solubility of the catalyst and substrate, the stability of the transition states, and the aggregation state of the catalyst. For instance, in the Corey-Bakshi-Shibata (CBS) reduction, toluene sometimes affords a higher yield than THF, while polar solvents like dichloromethane (CH2Cl2) and chloroform (CHCl3) can lead to lower enantioselectivities.[5] In asymmetric transfer hydrogenation, alcoholic solvents like propanol and butanol, as well as polar aprotic solvents like DMF and DMSO, have shown high conversions and enantioselectivities.[6]

Q3: Can the presence of moisture affect my enantioselective reduction?

A3: Yes, the presence of water can be detrimental to many enantioselective reductions, particularly those using borane reagents and oxazaborolidine catalysts like the CBS reduction.[1] Moisture can hydrolyze the borane reagent and the catalyst, leading to a non-selective reduction and consequently, a low enantiomeric excess.[1] Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q4: Why am I observing a low or no reaction conversion?

A4: Low or no conversion in an enantioselective reduction can stem from several factors. Catalyst inactivity is a primary concern; the catalyst may not have formed correctly in situ or may have degraded.[1] Insufficient reaction time can also be a cause, so it is important to monitor the reaction's progress using techniques like TLC or GC.[1] Additionally, impurities in the substrate, solvent, or reducing agent can interfere with the catalytic cycle.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Enantiomeric Excess (ee) Suboptimal Temperature: Higher temperatures often decrease enantioselectivity.[1]Perform a temperature screen (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to determine the optimal condition for your specific substrate.[1]
Incorrect Solvent: The solvent may not be optimal for the desired stereochemical outcome.Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, methanol).[5][6]
Presence of Moisture: Water can lead to non-selective background reactions.[1]Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere. Use anhydrous solvents and reagents.[1]
Incorrect Stoichiometry: An improper ratio of catalyst to reducing agent or substrate can result in a non-catalyzed reduction.[1]Carefully control the stoichiometry of all reagents. Typically, 5-10 mol% of the catalyst is used.[1]
Low or No Reaction Conversion Catalyst Inactivity: The catalyst may not have formed correctly or may have degraded.[1]For in-situ generated catalysts, ensure sufficient time for formation before adding the substrate. If using a pre-formed catalyst, use a fresh batch.
Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction progress using TLC or GC and allow for a longer reaction time if necessary.[1]
Impure Reagents: Impurities can poison the catalyst.Use highly purified substrates and solvents. Ensure the reducing agent solution is fresh and properly stored.[1]
Irreproducible Results Variability in Reagent Quality: Different batches of solvents or reagents can have varying levels of impurities.Use reagents from the same batch for a series of experiments.
Inconsistent Reaction Setup: Minor variations in setup (e.g., stirring speed, rate of addition) can affect the outcome.Standardize the experimental protocol and ensure consistent execution.

Data Presentation

Table 1: Effect of Temperature on the Enantioselective Reduction of Benzalacetone [5]

EntryTemperature (°C)Enantiomeric Excess (% ee)
1073
2-2083
3-4084
4-6063
Reaction performed with chiral lactam alcohol 3 and p-iodophenoxyborane in toluene.

Table 2: Solvent Effect on the Enantioselective Reduction of Benzalacetone [5]

EntrySolventYield (%)Enantiomeric Excess (% ee)
1Toluene9573
2THF9370
3CH₂Cl₂9056
4CHCl₃8866
Reaction performed at 0 °C with chiral lactam alcohol 3 and p-iodophenoxyborane.

Experimental Protocols

Example Protocol: Enantioselective Reduction of Acetophenone using an in situ generated Oxazaborolidine Catalyst

This protocol is a generalized procedure based on the principles of Corey-Bakshi-Shibata (CBS) reduction.

Materials:

  • (1R,2S)-1-Amino-2-indanol

  • Borane dimethyl sulfide complex (BH₃·SMe₂) solution (e.g., 1.0 M in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (1R,2S)-1-amino-2-indanol (0.1 mmol) in anhydrous THF (5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane dimethyl sulfide solution (0.1 mmol) dropwise to the stirred solution of the amino alcohol.

    • Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the oxazaborolidine catalyst.

  • Reduction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).

    • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).

    • Slowly add a solution of the borane reducing agent (1.2 mmol) to the catalyst solution.[1]

    • Add the acetophenone solution dropwise to the catalyst-borane mixture over a period of 30 minutes.[1]

    • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Quench the reaction by the slow, dropwise addition of methanol (2 mL).[1]

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.

    • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Enantioselectivity start Low Enantioselectivity Observed check_temp Is the reaction temperature optimized? start->check_temp temp_screen Perform a temperature screen (e.g., 0°C, -20°C, -40°C) check_temp->temp_screen No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes temp_screen->check_solvent solvent_screen Screen a variety of solvents (polar and non-polar) check_solvent->solvent_screen No check_moisture Is the reaction anhydrous? check_solvent->check_moisture Yes solvent_screen->check_moisture anhydrous_conditions Ensure oven-dried glassware and anhydrous reagents/solvents under inert gas check_moisture->anhydrous_conditions No check_stoichiometry Is the stoichiometry correct? check_moisture->check_stoichiometry Yes anhydrous_conditions->check_stoichiometry verify_stoichiometry Verify concentrations and ratios of catalyst, substrate, and reducing agent check_stoichiometry->verify_stoichiometry No success Improved Enantioselectivity check_stoichiometry->success Yes verify_stoichiometry->success

Caption: A logical workflow for troubleshooting poor enantioselectivity.

Experimental_Workflow General Workflow for Enantioselective Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_glassware Oven-dry Glassware prep_reagents Ensure Anhydrous Reagents & Solvents prep_glassware->prep_reagents prep_atmosphere Set up Inert Atmosphere prep_reagents->prep_atmosphere catalyst_formation In-situ Catalyst Formation prep_atmosphere->catalyst_formation temp_control Cool to Reaction Temperature catalyst_formation->temp_control substrate_addition Slow Addition of Substrate temp_control->substrate_addition reaction_monitoring Monitor Progress (TLC/GC) substrate_addition->reaction_monitoring quench Quench Reaction reaction_monitoring->quench purification Purification (e.g., Chromatography) quench->purification analysis Determine Enantiomeric Excess (Chiral HPLC/GC) purification->analysis

Caption: A typical experimental workflow for an enantioselective reduction.

References

Technical Support Center: Enhancing Biocatalyst Stability and Reusability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the stability and reusability of biocatalysts.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and application of stabilized biocatalysts.

Issue 1: Low Activity of Immobilized Enzyme

Possible Causes:

  • Poor Enzyme Loading: Insufficient amount of enzyme bound to the support material.[1]

  • Enzyme Denaturation during Immobilization: The immobilization conditions (e.g., pH, temperature, chemical reagents) may have caused the enzyme to lose its native conformation and activity.[2][3]

  • Steric Hindrance: The enzyme's active site may be blocked or inaccessible to the substrate due to its orientation on the support or the density of immobilized enzymes.[1][4]

  • Mass Transfer Limitations: The diffusion of the substrate to the enzyme's active site or the product away from it may be hindered by the support matrix.[5][6]

Troubleshooting Steps:

  • Verify Free Enzyme Activity: Before immobilization, always confirm the activity of the free enzyme to ensure it is active.[1]

  • Optimize Immobilization Conditions:

    • Adjust the pH and temperature of the immobilization process to match the enzyme's optimal range.[1]

    • For covalent bonding, consider using a spacer arm to distance the enzyme from the support surface, which can reduce steric hindrance.[1]

  • Quantify Enzyme Loading: Determine the amount of protein bound to the support to confirm successful immobilization.[1]

  • Characterize the Support Material: Ensure the support has appropriate properties such as porosity and hydrophilicity for the specific enzyme and reaction.[1]

Issue 2: Rapid Loss of Activity During Reuse (Low Reusability)

Possible Causes:

  • Enzyme Leaching: The enzyme may be detaching from the support material during the reaction or washing steps. This is a common issue with physical adsorption methods.[1][6][7]

  • Enzyme Deactivation: Reaction conditions such as high temperature, extreme pH, or the presence of organic solvents can lead to the denaturation of the enzyme over time.[1][8]

  • Mechanical Instability of the Support: The support material may be degrading or breaking down under the reaction conditions, leading to the loss of the immobilized enzyme.[1]

  • Fouling or Poisoning of the Biocatalyst: The accumulation of byproducts, impurities from the feedstock, or other substances can block the active site or denature the enzyme.[9][10]

Troubleshooting Steps:

  • Test for Enzyme Leaching: Analyze the reaction supernatant for protein content or enzyme activity to determine if leaching is occurring.[1]

  • Strengthen Enzyme Attachment:

    • If using adsorption, consider cross-linking the adsorbed enzyme with a reagent like glutaraldehyde to create a more stable bond.[1][7]

    • For entrapment methods like using calcium alginate, coating the beads with chitosan can enhance mechanical strength and reduce enzyme leakage.[1]

  • Optimize Reaction Conditions: Conduct studies to identify the optimal pH and temperature range that ensures both high activity and stability for the immobilized enzyme.[1][11][12][13]

  • Regenerate the Biocatalyst: If fouling is suspected, washing the immobilized enzyme with appropriate buffer solutions may help remove inhibitors and restore activity.[9][14]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for enhancing biocatalyst stability?

The main strategies to improve biocatalyst stability include:

  • Immobilization: Attaching the enzyme to or entrapping it within a solid support material. Common techniques include adsorption, covalent binding, entrapment, and cross-linking.[15][16][17][18] Immobilization can protect the enzyme from harsh environmental conditions and simplifies its separation from the reaction mixture.[15][19]

  • Protein Engineering: Modifying the enzyme's amino acid sequence through techniques like rational design or directed evolution to enhance its intrinsic stability.[[“]][[“]][22][23]

  • Medium Engineering: Optimizing the reaction environment by adding stabilizers (e.g., polyols, sugars, polymers) or using non-aqueous solvents to improve enzyme stability and performance.[23][24]

Q2: What is the difference between carrier-bound and carrier-free immobilization?

  • Carrier-bound immobilization involves attaching enzymes to an insoluble support material (the carrier), such as porous silica, agarose, or synthetic polymers.[15][25]

  • Carrier-free immobilization methods do not use a separate support material. Instead, the enzyme molecules are cross-linked to each other to form aggregates or crystals.[26][27] Examples include Cross-Linked Enzyme Aggregates (CLEAs) and Cross-Linked Enzyme Crystals (CLECs).[26][27] A key advantage of carrier-free methods is the high volumetric activity due to the absence of non-catalytic carrier mass.[28]

Q3: How do I choose the right immobilization technique?

The choice of immobilization method depends on several factors, including the properties of the enzyme, the support material, and the reaction conditions.

  • Adsorption: Simple and gentle, but prone to enzyme leaching.[2][3][29]

  • Covalent Binding: Forms strong, stable linkages, minimizing leaching, but can sometimes lead to a loss of enzyme activity if the active site is involved in the binding.[2][3][15]

  • Entrapment: Physically confines the enzyme within a porous matrix, which is a mild method that generally preserves activity. However, it can suffer from mass transfer limitations and potential enzyme leakage if the pores are too large.[2][6][17]

  • Cross-Linking (for CLEAs): A carrier-free method that is relatively simple and can often be performed with unpurified enzyme preparations.[27][28]

Q4: What are Cross-Linked Enzyme Aggregates (CLEAs) and what are their advantages?

CLEAs are formed by precipitating an enzyme from an aqueous solution and then cross-linking the resulting physical aggregates with a bifunctional reagent, typically glutaraldehyde.[28]

Advantages of CLEAs include:

  • High catalyst productivity: Since they consist almost entirely of the enzyme, they have a high specific activity.[28]

  • Cost-effectiveness: The preparation is often simple, can use crude enzyme extracts, and avoids the cost of a carrier.[27][28]

  • Enhanced stability: CLEAs often exhibit improved storage and operational stability compared to the free enzyme.[28][30]

  • Versatility: The technique is broadly applicable to a wide range of enzymes.[31]

Q5: How do pH and temperature affect biocatalyst stability?

Both pH and temperature are critical factors that significantly influence enzyme activity and stability.[11][12][13][32]

  • pH: Each enzyme has an optimal pH range for activity. Deviations from this range can alter the ionization state of amino acid residues in the active site and throughout the protein, leading to conformational changes and loss of activity. Extreme pH values can cause irreversible denaturation.[11][32]

  • Temperature: Increasing the temperature generally increases the reaction rate up to an optimal point. Beyond this optimum, the enzyme's thermal energy leads to the disruption of non-covalent bonds, causing the protein to unfold and lose its catalytic activity (thermal denaturation).[11][13] Immobilization can often broaden the operational temperature and pH range of an enzyme.[33]

Quantitative Data Summary

Table 1: Comparison of Free vs. Immobilized Enzyme Stability

EnzymeImmobilization MethodSupport MaterialStability ParameterFree EnzymeImmobilized EnzymeReference
LipaseCovalent BindingPolyacrylonitrile coated magnetic nanoparticles (mCLEAs)Thermal Stability (Residual activity after 1h at 40°C)~10%~89%[33]
LipaseCovalent BindingPVA/Zn2+ nanofibersReusability (Activity after 14 cycles)Not Applicable90%[30]
Chondroitinase ABCConsensus Design (Protein Engineering)Not ApplicableHalf-life1x6.5x[[“]]

Experimental Protocols

Protocol 1: Preparation of Cross-Linked Enzyme Aggregates (CLEAs)

This protocol provides a general procedure for preparing CLEAs. Note that the optimal conditions (e.g., precipitant, cross-linker concentration) need to be determined for each specific enzyme.[28][31]

Materials:

  • Enzyme solution (purified or crude extract)

  • Precipitant (e.g., ammonium sulfate, acetone, ethanol)

  • Cross-linking agent (e.g., glutaraldehyde solution)

  • Bovine Serum Albumin (BSA) solution (optional, as a co-feeder for enzymes with low lysine content)[34]

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Centrifuge and centrifuge tubes

  • Magnetic stirrer and stir bar

Procedure:

  • Enzyme Solution Preparation: Dissolve the enzyme in a suitable buffer at a predetermined concentration. If using a co-feeder, add the BSA solution to the enzyme solution.

  • Precipitation (Aggregation):

    • Cool the enzyme solution in an ice bath.

    • Slowly add the precipitant to the enzyme solution while gently stirring until the desired concentration is reached (e.g., 80% saturation for ammonium sulfate).[34]

    • Continue stirring on ice for a specified time (e.g., 30 minutes) to allow for complete aggregation.[34]

  • Cross-Linking:

    • To the aggregated enzyme suspension, add the glutaraldehyde solution to a final concentration that needs to be optimized (e.g., 0.5% - 2.0% v/v).[34]

    • Allow the cross-linking reaction to proceed for a specific duration (e.g., 3 hours) at room temperature with gentle stirring.[34]

  • Recovery and Washing:

    • Centrifuge the CLEA suspension to pellet the aggregates.

    • Discard the supernatant.

    • Resuspend the CLEA pellet in buffer solution to wash away excess cross-linker and un-cross-linked enzyme.

    • Repeat the centrifugation and washing steps two to three times.

  • Storage: Resuspend the final CLEA preparation in a suitable buffer and store at 4°C.

Protocol 2: Enzyme Immobilization by Covalent Bonding to a Support

This protocol describes a general method for covalently attaching an enzyme to a pre-activated support.

Materials:

  • Enzyme solution in a suitable buffer

  • Activated support material (e.g., CNBr-activated Sepharose, epoxy-activated resins)

  • Coupling buffer (e.g., sodium bicarbonate buffer, pH 8.3 for CNBr-activated supports)

  • Blocking solution (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)

  • Washing buffers (e.g., coupling buffer and a buffer with a different pH, like acetate buffer, pH 4.0)

  • Reaction vessel

Procedure:

  • Support Preparation: Wash and swell the support material according to the manufacturer's instructions. Equilibrate the support with the coupling buffer.

  • Enzyme Coupling:

    • Dissolve the enzyme in the coupling buffer.

    • Add the enzyme solution to the prepared support material in the reaction vessel.

    • Gently mix the suspension (e.g., on a rotary shaker) at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 2-4 hours or overnight).

  • Blocking Unreacted Groups:

    • After the coupling reaction, separate the support from the solution.

    • Add the blocking solution to the support to block any remaining active groups that have not bound to the enzyme.

    • Incubate for a specified time (e.g., 2 hours) with gentle mixing.

  • Washing:

    • Wash the immobilized enzyme preparation extensively to remove non-covalently bound enzyme and excess blocking agent.

    • Alternate washing with the coupling buffer and a buffer of a different pH (e.g., acetate buffer, pH 4.0) can help to effectively remove adsorbed protein.

  • Storage: Resuspend the immobilized enzyme in a suitable storage buffer and store at 4°C.

Visualizations

experimental_workflow_CLEA cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Enzyme Enzyme Solution Precipitant Add Precipitant Enzyme->Precipitant Aggregation Aggregate Enzyme Aggregates Precipitant->Aggregate Crosslinker Add Cross-linker Aggregate->Crosslinker Cross-linking CLEAs Cross-Linked Enzyme Aggregates Crosslinker->CLEAs Wash Wash & Centrifuge CLEAs->Wash Final_CLEA Final CLEA Product Wash->Final_CLEA

Caption: Workflow for the preparation of Cross-Linked Enzyme Aggregates (CLEAs).

troubleshooting_instability start Low Biocatalyst Reusability check_leaching Check for Enzyme Leaching? start->check_leaching leaching_yes Enzyme Leaching Detected check_leaching->leaching_yes Yes check_deactivation Check for Deactivation (pH, Temp, Solvent Effects)? check_leaching->check_deactivation No strengthen_attachment Strengthen Enzyme Attachment (e.g., cross-linking, coating) leaching_yes->strengthen_attachment stable_biocatalyst Stable Biocatalyst strengthen_attachment->stable_biocatalyst deactivation_yes Deactivation Confirmed check_deactivation->deactivation_yes Yes check_support Check Support Integrity? check_deactivation->check_support No optimize_conditions Optimize Reaction Conditions deactivation_yes->optimize_conditions optimize_conditions->stable_biocatalyst support_no Support Degraded check_support->support_no No check_support->stable_biocatalyst Yes change_support Select More Robust Support support_no->change_support change_support->stable_biocatalyst

Caption: Decision tree for troubleshooting low biocatalyst reusability.

References

Technical Support Center: Addressing Substrate Inhibition in Enzymatic Reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to substrate inhibition in enzymatic reductions.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition and what does it look like in my data?

A1: Substrate inhibition is a common phenomenon in enzyme kinetics where the reaction rate decreases at supra-optimal substrate concentrations.[1] Instead of a typical Michaelis-Menten curve that plateaus, you will observe that the reaction rate initially increases with substrate concentration, reaches a maximum velocity (Vmax), and then declines as you further increase the substrate concentration.[1] This phenomenon is observed in approximately 20-25% of known enzymes.[1]

Q2: What are the common causes of substrate inhibition?

A2: Substrate inhibition typically arises from several mechanisms:

  • Two-Site Binding: The enzyme may have a secondary, lower-affinity binding site. At high concentrations, a second substrate molecule binds to this inhibitory site, forming a less active or inactive enzyme-substrate-substrate (ESS) complex.[1][2]

  • Formation of an Unproductive Complex: Two substrate molecules might bind to the active site in an incorrect orientation, creating a "dead-end" ternary complex that blocks the catalytic reaction.[1][3]

  • Blockage of Product Release: In some cases, a substrate molecule can bind to the enzyme-product complex, preventing the release of the product and thereby stalling the catalytic cycle.[3][4]

Q3: How does substrate inhibition impact my kinetic parameters?

A3: Substrate inhibition introduces an inhibition constant (Ki) into the standard Michaelis-Menten equation. The modified equation is as follows:

v = Vmax * [S] / (Km + [S] + ([S]^2 / Ki))[1][2]

Where:

  • v: Reaction velocity

  • Vmax: Maximum reaction velocity

  • [S]: Substrate concentration

  • Km: Michaelis constant

  • Ki: Substrate inhibition constant

A low Ki value signifies potent substrate inhibition, meaning the inhibitory effect occurs at lower substrate concentrations.[1]

Q4: Is substrate inhibition a reversible process?

A4: Yes, substrate inhibition is typically reversible. The enzyme's normal catalytic activity can be restored by lowering the substrate concentration to a level below the inhibitory threshold.[1]

Troubleshooting Guide

If you suspect substrate inhibition is affecting your enzymatic reduction, follow this guide to diagnose and resolve the issue.

Problem: My reaction rate is decreasing at high substrate concentrations.

This is a classic indicator of substrate inhibition.[5]

Step 1: Confirm Substrate Inhibition

To confirm that you are observing substrate inhibition, you need to generate a substrate-velocity plot.

  • Experimental Protocol: Substrate Titration Curve

    • Assay Setup: Prepare a master mix containing the reaction buffer, enzyme (e.g., ketoreductase), and any necessary cofactors (e.g., NADPH).

    • Substrate Dilutions: Create a series of substrate dilutions covering a wide concentration range, from low micromolar to high millimolar, extending well beyond the apparent Km.

    • Controls: Include a "no enzyme" control for each substrate concentration to check for non-enzymatic degradation and a "no substrate" control to measure any background signal.[1]

    • Initiate Reaction: Add the enzyme master mix to each substrate dilution to start the reaction.[1]

    • Measure Initial Rates: Immediately monitor the reaction progress by measuring the change in a detectable signal (e.g., absorbance of NADPH at 340 nm) over time. It is crucial to measure the initial reaction rates (v₀) where product formation is linear with time.[1]

    • Data Analysis: Calculate the initial velocity for each substrate concentration. Plot the initial velocity (v) against the substrate concentration ([S]). If the rate increases, reaches a maximum, and then decreases, this is strong evidence for substrate inhibition.[1][5]

DOT Diagram: Experimental Workflow for Identifying Substrate Inhibition

experimental_workflow sub_prep Prepare Substrate Dilutions reaction_setup Set Up Reactions (Substrate + Master Mix) sub_prep->reaction_setup master_mix Prepare Enzyme Master Mix master_mix->reaction_setup initiate Initiate Reaction reaction_setup->initiate controls Include Controls (No Enzyme, No Substrate) controls->reaction_setup measure Measure Initial Reaction Rates (v₀) initiate->measure plot Plot v₀ vs. [S] measure->plot analyze Analyze Plot for Inhibition Profile plot->analyze

Caption: Experimental workflow for identifying and characterizing substrate inhibition.

Step 2: Mitigate Substrate Inhibition

Once substrate inhibition is confirmed, you can employ several strategies to overcome it.

Strategy 1: Optimize Substrate Concentration

  • Solution: Based on your substrate titration curve, identify the optimal substrate concentration that gives the maximum reaction rate before inhibition begins. Run subsequent experiments at this concentration.[5][6]

Strategy 2: Fed-Batch or Continuous Feeding

  • Solution: Instead of adding the entire substrate amount at the beginning, use a fed-batch or continuous feeding strategy. This maintains a low, non-inhibitory concentration of the substrate in the reaction mixture over time.[6][7] This is a common and effective method to decrease the effects of substrate inhibition.[7]

Strategy 3: Improve Substrate Solubility

Poor solubility can sometimes lead to high local concentrations of the substrate, causing inhibition.

  • Solution 1: Use of Co-solvents: Incorporate a water-miscible organic co-solvent such as DMSO, isopropanol, or acetonitrile to improve the solubility of hydrophobic substrates.[6] It is important to screen for co-solvent tolerance, as high concentrations can denature the enzyme.[6]

  • Solution 2: Biphasic System: Employ a biphasic system where an organic phase dissolves the substrate and the aqueous phase contains the enzyme. This can also help in reducing high substrate concentration in the aqueous phase.[6]

Strategy 4: Enzyme Engineering

  • Solution: If other methods are not successful, consider protein engineering. Site-directed mutagenesis of residues in the active site or access tunnels can reduce substrate inhibition and, in some cases, even enhance catalytic efficiency.[3]

DOT Diagram: Troubleshooting Logic for Substrate Inhibition

troubleshooting_logic start Reaction Rate Decreases at High [S] confirm Perform Substrate Titration Experiment start->confirm is_inhibited Inhibition Confirmed? confirm->is_inhibited optimize_conc Optimize Substrate Concentration is_inhibited->optimize_conc Yes other_issue Investigate Other Issues (e.g., Product Inhibition) is_inhibited->other_issue No fed_batch Implement Fed-Batch or Continuous Feed optimize_conc->fed_batch solubility Improve Substrate Solubility (Co-solvents) fed_batch->solubility engineering Consider Enzyme Engineering solubility->engineering

Caption: Decision-making workflow for troubleshooting substrate inhibition.

Data Summary Tables

For effective comparison, key kinetic and experimental parameters should be systematically recorded.

Table 1: Hypothetical Kinetic Parameters for a Ketoreductase

SubstrateKm (mM)Vmax (µmol/min/mg)Ki (mM)Optimal [S] (mM)
Chromanone A0.5120102.5
Ketone B1.285258.0
Propiophenone2.520051.5

Table 2: Co-solvent Effects on a Ketoreductase Reaction

Co-solventConcentration (%)Relative Activity (%)
None0100
DMSO5115
DMSO1090
Isopropanol5105
Isopropanol1075
Acetonitrile580
Acetonitrile1050

Signaling Pathway and Mechanism Visualization

Understanding the underlying mechanism is key to addressing substrate inhibition.

DOT Diagram: Mechanism of Substrate Inhibition by Two-Site Binding

substrate_inhibition_mechanism cluster_reaction Catalytic Pathway cluster_inhibition Inhibitory Pathway E Enzyme (E) ES Enzyme-Substrate (ES) E->ES k₁ k₋₁ S Substrate (S) P Product (P) ESS Inactive E-S-S Complex ES->ESS Ki E_P E + P ES->E_P k_cat E_S_to_ES + S ES_to_E_P k_cat ES_inhib Enzyme-Substrate (ES) S_inhib Substrate (S) ES_S_to_ESS + S (High Conc.)

Caption: Formation of an inactive ternary complex (ESS) at high substrate concentrations.

References

Validation & Comparative

A Comparative Guide to the Validation of (R)-1-(4-Methoxyphenyl)ethanol Purity by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of chiral chromatography methods for validating the enantiomeric purity of (R)-1-(4-Methoxyphenyl)ethanol, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The performance of chiral High-Performance Liquid Chromatography (HPLC) is compared with chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an analytical technique for determining enantiomeric purity is guided by factors such as sensitivity, resolution, speed, and the nature of the analyte. Below is a comparative summary of chiral HPLC, chiral GC, and chiral NMR for the analysis of this compound.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in the liquid phase.Differential interaction of enantiomers with a chiral stationary phase in the gas phase.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Resolution (Rs) Typically > 2.0 for baseline separation.Can achieve high resolution, often > 2.5.Resolution of signals depends on the chiral solvating agent and magnetic field strength.
Sensitivity (LOD/LOQ) High (ng/mL to pg/mL range).Very high (pg/mL to fg/mL range).Lower sensitivity, typically requires mg of sample.
Analysis Time 10 - 30 minutes per sample.15 - 45 minutes per sample.5 - 20 minutes per sample, plus sample preparation time.
Sample Derivatization Generally not required for alcohols.[1]May be required to improve volatility and peak shape.Derivatization to diastereomers or use of chiral solvating agents is necessary.[2]
Instrumentation Cost Moderate to high.Moderate.High.
Solvent Consumption Moderate.Low.Low.
Key Advantages Wide applicability, robust, non-destructive.High efficiency and sensitivity.Provides structural information, non-destructive.
Key Disadvantages Higher solvent consumption compared to GC.Requires volatile and thermally stable analytes.Lower sensitivity, potential for signal overlap.

Experimental Protocols

Detailed methodologies for the recommended chiral HPLC and a comparative chiral GC method are provided below.

Chiral High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for the separation of aromatic secondary alcohols on polysaccharide-based chiral stationary phases.

a. Chromatographic Conditions:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

b. Solution Preparation:

  • Standard Solution: Prepare a solution of racemic 1-(4-Methoxyphenyl)ethanol in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

c. Validation Parameters:

  • Specificity: Inject the racemate and the (R)-enantiomer to confirm the elution order and absence of interference.

  • Linearity: Analyze a series of solutions of the (S)-enantiomer (the undesired enantiomer) over a range of, for example, 0.1% to 2.0% of the nominal sample concentration.

  • Accuracy (Recovery): Spike the (R)-enantiomer sample with known amounts of the (S)-enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the target impurity level).

  • Precision (Repeatability and Intermediate Precision): Perform multiple injections of a spiked sample on the same day and on different days with different analysts or instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the (S)-enantiomer that can be reliably detected and quantified.

Chiral Gas Chromatography (GC) Method

This protocol is based on a published method for the enantiomeric separation of (±)-1-(4-Methoxy-phenyl)-ethanol.

a. Chromatographic Conditions:

  • Column: Chiral β-DEXTM120 (30 m x 0.25 mm i.d., 0.25 µm df).

  • Carrier Gas: Hydrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature (FID): 250°C.

  • Oven Temperature: 125°C (isothermal).

  • Inlet Pressure: 0.06 MPa.

b. Solution Preparation:

  • Standard and Sample Solutions: Prepare solutions of the racemic and (R)-enantiomer samples in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

Alternative Method: NMR Spectroscopy

Enantiomeric purity can also be assessed using NMR spectroscopy with the aid of a chiral solvating agent (CSA). For this compound, a common approach involves dissolving the sample in a suitable deuterated solvent (e.g., CDCl3) and adding a molar excess of a chiral solvating agent, such as (R)-(-)-Mandelic acid or a lanthanide shift reagent. The CSA forms diastereomeric complexes with the enantiomers, leading to the separation of specific proton signals (e.g., the methine proton) in the NMR spectrum. The enantiomeric excess can be determined by integrating the corresponding signals.

Workflow for Chiral HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the chiral HPLC method.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Column & Mobile Phase Screening MD2 Optimization of Chromatographic Conditions MD1->MD2 V1 Specificity MD2->V1 V2 Linearity V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 SA1 System Suitability Test V6->SA1 SA2 Analysis of this compound SA1->SA2 SA3 Data Reporting SA2->SA3

Caption: Workflow for the validation of a chiral HPLC method.

Conclusion

For the routine quality control and validation of this compound purity, chiral HPLC on a polysaccharide-based stationary phase offers a robust, sensitive, and reliable method. While chiral GC provides excellent separation and sensitivity, its applicability is limited to thermally stable and volatile compounds. Chiral NMR serves as a valuable orthogonal technique, particularly for structural confirmation and when reference standards are unavailable, but it generally lacks the sensitivity required for trace-level impurity quantification. The choice of method should be based on the specific requirements of the analysis, including regulatory expectations, sample throughput, and available instrumentation. A thorough method validation, as outlined in this guide, is essential to ensure the accuracy and reliability of the enantiomeric purity determination.

References

A Comparative Guide to Catalysts for the Enantioselective Synthesis of (R)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. (R)-1-(4-Methoxyphenyl)ethanol is a valuable chiral building block, and its efficient synthesis with high enantiopurity is of significant interest. This guide provides a comprehensive comparison of various catalytic systems for the asymmetric reduction of 4'-methoxyacetophenone to yield the target (R)-enantiomer. We will delve into the performance of biocatalysts and transition metal catalysts, supported by experimental data and detailed protocols to aid in catalyst selection and implementation.

Performance Comparison of Catalytic Systems

The choice of catalyst is critical in achieving high yield and enantioselectivity. The following table summarizes the performance of different catalysts in the synthesis of this compound, offering a clear comparison of their efficacy.

Catalyst TypeCatalystYield (%)Enantiomeric Excess (e.e.) (%)Reaction TimeTemperature (°C)Key Features & Limitations
Biocatalyst Immobilized Trigonopsis variabilis AS2.161197.2>99Not specified30High enantioselectivity, mild conditions, environmentally benign. Reaction time can be longer than metal-catalyzed reactions.[1][2]
Biocatalyst Rhodotorula sp. AS2.224198.3>99Not specified25Produces the (S)-enantiomer, but demonstrates high efficiency for the reduction.[3]
Homogeneous RuCl₂[(S)-xylbinap][(S)-daipen]>9999 (for R-1-phenylethanol)48 h30High turnover number and enantioselectivity for similar substrates. Requires high pressure.[4]
Homogeneous Rh-TsDPEN4589 (for acetophenone)24 h40Effective in aqueous media, but may show lower conversion for some substrates.[5]
Homogeneous Ir-TsDPEN4887 (for acetophenone)24 h40Similar to Rh-TsDPEN, operates well in water.[5]
Heterogeneous Pt/TiO₂ with cinchonidine-~30--Lower enantioselectivity observed for this specific substrate.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biocatalytic Reduction using Immobilized Trigonopsis variabilis AS2.1611

This protocol describes the whole-cell biocatalytic anti-Prelog reduction of 4'-methoxyacetophenone to this compound.[1][2]

Materials:

  • Immobilized Trigonopsis variabilis AS2.1611 cells

  • 4'-methoxyacetophenone (MOAP)

  • 1-(2'-hydroxyl)ethyl-3-methylimidazolium nitrate (C₂OHMIM·NO₃) ionic liquid

  • Tris-HCl buffer (50 mM, pH 8.5)

  • Glucose

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a co-solvent system of 2.5% (v/v) C₂OHMIM·NO₃ in Tris-HCl buffer (50 mM, pH 8.5).

  • Substrate and Biocatalyst Addition: Add 4'-methoxyacetophenone to a final concentration of 15 mM. Add the immobilized Trigonopsis variabilis AS2.1611 cells and glucose (as a co-substrate for cofactor regeneration).

  • Reaction Conditions: Incubate the mixture at 30°C with shaking at 200 rpm.

  • Monitoring: Monitor the progress of the reaction by periodically analyzing aliquots using gas chromatography (GC).

  • Work-up: Once the reaction is complete, extract the product from the aqueous phase with ethyl acetate. Dry the organic phase over anhydrous sodium sulfate.

  • Purification and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography. Determine the yield and enantiomeric excess by chiral GC or HPLC.

Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol describes a general procedure for the asymmetric hydrogenation of an aromatic ketone using a Ru-BINAP/diamine catalyst system, which is effective for producing the corresponding (R)-alcohol.[4]

Materials:

  • RuCl₂[(S)-xylbinap][(S)-daipen]

  • 4'-methoxyacetophenone

  • Potassium tert-butoxide (t-C₄H₉OK)

  • 2-Propanol

  • High-pressure reactor (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a glovebox, charge the autoclave with RuCl₂[(S)-xylbinap][(S)-daipen] and potassium tert-butoxide.

  • Solvent and Substrate Addition: Add degassed 2-propanol and 4'-methoxyacetophenone to the autoclave.

  • Reaction Conditions: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 8 atm). Stir the reaction mixture at the specified temperature (e.g., 30°C) for the required time (e.g., 48 hours).

  • Work-up: After the reaction, carefully depressurize the autoclave.

  • Purification and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography. Determine the yield and enantiomeric excess by chiral GC or HPLC.

Rhodium/Iridium-Catalyzed Asymmetric Transfer Hydrogenation in Water

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of an aromatic ketone using a Rh- or Ir-TsDPEN catalyst in an aqueous medium.[5]

Materials:

  • [Cp*MCl₂]₂ (M = Rh or Ir)

  • (S,S)-TsDPEN

  • 4'-methoxyacetophenone

  • Sodium formate (HCOONa)

  • Water

  • Ethyl acetate for extraction

Procedure:

  • Catalyst Formation (in situ): In a reaction vessel, dissolve [Cp*MCl₂]₂ and (S,S)-TsDPEN in water to form the active catalyst.

  • Reaction Setup: Add 4'-methoxyacetophenone and sodium formate (as the hydrogen source) to the catalyst solution.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40°C) for the specified time (e.g., 24 hours).

  • Work-up: After the reaction, extract the product with ethyl acetate.

  • Purification and Analysis: Dry the combined organic layers and remove the solvent under reduced pressure. The crude product can be purified by column chromatography. Determine the yield and enantiomeric excess by chiral GC or HPLC.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst_System Catalyst System Selection (Biocatalyst, Ru, Rh, Ir) Reaction_Setup Reaction Setup (Vessel, Conditions) Catalyst_System->Reaction_Setup Substrate 4'-Methoxyacetophenone Substrate->Reaction_Setup Reagents Solvent, H₂ Source, Base/Additives Reagents->Reaction_Setup Asymmetric_Reduction Asymmetric Reduction Reaction_Setup->Asymmetric_Reduction Workup Work-up & Extraction Asymmetric_Reduction->Workup Purification Purification (Chromatography) Workup->Purification Analysis Analysis (Yield, e.e. via GC/HPLC) Purification->Analysis catalyst_comparison_logic cluster_catalyst_types Catalyst Categories cluster_metal_catalysts Transition Metal Types cluster_performance_metrics Key Performance Indicators Goal Synthesize this compound Biocatalysts Biocatalysts (e.g., Trigonopsis variabilis) Goal->Biocatalysts Transition_Metals Transition Metal Catalysts Goal->Transition_Metals Yield Yield Biocatalysts->Yield Enantioselectivity Enantiomeric Excess (e.e.) Biocatalysts->Enantioselectivity Conditions Reaction Conditions (Temp, Time, Pressure) Biocatalysts->Conditions Sustainability Sustainability Biocatalysts->Sustainability Ruthenium Ruthenium (Ru) Transition_Metals->Ruthenium Rhodium Rhodium (Rh) Transition_Metals->Rhodium Iridium Iridium (Ir) Transition_Metals->Iridium Ruthenium->Yield Ruthenium->Enantioselectivity Ruthenium->Conditions Rhodium->Yield Rhodium->Enantioselectivity Rhodium->Conditions Iridium->Yield Iridium->Enantioselectivity Iridium->Conditions

References

A Comparative Guide to the Synthesis of Chiral Alcohols: Chemical Catalysis vs. Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective synthesis of chiral alcohols is a cornerstone in the production of pharmaceuticals, agrochemicals, and fine chemicals, where stereochemistry often dictates biological activity. Researchers and drug development professionals are frequently faced with the choice between traditional chemical catalysis and emerging biocatalytic methods. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and visualizations to inform the selection of the most suitable synthetic strategy.

At a Glance: Performance Comparison

The decision between chemical and biocatalytic synthesis for chiral alcohols involves a trade-off between the broad applicability and established nature of chemical methods against the high selectivity and green credentials of biocatalysis. Chemical routes, such as asymmetric hydrogenation, are versatile but often rely on precious metal catalysts and demanding reaction conditions.[1] In contrast, biocatalysis, utilizing enzymes like ketoreductases, offers exceptional enantioselectivity under mild, aqueous conditions, aligning with the principles of green chemistry.[1][2][3]

Quantitative Data Summary

The following tables summarize key performance indicators for both synthetic pathways, highlighting differences in yield, enantiomeric excess (ee), and reaction conditions for the asymmetric reduction of common prochiral ketones.

Table 1: Asymmetric Reduction of Acetophenone to 1-Phenylethanol

MethodCatalyst/EnzymeYield (%)ee (%)StereochemistryKey Conditions
Chemical RuCl₂[(S)-tolbinap][(S,S)-dpen]Quantitative82(R)2-propanol, KOH, H₂ (45 atm), 30°C
Chemical Ru(OTf)--INVALID-LINK--10096(R)Methanol, H₂ (10 atm)
Biocatalytic Daucus carota (carrot root)60-9576-99(S)Aqueous medium
Biocatalytic Sprouted Pisum sativum (pea)7298(S)Aqueous medium[4]

Table 2: Asymmetric Reduction of Ethyl 4-chloroacetoacetate to Ethyl (S)-4-chloro-3-hydroxybutanoate

MethodCatalyst/EnzymeYield (%)ee (%)Key Conditions
Chemical Ru-BINAP complexHigh97-98Ethanol, H₂ (4 atm), 100°C[5]
Biocatalytic Saccharomyces cerevisiae (Baker's Yeast)8493Tris/HCl buffer (pH 8.5), 30°C[6]
Biocatalytic Recombinant E. coli CgCR~90>99Ethyl acetate-betaine/lactic acid-water, 30°C, pH 7.0[7]
Biocatalytic Candida magnoliae / Sporobolomyces salmonicolorStoichiometric>92Organic solvent-water diphasic system[8]

Core Principles and Considerations

Biocatalytic Synthesis: The Green Chemistry Approach

Biocatalytic reduction employs enzymes, most commonly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to stereoselectively reduce prochiral ketones to chiral alcohols.[1] These reactions are lauded for their adherence to green chemistry principles, as they are typically conducted in aqueous media under mild conditions (ambient temperature and pressure), which minimizes energy consumption and byproduct formation.[2][4] The high chemo-, regio-, and stereoselectivity of enzymes often circumvents the need for protecting groups, thus streamlining synthetic routes.[9][10]

A critical aspect of biocatalytic reductions is the dependence on nicotinamide cofactors (NADH or NADPH) as the hydride source.[6] Due to their high cost, efficient in situ regeneration of these cofactors is essential for process viability. This is commonly achieved using a substrate-coupled system (e.g., a sacrificial alcohol like isopropanol) or an enzyme-coupled system (e.g., glucose/glucose dehydrogenase).[6]

Advantages of Biocatalytic Reduction:

  • High Enantioselectivity: Often achieves enantiomeric excess values greater than 99%.[1]

  • Mild Reaction Conditions: Operates at or near ambient temperature and neutral pH in aqueous solutions.[1][4]

  • Environmentally Friendly: Reduces the use of hazardous reagents and organic solvents.[1]

  • High Chemo- and Regioselectivity: Minimizes the need for protecting groups.[9][10]

Limitations:

  • Cofactor Regeneration: Requires a system for regenerating expensive NADH/NADPH cofactors.

  • Substrate Scope: Enzymes can have a limited substrate range compared to chemical catalysts.

  • Enzyme Stability: The operational stability of the enzyme can be a concern under certain process conditions.[1]

Chemical Synthesis: Broad Applicability and Established Protocols

Chemical methods for the enantioselective reduction of ketones have been a mainstay in organic synthesis for decades.[1] Prominent techniques include asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH). Asymmetric hydrogenation typically employs ruthenium or rhodium complexes with chiral diphosphine ligands, such as BINAP, under hydrogen pressure.[11] ATH utilizes a hydrogen donor, like isopropanol or a formic acid/triethylamine mixture, with catalysts such as Ru-TsDPEN complexes.[12]

Chemical reductions generally offer a broader substrate scope and are often more predictable due to the extensive body of literature available.[1] However, these methods frequently require anhydrous and inert reaction conditions, and may involve the use of pyrophoric, corrosive, or toxic reagents and heavy metals, which can pose environmental and safety challenges.[1]

Advantages of Chemical Reduction:

  • Broad Substrate Scope: Applicable to a wide variety of ketone substrates.[1]

  • Well-Established Protocols: A vast number of reliable and predictable methods are available.[1]

  • High Yields: Can often provide high chemical yields.[1]

Limitations:

  • Harsh Reaction Conditions: Frequently require anhydrous solvents, inert atmospheres, and sometimes extreme temperatures or pressures.[1]

  • Hazardous Reagents: May involve pyrophoric reagents or toxic heavy metals.[1]

  • Environmental Impact: Can generate significant chemical waste.[1]

  • Cost: Chiral ligands and precious metal catalysts can be expensive.[1]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details a general procedure for the asymmetric transfer hydrogenation of acetophenone using a formic acid/triethylamine mixture as the hydrogen source and a Ru-TsDPEN type catalyst.[12]

1. Catalyst Preparation (In situ):

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 1 equivalent).

  • Add the chiral ligand (e.g., (R,R)-TsDPEN, 2.2 equivalents).

  • Add an anhydrous and degassed solvent (e.g., dichloromethane) sufficient to dissolve the components.

  • Stir the mixture at room temperature for 1-2 hours to allow for complex formation. The resulting catalyst solution is used directly.

2. Hydrogenation Reaction:

  • Prepare the formic acid/triethylamine azeotropic mixture (5:2 molar ratio) by slowly adding formic acid to cooled triethylamine under an inert atmosphere.

  • To a reaction vessel under an inert atmosphere, add the prochiral ketone (e.g., acetophenone).

  • Add the appropriate amount of the catalyst solution (typically 0.1 to 2 mol% relative to the ketone).

  • Add an anhydrous solvent (e.g., acetonitrile).

  • To this mixture, add the freshly prepared formic acid/triethylamine azeotrope.

  • Stir the reaction mixture at the specified temperature (e.g., 28-40 °C) and monitor the reaction progress by TLC, GC, or HPLC.

3. Work-up and Analysis:

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the chiral alcohol product by chiral HPLC or GC.

Protocol 2: Biocatalytic Reduction of a Prochiral Ketone using a Ketoreductase (KRED)

This protocol outlines a general procedure for the biocatalytic reduction of a prochiral ketone using a commercially available ketoreductase (KRED) and a glucose/glucose dehydrogenase (GDH) system for NADPH regeneration.

1. Reaction Setup:

  • In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM phosphate buffer, pH 7.0).

  • Add D-glucose (e.g., 1.1-1.5 equivalents relative to the ketone substrate).

  • Add the NADP⁺ cofactor (e.g., 0.1 g/L).

  • Add the glucose dehydrogenase (GDH) for cofactor regeneration (e.g., 5-10 U/mL).

  • Add the ketoreductase (KRED) (e.g., 1-5 mg/mL).

  • Stir the mixture until all components are dissolved.

2. Bioreduction:

  • Add the prochiral ketone substrate to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible co-solvent (e.g., DMSO, isopropanol) to improve solubility.

  • Maintain the reaction at a constant temperature (e.g., 30°C) and pH (e.g., 7.0) with gentle stirring. The pH can be controlled using a pH-stat with automated addition of a base (e.g., NaOH).

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC.

3. Work-up and Analysis:

  • Once the reaction is complete, quench it by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Separate the organic layer. Extract the aqueous layer multiple times with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product if necessary, for example, by flash column chromatography.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Mandatory Visualization

G cluster_chem Chemical Synthesis Workflow cluster_bio Biocatalytic Synthesis Workflow chem_start Prochiral Ketone chem_reaction Asymmetric (Transfer) Hydrogenation (Inert atmosphere, specific T & P) chem_start->chem_reaction chem_reagents Chiral Catalyst (e.g., Ru-BINAP) + Reductant (H₂ or H-donor) + Solvent (e.g., MeOH, IPA) chem_reagents->chem_reaction chem_workup Quenching & Extraction chem_reaction->chem_workup chem_purify Purification (e.g., Chromatography) chem_workup->chem_purify chem_product Enantiopure Alcohol chem_purify->chem_product chem_analysis Analysis (Yield, ee%) chem_product->chem_analysis bio_start Prochiral Ketone bio_reaction Bioreduction (Mild conditions: ambient T, neutral pH) bio_start->bio_reaction bio_reagents Enzyme (KRED/ADH) + Cofactor (NAD(P)H) + Cofactor Regeneration System + Aqueous Buffer bio_reagents->bio_reaction bio_workup Extraction bio_reaction->bio_workup bio_purify Purification (if necessary) bio_workup->bio_purify bio_product Enantiopure Alcohol bio_purify->bio_product bio_analysis Analysis (Yield, ee%) bio_product->bio_analysis

Caption: General experimental workflows for chemical and biocatalytic synthesis.

Decision_Tree start Start: Synthesis of a Chiral Alcohol q1 Primary Concern? start->q1 q2 Biocatalysis Preferred q1->q2 Green Chemistry & High ee% q3 Chemical Synthesis Preferred q1->q3 Broad Substrate Scope & Speed q4 q4 q2->q4 Is a known enzyme available for the substrate? q5 q5 q3->q5 Are harsh conditions/heavy metals acceptable? res_bio_direct Proceed with Biocatalytic Protocol q4->res_bio_direct Yes res_bio_screen Consider Enzyme Screening or Directed Evolution q4->res_bio_screen No res_chem_direct Proceed with Chemical Protocol q5->res_chem_direct Yes res_chem_alt Explore milder chemical methods or reconsider biocatalysis q5->res_chem_alt No

Caption: Decision-making guide for selecting a synthesis method.

Conclusion

Both biocatalytic and chemical methods offer powerful and distinct advantages for the synthesis of chiral alcohols.[1] The choice between them is often dictated by the specific requirements of the project.[1] Biocatalysis is the preferred method when environmental impact, process safety, and high enantioselectivity are the primary concerns.[1] It is particularly well-suited for large-scale manufacturing where a dedicated enzyme can be developed and optimized. Chemical synthesis remains indispensable for its broad substrate applicability and is often the go-to method in early-stage research and development where a wide range of analogs need to be synthesized quickly. As both fields continue to advance, with the development of novel enzymes through directed evolution and the discovery of more efficient and sustainable chemical catalysts, researchers are equipped with an expanding and versatile toolbox for the synthesis of these vital chiral building blocks.

References

A Comparative Guide to Catalysts for Acetophenone Reduction: Modern Methods vs. Established Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of acetophenone to 1-phenylethanol is a fundamental chemical transformation, pivotal in the synthesis of fine chemicals and pharmaceutical intermediates. The choice of reduction methodology is critical, impacting yield, stereoselectivity, cost, and environmental footprint. This guide provides an objective comparison between a classic stoichiometric reductant, sodium borohydride, and modern catalytic systems, specifically representing advancements in asymmetric transfer hydrogenation (ATH) with Ruthenium catalysts and hydrosilylation with earth-abundant Iron catalysts.

Performance Comparison: At a Glance

The efficiency and selectivity of a reduction method are paramount. The following table summarizes key performance indicators for the reduction of acetophenone using three distinct methods. The data for the catalytic systems are representative of high-performing examples from recent literature to illustrate their potential.

Method TypeReagent/Catalyst SystemYield (%)Enantiomeric Excess (ee%)Key AdvantagesKey Disadvantages
Stoichiometric Reduction Sodium Borohydride (NaBH₄)>90%[1][2]0% (Racemic)Low cost, simple procedure, reliable.Produces stoichiometric waste, no stereocontrol.
Asymmetric Transfer Hydrogenation (ATH) Ru(II)-TsDPEN Catalyst~99%>99% (R or S)Excellent enantioselectivity, low catalyst loading.Requires precious metal, base additive needed.[3]
Asymmetric Hydrosilylation Chiral Iron-BOXMI Complex>99%~99%Uses earth-abundant metal, high efficiency.Requires silane reductant, sensitive to air/moisture.
Experimental Workflow Overview

The general experimental workflow for a catalytic reduction process involves several key stages, from reaction setup to product analysis. This process ensures reproducibility and accurate assessment of catalyst performance.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis p1 Prepare Catalyst Solution (e.g., [RuCl₂(p-cymene)]₂ + Ligand) r1 Combine Solutions in Reactor under Inert Atmosphere p1->r1 p2 Prepare Substrate Solution (Acetophenone in Solvent) p2->r1 r2 Add Hydrogen Source (e.g., 2-Propanol for ATH) r1->r2 r3 Heat and Stir (Monitor by TLC/GC) r2->r3 w1 Quench Reaction r3->w1 Reaction Complete w2 Solvent Evaporation w1->w2 w3 Liquid-Liquid Extraction w2->w3 w4 Purification (Column Chromatography) w3->w4 a1 Determine Yield w4->a1 a2 Determine Enantiomeric Excess (Chiral HPLC/GC) w4->a2

General workflow for a catalytic ketone reduction experiment.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for each of the compared reduction methods.

Method 1: Stoichiometric Reduction with Sodium Borohydride

This established method is highly reliable for producing racemic 1-phenylethanol and serves as a baseline for conversion and yield.

  • Materials:

    • Acetophenone (1.0 g, 8.32 mmol)

    • Methanol (15 mL)

    • Sodium Borohydride (NaBH₄) (0.35 g, 9.25 mmol)

    • Deionized Water

    • Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Ice Bath

  • Procedure:

    • Add acetophenone (1.0 g) and methanol (14 mL) to a 250 mL round-bottom flask equipped with a magnetic stirrer.[4]

    • Cool the flask in an ice bath to 0°C.

    • Carefully add sodium borohydride (0.35 g) portion-wise to the stirred solution over 5 minutes.[4]

    • Continue stirring the reaction mixture in the ice bath for 10-15 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[2][4]

    • Once the reaction is complete (disappearance of the acetophenone spot by TLC), slowly add deionized water to quench any unreacted NaBH₄.

    • Remove the methanol from the mixture using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the solution and evaporate the solvent to yield the crude 1-phenylethanol.

    • The product can be further purified by column chromatography if necessary. Typical yields are high, often exceeding 90%.[1]

Method 2: Asymmetric Transfer Hydrogenation (ATH) with a Ru-Catalyst

This protocol is representative of modern ATH methods using a Noyori-type catalyst, which is often formed in situ and provides high enantioselectivity.

  • Materials:

    • [RuCl₂(p-cymene)]₂ (0.01 mmol)

    • (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.02 mmol)

    • Acetophenone (2 mmol)

    • 2-Propanol (solvent and hydrogen source) (10 mL)

    • Potassium hydroxide (KOH) or other suitable base

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and the chiral ligand ((S,S)-TsDPEN) in 2-propanol (5 mL).

    • Activate the pre-catalyst by adding a base (e.g., KOH in 2-propanol) and stirring the mixture at a set temperature (e.g., 45-60°C) for 15-30 minutes. The formation of the active catalyst is often indicated by a color change.

    • In a separate flask, dissolve acetophenone (2 mmol) in the remaining 2-propanol (5 mL).

    • Add the substrate solution to the active catalyst solution.

    • Stir the reaction mixture at the desired temperature. Monitor the conversion of acetophenone to 1-phenylethanol by GC or TLC.

    • Upon completion, cool the reaction mixture to room temperature and quench by adding a small amount of water.

    • Evaporate the solvent under reduced pressure.

    • Extract the product with a suitable solvent (e.g., ethyl acetate), dry the organic phase, and concentrate.

    • Purify the product by column chromatography. Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.

Method 3: Asymmetric Hydrosilylation with an Iron Catalyst

This protocol exemplifies the use of an earth-abundant metal catalyst for highly efficient and enantioselective reduction.

  • Materials:

    • Chiral Iron Pre-catalyst (e.g., an iron complex with a BOXMI ligand) (0.01-0.1 mol%)

    • Acetophenone (2 mmol)

    • Hydrosilane (e.g., diphenylsilane, Ph₂SiH₂) (2.2 mmol)

    • Anhydrous THF or other suitable solvent (6 mL)

    • Inert atmosphere (Glovebox or Schlenk line)

    • 1 M HCl (for workup)

  • Procedure:

    • Inside a glovebox, dissolve the iron pre-catalyst in anhydrous THF in a sealed vial or Schlenk tube.

    • Add the hydrosilane to the catalyst solution, followed by the acetophenone substrate.[5]

    • Seal the vessel and stir the resulting mixture at room temperature.

    • Monitor the reaction for the consumption of acetophenone. These reactions are often rapid, with complete conversion possible in under an hour.[5]

    • Once complete, quench the reaction by cooling the vial in an ice bath and carefully adding 1 M HCl (aqueous) to hydrolyze the resulting silyl ether.

    • Stir until hydrolysis is complete.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate the solvent, and purify the product via column chromatography.

    • Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.

Conclusion

The selection of a reduction method for acetophenone is a choice between established reliability and modern efficiency and selectivity.

  • Sodium Borohydride remains a viable, cost-effective option for applications where chirality is not a concern. Its operational simplicity is a significant advantage in many laboratory settings.

  • Ruthenium-catalyzed Asymmetric Transfer Hydrogenation represents the state-of-the-art for producing highly enantioenriched alcohols. For pharmaceutical applications where a specific enantiomer is required, the high selectivity and efficiency of these systems often justify the cost of the precious metal catalyst.

  • Iron-catalyzed Asymmetric Hydrosilylation is an emerging and highly promising alternative. By leveraging an inexpensive, earth-abundant metal, these catalysts offer a more sustainable route to chiral alcohols without compromising on performance, making them an exciting area for future industrial adoption.

For professionals in drug development and process chemistry, the evaluation of these modern catalytic methods is crucial. They offer pathways to optically pure compounds that are more efficient and atom-economical than traditional stoichiometric approaches, aligning with the principles of green chemistry.

References

A Researcher's Guide to the Cross-Validation of Analytical Methods for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance. The stereochemical purity of a drug substance can profoundly impact its pharmacological activity and safety profile. Consequently, robust and reliable analytical methods for ee determination are critical. Cross-validation of these methods—assessing and comparing the data generated by two or more distinct techniques—provides the highest level of confidence in the accuracy and reliability of the results.[1]

This guide offers an objective comparison of the principal analytical methods for determining enantiomeric excess, complete with experimental protocols and performance data to assist researchers, scientists, and drug development professionals in method selection and validation. The most prominent methods include chiral chromatography (High-Performance Liquid Chromatography and Gas Chromatography), Capillary Electrophoresis (CE), and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD).[2][3][4][5]

The choice of an analytical method is often a balance between factors like accuracy, precision, sensitivity, analysis time, and the physicochemical properties of the analyte.[3][4] This guide will delve into the specifics of each technique, providing a framework for their effective cross-validation.

Logical Workflow for Cross-Validation

The cross-validation process involves a systematic comparison of results from different analytical techniques to ensure concordance and identify any method-specific biases. A typical workflow is outlined below.

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation A Chiral HPLC Method Development & Validation F Analyze Samples of Known Enantiomeric Excess A->F B Chiral GC Method Development & Validation B->F C Chiral CE Method Development & Validation C->F D NMR (Chiral Solvating Agent) Method Development & Validation D->F E VCD Method Development & Validation E->F G Compare ee Results (Accuracy, Precision, Linearity) F->G H Statistical Analysis (e.g., t-test, F-test) G->H I Method Concordance Evaluation H->I

Caption: Workflow for the cross-validation of analytical methods.

Comparative Analysis of Methods

The selection of an appropriate analytical technique is contingent upon various factors, including the analyte's properties, the required sensitivity, and available instrumentation.[2][4]

Analytical Method Principle Advantages Disadvantages
Chiral HPLC Differential interaction with a chiral stationary phase (CSP).[2][3]High accuracy and precision, well-established and robust, versatile for a wide range of compounds.[2][4][6]Requires specialized and expensive chiral columns, method development can be time-consuming.[2][6]
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.[2]High resolution and efficiency, high sensitivity, especially with mass spectrometry (MS) detection.[2][4]Analyte must be volatile and thermally stable; derivatization may be required, adding a step and potential for error.[2][4]
Chiral CE Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.[7][8]High separation efficiency, rapid analysis times, minimal sample and solvent consumption.[7][9]Lower sensitivity compared to HPLC, selecting an efficient chiral selector can be time-consuming.[8]
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[2][3][10]Rapid analysis, non-destructive, provides structural information.[2][10]Lower sensitivity, chiral solvating agents can be expensive, signal overlap can be an issue.[2][10]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by enantiomers.[11][12]Provides absolute configuration, can be used for solid-phase analysis.[11][12]Lower sensitivity compared to chromatographic methods, requires specialized instrumentation.[13]

Detailed Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of results. The following protocols are generalized and should be optimized for the specific analyte.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust method for the accurate determination of enantiomeric excess.[3]

Protocol for Chiral HPLC Analysis:

  • Method Development:

    • Column Selection: Choose an appropriate chiral stationary phase (CSP), such as polysaccharide-based columns (e.g., Chiralcel® or Chiralpak®).[3][6] The choice of CSP is the most critical factor for achieving separation.[6]

    • Mobile Phase Optimization: Optimize the mobile phase composition to achieve baseline separation of the enantiomers. For normal-phase chromatography, a mixture of hexane and isopropanol is common, while for reversed-phase, acetonitrile and water/buffer are typically used.[3] For basic compounds, adding 0.1% diethylamine (DEA) can improve peak shape.[6]

    • Flow Rate and Temperature: Optimize the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C) to balance analysis time and resolution.[6]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.[6]

    • Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • Data Acquisition and Analysis:

    • Inject the sample onto the HPLC system.

    • Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., 230 nm or 254 nm).[6]

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[6]

Chiral Gas Chromatography (GC)

Chiral GC is ideal for the analysis of volatile and thermally stable compounds.

Protocol for Chiral GC Analysis:

  • Method Development:

    • Column Selection: Select a suitable chiral capillary column (e.g., based on cyclodextrin derivatives).

    • Temperature Program: Optimize the oven temperature program to ensure separation of the enantiomers and other components in the sample.

    • Carrier Gas and Flow Rate: Use an inert carrier gas (e.g., helium, hydrogen) and optimize the flow rate.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent.

    • If the analyte is not sufficiently volatile, derivatization with a suitable reagent may be necessary.

  • Data Acquisition and Analysis:

    • Inject the sample into the GC system.

    • Detect the separated enantiomers using a flame ionization detector (FID) or a mass spectrometer (MS).

    • Integrate the peak areas and calculate the enantiomeric excess as described for HPLC.

Chiral Capillary Electrophoresis (CE)

CE offers high separation efficiency and is a valuable alternative to chromatographic methods.[7]

Protocol for Chiral CE Analysis:

  • Method Development:

    • Chiral Selector: Select a chiral selector (e.g., cyclodextrins) and optimize its concentration in the background electrolyte (BGE).[14][15]

    • Background Electrolyte: Optimize the pH and composition of the BGE (e.g., 50 mM phosphate buffer at pH 2.8).[14]

    • Applied Voltage and Temperature: Optimize the applied voltage (e.g., 25 kV) and capillary temperature (e.g., 25 °C).[14]

  • Sample Preparation:

    • Dissolve the sample in the BGE or a compatible solvent.

    • Filter the sample if necessary.

  • Data Acquisition and Analysis:

    • Inject the sample into the capillary using hydrodynamic or electrokinetic injection.[14]

    • Detect the enantiomers using a UV detector.

    • Calculate the enantiomeric excess from the corrected peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy allows for the determination of enantiomeric excess without physical separation.[10]

Protocol for Chiral NMR Analysis using a Chiral Solvating Agent (CSA):

  • Method Development:

    • CSA Selection: Choose a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) that will form diastereomeric complexes with the analyte, resulting in resolved signals in the NMR spectrum.[10]

    • Solvent Selection: Use a deuterated solvent (e.g., CDCl₃) that dissolves both the analyte and the CSA.[10]

  • Sample Preparation:

    • In an NMR tube, mix the analyte and the CSA in the deuterated solvent.[10] The molar ratio of CSA to analyte may need to be optimized.[2]

  • Data Acquisition and Analysis:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify a well-resolved signal that is split into two peaks, corresponding to the two diastereomeric complexes.

    • Carefully integrate the two resolved peaks. The ratio of the integrals directly corresponds to the ratio of the enantiomers.[3]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining both enantiomeric excess and absolute configuration.

Protocol for VCD Analysis:

  • Method Development:

    • Solvent Selection: Choose a solvent that is transparent in the infrared region of interest and in which the analyte is soluble.

    • Concentration Optimization: Prepare samples of varying concentrations to determine the optimal concentration for VCD measurement.

  • Sample Preparation:

    • Prepare solutions of the racemic mixture and the enantiomerically enriched samples.

    • For solid-state analysis, prepare Nujol mulls.[11][12]

  • Data Acquisition and Analysis:

    • Record the VCD and IR spectra of the samples.

    • Create a calibration curve by plotting the VCD intensity of a selected band against the known enantiomeric excess of standard samples.[11][12]

    • Determine the enantiomeric excess of unknown samples by interpolating their VCD intensities on the calibration curve.[11][12]

Validation Parameters

According to ICH and FDA guidelines, analytical methods should be validated for several parameters to ensure they are fit for their intended purpose.[16][17][18][19][20][21]

Validation Parameter Chiral HPLC Chiral GC Chiral CE NMR Spectroscopy VCD Spectroscopy
Specificity/Selectivity Baseline resolution of enantiomers.[17]Baseline resolution of enantiomers.Resolution of enantiomers.[14]Resolution of diastereomeric signals.[2]Distinct VCD bands for each enantiomer.
Linearity Proportional response to concentration.[17][22]Proportional response to concentration.Proportional response to concentration.[14]Proportionality of signal integrals.Linear relationship between VCD intensity and ee.[11][12]
Accuracy Closeness to true value.[17]Closeness to true value.Closeness to true value.[14]Accuracy of integration.[2]Accuracy of ee determination from calibration curve.
Precision (Repeatability & Intermediate) Low %RSD for multiple measurements.[17][22]Low %RSD.Low %RSD.[14]Low %RSD for integral ratios.Low %RSD for VCD intensity.
Limit of Quantitation (LOQ) Lowest concentration quantifiable with acceptable precision and accuracy.[22]Lowest concentration quantifiable.Lowest concentration quantifiable.[14]Dependent on signal-to-noise.Dependent on signal-to-noise.
Robustness Insensitivity to small variations in method parameters.[17]Insensitivity to small variations.Insensitivity to small variations.Insensitivity to small variations.Insensitivity to small variations.

Conclusion

The cross-validation of analytical methods for enantiomeric excess determination is a critical exercise in ensuring the quality and safety of chiral drugs. While chiral HPLC remains a gold standard due to its robustness and versatility, other techniques such as chiral GC, CE, NMR, and VCD offer unique advantages and can serve as powerful complementary methods.[6][7][10] By employing a multi-faceted approach to method validation and comparing the results from orthogonal techniques, researchers can have the highest degree of confidence in their analytical data, ultimately supporting the development of safe and effective medicines.

References

A Comparative Guide to the Efficacy of Different Lipases for Kinetic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kinetic resolution of racemates is a cornerstone technique in the synthesis of enantiomerically pure compounds, which are critical building blocks for the pharmaceutical and fine chemical industries. Among the various catalysts employed for this purpose, lipases have emerged as highly valuable biocatalysts due to their broad substrate scope, high enantioselectivity, and operation under mild reaction conditions. This guide provides an objective comparison of the efficacy of several commonly used lipases, supported by experimental data, to aid researchers in selecting the optimal enzyme for their specific applications.

Comparative Performance of Common Lipases

The efficacy of a lipase in kinetic resolution is primarily evaluated based on its enantioselectivity (E-value), which quantifies the enzyme's ability to differentiate between two enantiomers. A higher E-value indicates greater selectivity. Other critical parameters include the conversion rate (%) and the enantiomeric excess (ee) of both the product and the remaining substrate. The ideal kinetic resolution achieves approximately 50% conversion, yielding both the product and the unreacted substrate with high enantiomeric purity.[1]

The following table summarizes the performance of three widely utilized lipases—Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PCL), and Rhizomucor miehei lipase (RML)—in the kinetic resolution of various substrates.

Lipase SourceSubstrateAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee_p (%)ee_s (%)E-valueReference
Candida antarctica lipase B (Novozym 435)rac-NaphthofurandioneVinyl acetateTHF302~50>99 (R-acetate)>99 (S-alcohol)>200[2]
Candida antarctica lipase B (CAL-B)(R,S)-Aryltrimethylsilyl chiral alcoholVinyl acetateHexaneRT1650>99 (R-acetate)>99 (S-alcohol)>200[3]
Candida antarctica lipase B (CAL-B)1,3-dialkyl-3-hydroxymethyl oxindolesVinyl acetateAcetonitrileRT--up to 99 (R-acetate)up to 78 (S-alcohol)-[4]
Pseudomonas cepacia lipase (PSL-CI)rac-NaphthofurandioneVinyl acetateTHF303~50>99 (R-acetate)>99 (S-alcohol)>200[2]
Pseudomonas cepacia lipase (Amano PS-C II)(R,S)-Aryltrimethylsilyl chiral alcoholVinyl acetateHexaneRT1650>99 (R-acetate)>99 (S-alcohol)>200[3]
Pseudomonas cepacia lipase (immobilized)(R,S)-1-phenylethanol----50>99->200[5]
Rhizomucor miehei lipase (immobilized)rac-IbuprofenEthanolIsooctane45--99-300[6]
Candida rugosa lipase (CRL)rac-Ketoprofen vinyl ester-DIPE/Buffer40-50>98.5 (S-ester)--[2]
Candida rugosa lipase (immobilized)rac-Naproxen methyl ester-Isooctane/Aq.45-49--174.2[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are generalized protocols for conducting lipase-catalyzed kinetic resolutions.

Protocol 1: Screening of Lipases for Kinetic Resolution of a Racemic Alcohol

This protocol outlines a typical procedure for evaluating the efficacy of different lipases in the transesterification of a racemic secondary alcohol.

Materials:

  • Racemic secondary alcohol (substrate)

  • A selection of immobilized lipases (e.g., Novozym 435, Amano Lipase PS-C II, immobilized Rhizomucor miehei lipase)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene, methyl tert-butyl ether)

  • Reaction vials

  • Shaker or magnetic stirrer with temperature control

  • Analytical equipment for monitoring the reaction (e.g., chiral Gas Chromatography or High-Performance Liquid Chromatography)

Procedure:

  • In separate reaction vials, place the racemic secondary alcohol (e.g., 0.1 mmol).

  • To each vial, add a different immobilized lipase (e.g., 10-20 mg, representing 10-20% by weight of the substrate).[7]

  • Add the anhydrous organic solvent (e.g., 1 mL) to achieve a suitable substrate concentration (e.g., 0.1 M).[7]

  • Initiate stirring and allow the mixture to equilibrate to the desired temperature (e.g., 30-40 °C).[7]

  • Add the acyl donor (e.g., 1.5 equivalents).[7]

  • Seal the vials and monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 3, 6, 24 hours).[7]

  • For each aliquot, quench the reaction by filtering out the enzyme (e.g., through a syringe filter) and dilute with a suitable solvent for analysis.[7]

  • Analyze the samples by chiral GC or HPLC to determine the conversion rate and the enantiomeric excess of the product (ester) and the remaining substrate (alcohol).[7]

  • Calculate the enantioselectivity (E-value) using the conversion and ee values.

Protocol 2: Preparative Scale Kinetic Resolution

Once the optimal lipase and conditions are identified, the reaction can be scaled up to produce a larger quantity of the enantiomerically enriched compounds.

Materials:

  • Racemic secondary alcohol (substrate)

  • Optimized immobilized lipase

  • Optimized acyl donor

  • Anhydrous organic solvent

  • Appropriately sized reaction flask

  • Magnetic stirrer and temperature control apparatus

  • Filtration setup

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the racemic secondary alcohol (e.g., 1.0 g).[7]

  • Add the optimized immobilized lipase (e.g., 100-200 mg).[7]

  • Add the anhydrous organic solvent to achieve the optimal concentration.[7]

  • Begin stirring and bring the mixture to the optimal temperature.

  • Add the acyl donor.

  • Monitor the reaction until the desired conversion (ideally close to 50%) is reached.[7]

  • Stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with solvent and reused.[7]

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.[7]

  • Separate the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography to obtain the two enantiomerically enriched compounds.[7]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in comparing lipase efficacy.

G cluster_prep Reaction Setup cluster_monitoring Monitoring & Analysis cluster_workup Work-up (at ~50% Conversion) cluster_products Products racemic_substrate Racemic Substrate reaction_vessel Reaction Mixture (Stirring at Controlled Temp.) racemic_substrate->reaction_vessel lipase Lipase lipase->reaction_vessel acyl_donor Acyl Donor acyl_donor->reaction_vessel solvent Solvent solvent->reaction_vessel aliquots Withdraw Aliquots reaction_vessel->aliquots Periodically stop_reaction Stop Reaction (Filter Lipase) reaction_vessel->stop_reaction filter_enzyme Filter to Remove Lipase aliquots->filter_enzyme chiral_analysis Chiral GC/HPLC Analysis filter_enzyme->chiral_analysis chiral_analysis->reaction_vessel Continue reaction if needed separate Separation (e.g., Chromatography) stop_reaction->separate enantioenriched_product Enantioenriched Product (e.g., R-Ester) separate->enantioenriched_product enantioenriched_substrate Enantioenriched Substrate (e.g., S-Alcohol) separate->enantioenriched_substrate

Caption: Generalized workflow for lipase-catalyzed kinetic resolution.

G cluster_lipases Lipase Candidates cluster_parameters Key Performance Metrics lipase_a Lipase A (e.g., CAL-B) evaluation Efficacy Evaluation for a Specific Kinetic Resolution lipase_a->evaluation lipase_b Lipase B (e.g., PCL) lipase_b->evaluation lipase_c Lipase C (e.g., RML) lipase_c->evaluation e_value Enantioselectivity (E-value) evaluation->e_value determines conversion Conversion Rate (%) evaluation->conversion determines ee Enantiomeric Excess (ee%) evaluation->ee determines reaction_time Reaction Time evaluation->reaction_time determines decision Optimal Lipase Selection e_value->decision High E-value is critical conversion->decision ~50% is ideal ee->decision High ee_p and ee_s reaction_time->decision Shorter is better

Caption: Logical relationship for comparing lipase efficacy.

References

Literature review of synthetic routes to (R)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(4-Methoxyphenyl)ethanol is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereochemistry is often crucial for the biological activity and efficacy of the final product. This guide provides a comparative overview of prominent synthetic routes to this chiral alcohol, focusing on both biocatalytic and chemical methodologies. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most suitable method for their specific applications.

Comparison of Synthetic Routes

The synthesis of this compound can be broadly categorized into two main approaches: biocatalytic reduction of the prochiral ketone, 4-methoxyacetophenone, and asymmetric chemical synthesis. Biocatalytic methods are lauded for their high enantioselectivity and environmentally friendly reaction conditions. Chemical routes, including asymmetric transfer hydrogenation and chiral auxiliary-mediated reductions, offer versatility and control over reaction parameters.

Data Summary

The following table summarizes the key quantitative data for the different synthetic methodologies discussed in this guide.

Method TypeSpecific MethodCatalyst/BiocatalystYield (%)Enantiomeric Excess (e.e.) (%)Temperature (°C)Reaction Time (h)
Biocatalytic Whole-Cell BioreductionImmobilized Trigonopsis variabilis AS2.161197.2>9930Not Specified
Biocatalytic Whole-Cell BioreductionImmobilized Rhodotorula sp. AS2.224198.3>9925Not Specified
Chemical Asymmetric Transfer HydrogenationRuCl--INVALID-LINK-->95982812-24
Chemical Asymmetric Reduction(R)-2-Methyl-CBS-oxazaborolidineHigh~88-9030Not Specified
Chemical Chiral Auxiliary(S)-(-)-α-MethylbenzylamineNot SpecifiedHighNot SpecifiedNot Specified

Experimental Protocols

Biocatalytic Methods

1. Whole-Cell Bioreduction with Trigonopsis variabilis

This method utilizes immobilized cells of Trigonopsis variabilis for the anti-Prelog stereoselective reduction of 4'-methoxyacetophenone. The use of an ionic liquid-containing co-solvent system has been shown to enhance the reaction efficiency.

  • Biocatalyst Preparation: Trigonopsis variabilis AS2.1611 cells are cultivated and subsequently immobilized in a suitable matrix, such as calcium alginate.

  • Reaction Setup: A mixture of immobilized cells, 4'-methoxyacetophenone (15 mM), and a buffer (pH 8.5) containing 2.5% (v/v) of 1-(2'-hydroxyl)ethyl-3-methylimidazolium nitrate (C2OHMIM·NO3) is prepared.

  • Reaction Conditions: The reaction is carried out at 30 °C with shaking at 200 rpm.

  • Work-up and Analysis: After the reaction, the product is extracted from the reaction mixture using an organic solvent. The yield and enantiomeric excess are determined by chiral gas chromatography or high-performance liquid chromatography (HPLC). Under optimized conditions, this method can achieve a maximum yield of 97.2% and an enantiomeric excess of >99%.[1]

2. Whole-Cell Bioreduction with Rhodotorula sp.

Similar to the previous method, immobilized cells of Rhodotorula sp. can be employed for the enantioselective reduction of 4'-methoxyacetophenone, typically yielding the (S)-enantiomer. However, specific strains can provide the (R)-enantiomer. The use of a hydrophilic ionic liquid co-solvent system can improve the efficiency of the bioreduction.[2]

  • Biocatalyst Preparation: Rhodotorula sp. AS2.2241 cells are cultured and immobilized.

  • Reaction Setup: The reaction is conducted in a hydrophilic ionic liquid-containing co-solvent system. Optimal conditions include 5.0% (v/v) of 1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate, a buffer pH of 8.5, and a substrate concentration of 12 mM.

  • Reaction Conditions: The reaction is maintained at 25 °C.

  • Work-up and Analysis: The product is extracted and analyzed by chiral chromatography to determine yield and enantiomeric excess. This method has been reported to achieve a maximum yield of 98.3% and an e.e. of >99% for the (S)-enantiomer.[2]

Chemical Methods

1. Asymmetric Transfer Hydrogenation with a Ruthenium Catalyst

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of prochiral ketones. Chiral ruthenium catalysts, such as RuCl--INVALID-LINK--, are highly effective for this transformation.

  • Materials: 4-Methoxyacetophenone, RuCl--INVALID-LINK-- catalyst, formic acid (HCOOH), and triethylamine (NEt₃).

  • Reaction Setup: To a solution of 4-methoxyacetophenone in a suitable solvent, the chiral ruthenium catalyst is added. A 5:2 mixture of formic acid and triethylamine serves as the hydrogen source.

  • Reaction Conditions: The reaction mixture is stirred at 28 °C for 12-24 hours.

  • Work-up and Analysis: The reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography. The yield and enantiomeric excess are determined by chiral HPLC or GC. This method can yield the (R)-alcohol with >95% yield and 98% e.e.[3][4]

2. Asymmetric Reduction with a Chiral Oxazaborolidine (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a borane source.[5][6][7][8]

  • Materials: 4-Methoxyacetophenone, (R)-2-Methyl-CBS-oxazaborolidine (as a 1.0 M solution in toluene), and borane-tetrahydrofuran complex (BH₃·THF, as a 1.0 M solution in THF). All reactions should be conducted under an inert atmosphere with anhydrous solvents.

  • Reaction Setup: To a solution of the (R)-CBS catalyst in THF at 30°C, the borane-THF complex is added dropwise. A solution of 4-methoxyacetophenone in THF is then added slowly to the catalyst-borane mixture.

  • Reaction Conditions: The reaction is maintained at 30 °C. It is crucial to control the temperature for optimal stereoselectivity.[1]

  • Work-up and Analysis: The reaction is quenched by the slow addition of methanol, followed by aqueous acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by chromatography yields the desired alcohol. Enantiomeric excess is determined by chiral HPLC. Yields are typically high, with enantiomeric excesses around 88-90% being reported for analogous reductions.[1]

3. Synthesis via Chiral Auxiliary

This classical approach involves the reaction of the ketone with a chiral auxiliary to form a diastereomeric intermediate, which is then reduced. Subsequent removal of the auxiliary yields the chiral alcohol.

  • Materials: 4-Methoxyacetophenone, (S)-(-)-α-methylbenzylamine, p-toluenesulfonic acid, toluene, hydrogen gas, and a palladium on carbon (Pd/C) catalyst.

  • Step 1: Imine Formation: 4-Methoxyacetophenone and (S)-(-)-α-methylbenzylamine are refluxed in toluene with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark apparatus to remove water. This forms the corresponding chiral imine.

  • Step 2: Diastereoselective Reduction: The resulting imine is reduced with hydrogen gas using a 10% Pd/C catalyst.

  • Step 3: Auxiliary Removal: The chiral auxiliary is removed by hydrogenolysis to yield this compound.

  • Work-up and Analysis: The product is purified by standard techniques such as distillation or chromatography. The enantiomeric purity is determined by chiral HPLC or GC. While specific yield and e.e. for this exact substrate were not detailed in the initial search, this method is a well-established route to chiral alcohols.

Visualization of Synthetic Strategies

The following diagram illustrates the different pathways to synthesize this compound.

Synthetic_Routes cluster_start Starting Material cluster_biocatalytic Biocatalytic Routes cluster_chemical Chemical Routes cluster_product Product start 4-Methoxyacetophenone bio1 Trigonopsis variabilis start->bio1 Reduction bio2 Rhodotorula sp. start->bio2 Reduction chem1 Asymmetric Transfer Hydrogenation (Ru-TsDPEN) start->chem1 Reduction chem2 Asymmetric Reduction (CBS Catalyst) start->chem2 Reduction chem3 Chiral Auxiliary ((S)-(-)-α-methyl- benzylamine) start->chem3 Imine Formation & Reduction product This compound bio1->product bio2->product chem1->product chem2->product chem3->product

Caption: Synthetic pathways to this compound.

References

Scalability assessment of laboratory methods for (R)-1-(4-Methoxyphenyl)ethanol production

Author: BenchChem Technical Support Team. Date: December 2025

An Application Scientist's Guide to the Scalability of (R)-1-(4-Methoxyphenyl)ethanol Production Methods

Introduction: The Industrial Imperative for Chiral Alcohols

This compound is a high-value chiral building block, pivotal in the synthesis of various pharmaceuticals and fine chemicals. Its stereocenter is a key determinant of biological activity in the final active pharmaceutical ingredient (API). Consequently, the development of efficient, stereoselective, and—most critically—scalable methods for its production is a significant challenge in process chemistry. This guide provides a comparative analysis of the two dominant laboratory methodologies for synthesizing this alcohol: biocatalytic asymmetric reduction and chemo-catalytic asymmetric transfer hydrogenation (ATH). We will dissect their core mechanisms, present comparative performance data, and offer detailed protocols to assess their respective scalability for industrial application.

Methodology 1: Biocatalytic Asymmetric Reduction

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For the synthesis of this compound, ketoreductases (KREDs) are the enzymes of choice. These enzymes utilize a cofactor, typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to deliver a hydride to the carbonyl carbon of the prochiral ketone, 4-methoxyacetophenone.

Mechanism of Action: The Ketoreductase Catalytic Cycle

The catalytic cycle of a KRED involves the binding of the NADPH cofactor and the ketone substrate within the enzyme's active site. The enzyme's chiral environment orients the substrate in a highly specific manner, ensuring the hydride is delivered to only one face of the carbonyl, leading to the formation of the desired (R)-enantiomer. To make the process economically viable, the expensive NADPH cofactor must be regenerated in situ. This is commonly achieved using a coupled-enzyme system, such as a glucose dehydrogenase (GDH) that oxidizes a cheap sacrificial substrate like glucose, thereby reducing NADP+ back to NADPH.

KRED_Mechanism cluster_main KRED Catalytic Cycle cluster_regen Cofactor Regeneration E_NADP KRED-NADP+ E_NADPH KRED-NADPH E_NADP->E_NADPH Cofactor Exchange E_NADPH_S KRED-NADPH-Substrate E_NADPH->E_NADPH_S + Substrate (4-Methoxy- acetophenone) E_NADP_P KRED-NADP+-Product E_NADPH_S->E_NADP_P Hydride Transfer E_NADP_P->E_NADP - Product ((R)-Alcohol) NADP NADP+ E_NADP_P->NADP Spent Cofactor GDH Glucose Dehydrogenase (GDH) NADP->GDH + H- NADPH NADPH NADPH->E_NADP Regenerated Cofactor Glucose Glucose Glucose->GDH Gluconolactone Glucono-δ-lactone GDH->NADPH GDH->Gluconolactone

Figure 1: KRED catalytic cycle with coupled cofactor regeneration.
Scalability Considerations & Performance Data

The primary advantages of biocatalysis are exceptionally high enantioselectivity (>99% e.e.) and mild reaction conditions (room temperature, neutral pH). However, scalability hinges on several factors:

  • Enzyme Loading & Stability: High enzyme loading increases cost. Stability under operational stress (temperature, pH, solvent) is crucial for long-term performance.

  • Cofactor Regeneration Efficiency: The regeneration system must be robust and efficient to maintain a high reaction rate.

  • Downstream Processing: Separating the product from the enzyme, cofactor, and other biomass can be complex and costly. Immobilization of the enzyme can simplify this process significantly.

  • Space-Time Yield (STY): This metric (grams of product per liter per hour) is critical for industrial viability. High substrate concentrations are needed to achieve a good STY.

Biocatalyst SystemSubstrate Conc. (g/L)Yield (%)e.e. (%)STY (g/L/h)Reference
Candida parapsilosis CCTCC M20301150>99>99 (R)2.08
KRED-N1 from Aspergillus niger2098.2>99 (R)N/A
Recombinant E. coli CCZU-K1410099>99 (R)4.16
Experimental Protocol: Whole-Cell Bioreduction

This protocol is adapted from studies demonstrating high-yield production using recombinant E. coli cells.

  • Inoculum Preparation: A single colony of recombinant E. coli expressing a suitable KRED and GDH is used to inoculate 50 mL of LB medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking (200 rpm).

  • Biocatalyst Production: The overnight culture is transferred to 1 L of fresh LB medium and grown at 37°C. At an OD600 of 0.6-0.8, protein expression is induced with 0.5 mM IPTG, and the culture is incubated for a further 12-16 hours at 25°C.

  • Cell Harvesting: Cells are harvested by centrifugation (5000 x g, 10 min, 4°C). The cell pellet is washed twice with a phosphate buffer (50 mM, pH 7.0) and then re-suspended in the same buffer to a final concentration of 100 g/L wet cell weight.

  • Asymmetric Reduction: In a temperature-controlled reactor, 100 g/L of 4-methoxyacetophenone (substrate) and 120 g/L of glucose (cofactor regeneration substrate) are added to the cell suspension.

  • Reaction Monitoring: The reaction is maintained at 30°C with gentle agitation. The pH is maintained at 7.0 by the automated addition of 2 M NaOH. The conversion and enantiomeric excess are monitored periodically by taking samples and analyzing them via chiral HPLC.

  • Work-up and Isolation: Once the reaction reaches completion (>99% conversion), the mixture is centrifuged to remove the cells. The supernatant is extracted three times with an equal volume of ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Methodology 2: Chemo-catalytic Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful chemo-catalytic method that uses a metal-ligand complex to catalyze the reduction of a ketone. For this transformation, ruthenium (Ru) complexes bearing chiral diamine or amino alcohol ligands are the most well-established catalysts. A key feature of ATH is the use of a benign hydrogen donor, such as isopropanol or formic acid, instead of high-pressure hydrogen gas.

Mechanism of Action: The Outer-Sphere Catalytic Cycle

The widely accepted outer-sphere mechanism for Ru-catalyzed ATH involves the formation of a ruthenium-hydride species. This active catalyst does not directly coordinate with the ketone substrate. Instead, it forms a transient outer-sphere complex where the hydride is transferred to the carbonyl carbon and a proton is transferred from the ligand's amine group to the carbonyl oxygen, all in a concerted step. The chirality of the ligand dictates the facial selectivity of the hydride transfer, resulting in the enantiomerically enriched alcohol product.

ATH_Mechanism Ru_Precatalyst [RuCl2(p-cymene)]2 + Chiral Ligand Active_Catalyst [RuH(L)] Active Ru-Hydride Ru_Precatalyst->Active_Catalyst + Base, H-Donor Base Base (e.g., KOtBu) Outer_Sphere_Complex Outer-Sphere Complex {Substrate---[RuH(L)]} Active_Catalyst->Outer_Sphere_Complex + Substrate Product_Complex [Ru(L*)] + Product Outer_Sphere_Complex->Product_Complex Concerted H-Transfer Product_Complex->Active_Catalyst + H-Donor - H-Acceptor Final_Product (R)-Alcohol Product_Complex->Final_Product - Product ((R)-Alcohol) H_Donor H-Donor (e.g., iPrOH) H_Acceptor H-Acceptor (e.g., Acetone) Workflow_Comparison cluster_bio Biocatalysis Workflow cluster_chemo ATH Workflow b1 Fermentation & Cell Growth b2 Cell Harvest & Resuspension b1->b2 b3 Bioreduction (Aqueous, 30°C) b2->b3 b4 Cell Removal (Centrifugation) b3->b4 b5 Product Extraction (L/L Extraction) b4->b5 b6 Final Product b5->b6 c1 Inert Reactor Setup c2 Catalyst & Reagent Charging c1->c2 c3 ATH Reaction (Organic Solvent, 50-80°C) c2->c3 c4 Solvent Removal c3->c4 c5 Purification (Chromatography/Distillation) c4->c5 c6 Final Product c5->c6

A Comparative Guide to the Synthetic Efficiency of Oseltamivir (Tamiflu®)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses. Its synthesis has been a subject of intense research, particularly due to supply chain vulnerabilities linked to its original precursor, shikimic acid, which is harvested from Chinese star anise or produced via fermentation.[1][2] This guide provides an objective comparison of prominent synthetic routes to oseltamivir, focusing on efficiency metrics and providing supporting experimental data to inform future synthetic strategies and process development.

The efficiency of a synthetic route is a multifactorial assessment, encompassing overall yield, the number of linear steps, atom economy, cost of starting materials, and safety and environmental considerations.[3][4] Several innovative strategies have been developed to circumvent the reliance on shikimic acid and to improve overall efficiency. This guide focuses on three distinct strategies: the established industrial route, an azide-free academic approach, and a highly streamlined, time-economical synthesis.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative metrics for three selected synthetic strategies for oseltamivir.

MetricIndustrial Route (Roche)Corey Synthesis (Azide-Free)Hayashi Synthesis (Time-Economical)
Starting Material(s) (-)-Shikimic AcidButadiene, Acrylate derivativeNitroalkene, α-alkoxyaldehyde
Longest Linear Steps ~8-12[5]12[5]5[6][7]
Overall Yield (%) 17-29%[5][8]~30%[5][9]15%[7][10]
Key Features & Notes Original commercial route; relies on a natural product with fluctuating supply. Involves the use of potentially hazardous azide reagents.[1][8]Azide-free route starting from inexpensive, readily available materials. Employs an asymmetric Diels-Alder reaction to establish stereochemistry.[5]Extremely rapid, one-pot synthesis completed in 60 minutes. Highlights the potential of organocatalysis for rapid assembly of complex molecules.[6][10]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and assessment of any synthetic strategy. Below are representative protocols for key transformations in the discussed syntheses.

1. Industrial Route: Epoxidation of a Shikimic Acid Derivative

The formation of a key epoxide intermediate is a critical step in the Roche industrial synthesis.[11]

  • Reaction: Conversion of a mesylated shikimic acid derivative to the corresponding epoxide.

  • Reagents and Conditions: The mesylate is treated with a base, such as potassium bicarbonate, in a suitable solvent system. The reaction proceeds via an intramolecular SN2 reaction.[8]

  • Procedure: To a solution of the mesylated shikimate derivative in a suitable solvent, an aqueous solution of potassium bicarbonate is added. The biphasic mixture is stirred vigorously at a controlled temperature until the reaction is complete, as monitored by TLC or HPLC. The organic layer is then separated, washed, dried, and concentrated to yield the crude epoxide, which can be purified by crystallization.[8]

2. Corey Synthesis: Asymmetric Diels-Alder Reaction

The cornerstone of the Corey synthesis is an asymmetric Diels-Alder reaction to construct the cyclohexene core with the correct stereochemistry.

  • Reaction: [4+2] cycloaddition of a diene with a dienophile catalyzed by a chiral Lewis acid.

  • Reagents and Conditions: Butadiene is reacted with an acrylate derivative in the presence of a chiral oxazaborolidine catalyst at low temperatures (-78 °C).[5]

  • Procedure: To a solution of the chiral catalyst in an anhydrous, aprotic solvent such as dichloromethane at -78 °C, the dienophile is added. Butadiene is then introduced, and the reaction is stirred at low temperature for several hours. Upon completion, the reaction is quenched, and the product is isolated and purified by chromatography. The chiral catalyst ensures the formation of the desired enantiomer in high excess.

3. Hayashi Synthesis: Asymmetric Michael Addition

The rapid, one-pot synthesis developed by Hayashi and co-workers utilizes a highly efficient organocatalyzed asymmetric Michael addition as the initial key step.[6][12]

  • Reaction: The conjugate addition of an α-alkoxyaldehyde to a nitroalkene.

  • Reagents and Conditions: The reaction is catalyzed by a cocktail of diphenylprolinol silyl ether, a thiourea co-catalyst, and an acid in a suitable organic solvent. The reaction proceeds rapidly at ambient temperature.[6][7]

  • Procedure: In a single reaction vessel, the nitroalkene, α-alkoxyaldehyde, diphenylprolinol silyl ether catalyst, thiourea co-catalyst, and acid are combined in a solvent. The mixture is stirred at room temperature for a short period. The subsequent steps of the one-pot synthesis are then carried out directly in the same vessel.[6][10]

Visualizing the Cost-Benefit Analysis Workflow

The decision-making process for selecting a synthetic strategy can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the key stages of a cost-benefit analysis for synthetic routes.

CostBenefitAnalysis cluster_0 Strategy Identification cluster_1 Data Collection cluster_2 Analysis & Comparison cluster_3 Decision S1 Strategy 1: Industrial Route D1 Yield & Step Count S1->D1 D2 Reagent & Solvent Cost S1->D2 D3 Safety & Environmental (E-Factor, PMI) S1->D3 D4 Throughput & Time S1->D4 S2 Strategy 2: Academic Route A S2->D1 S2->D2 S2->D3 S2->D4 S3 Strategy 3: Academic Route B S3->D1 S3->D2 S3->D3 S3->D4 A1 Quantitative Scoring D1->A1 A2 Qualitative Assessment D1->A2 A3 Risk Analysis D1->A3 D2->A1 D2->A2 D2->A3 D3->A1 D3->A2 D3->A3 D4->A1 D4->A2 D4->A3 Decision Optimal Strategy Selection A1->Decision A2->Decision A3->Decision

Caption: Workflow for Cost-Benefit Analysis of Synthetic Strategies.

References

A Comparative Guide to Green Chemistry Metrics in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative to develop more sustainable and environmentally benign chemical processes has led to the establishment of green chemistry principles. Quantifying the "greenness" of a synthetic pathway is crucial for evaluating its environmental impact and identifying areas for improvement. This guide provides a comparative analysis of key green chemistry metrics for the synthesis of three widely used pharmaceuticals: ibuprofen, sildenafil (Viagra™), and sertraline (Zoloft®). By examining these case studies, researchers can gain a deeper understanding of how to apply these metrics to their own work.

Key Green Chemistry Metrics: A Quantitative Comparison

The following table summarizes the performance of different synthetic routes for ibuprofen, sildenafil, and sertraline based on four key mass-based green chemistry metrics: Atom Economy, E-Factor, Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME).

DrugSynthetic PathwayAtom Economy (%)E-FactorProcess Mass Intensity (PMI)Reaction Mass Efficiency (RME) (%)
Ibuprofen Boots Process (Traditional)40%[1][2]~1.5 (estimated)High (significant solvent and reagent waste)[1]Low
BHC Process (Green)77% (up to 99% with byproduct recovery)[1][3]~0.3 (estimated)Significantly lower than Boots process[4]High
Sildenafil Medicinal Chemistry RouteLowerHighHigh (e.g., 105 during discovery)[5]Low
(Viagra™)Commercial ProcessHigher6[6]Significantly reducedImproved
Sertraline Original ProcessLowerHighHighLow
(Zoloft®)Greener ProcessHigher8[7]Significantly reducedImproved

Visualizing Synthetic Pathways and Evaluation Workflow

The following diagrams, generated using the DOT language, illustrate the comparison between the traditional and greener synthesis of ibuprofen and a general workflow for evaluating the green chemistry metrics of a synthetic pathway.

cluster_0 Boots Process (Traditional) cluster_1 BHC Process (Green) Isobutylbenzene_B Isobutylbenzene_B Acylation_B Acylation_B Isobutylbenzene_B->Acylation_B Acetic Anhydride, AlCl3 Darzens Reaction Darzens Reaction Acylation_B->Darzens Reaction Chloroacetate Hydrolysis_B Hydrolysis_B Darzens Reaction->Hydrolysis_B H2O Oxidation_B Oxidation_B Hydrolysis_B->Oxidation_B Oxidant Esterification Esterification Oxidation_B->Esterification Ethanol Ibuprofen_B Ibuprofen_B Esterification->Ibuprofen_B Hydrolysis Isobutylbenzene_G Isobutylbenzene_G Acylation_G Acylation_G Isobutylbenzene_G->Acylation_G Acetic Anhydride, HF (catalyst) Hydrogenation Hydrogenation Acylation_G->Hydrogenation H2, Pd/C Ibuprofen_G Ibuprofen_G Hydrogenation->Ibuprofen_G CO, Pd catalyst

Caption: Comparison of the six-step Boots synthesis versus the three-step BHC synthesis for ibuprofen.

Define Synthetic Pathway Define Synthetic Pathway Gather Data Gather Data Define Synthetic Pathway->Gather Data Reaction Scheme, Stoichiometry Calculate Atom Economy Calculate Atom Economy Gather Data->Calculate Atom Economy Molecular Weights Measure Masses Measure Masses Gather Data->Measure Masses Reactants, Solvents, Product, Waste Evaluate & Compare Evaluate & Compare Calculate Atom Economy->Evaluate & Compare Calculate E-Factor Calculate E-Factor Measure Masses->Calculate E-Factor Calculate PMI Calculate PMI Measure Masses->Calculate PMI Calculate RME Calculate RME Measure Masses->Calculate RME Calculate E-Factor->Evaluate & Compare Calculate PMI->Evaluate & Compare Calculate RME->Evaluate & Compare Identify Areas for Improvement Identify Areas for Improvement Evaluate & Compare->Identify Areas for Improvement Optimize Process Optimize Process Identify Areas for Improvement->Optimize Process

Caption: General workflow for the evaluation of green chemistry metrics for a synthetic pathway.

Experimental Protocols for Key Green Chemistry Metrics

The following protocols provide detailed methodologies for the experimental determination of the four key green chemistry metrics discussed in this guide.

Atom Economy (AE)

Principle: Atom economy is a theoretical measure of the efficiency of a reaction in converting reactants into the desired product. It is calculated based on the molecular weights of the reactants and the desired product.

Methodology:

  • Write a balanced chemical equation for the synthetic transformation.

  • Determine the molecular weight (MW) of the desired product.

  • Determine the sum of the molecular weights of all reactants that are incorporated into the final product.

  • Calculate the Atom Economy using the following formula:

    AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 [4]

Note: Catalysts, solvents, and reagents that are not incorporated into the final product are not included in this calculation.

E-Factor (Environmental Factor)

Principle: The E-Factor is a simple and widely used metric that quantifies the amount of waste generated per unit of product. A lower E-Factor indicates a greener process.

Methodology:

  • Accurately weigh all raw materials used in the process, including reactants, solvents, reagents, and catalysts.

  • Isolate and accurately weigh the final, purified product.

  • Calculate the total mass of waste by subtracting the mass of the final product from the total mass of all inputs.

  • Calculate the E-Factor using the following formula:

    E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) [8]

Note: Water is often excluded from the calculation, but this should be explicitly stated.

Process Mass Intensity (PMI)

Principle: PMI is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water, etc.) used to produce a specific mass of the final product.

Methodology:

  • Identify all materials that are input into the process. This includes all reactants, reagents, solvents (for reaction and purification), catalysts, and water.

  • Accurately measure and record the mass of each input material for a given batch size.

  • Sum the masses of all input materials to get the total mass input.

  • Accurately measure the mass of the isolated, purified final product.

  • Calculate the PMI using the following formula:

    PMI = Total Mass of All Inputs (kg) / Mass of Product (kg) [2]

Reaction Mass Efficiency (RME)

Principle: RME provides a more realistic measure of the efficiency of a reaction than atom economy by taking into account the reaction yield and the actual masses of reactants used.

Methodology:

  • Accurately weigh all reactants used in the chemical reaction.

  • Perform the chemical reaction and isolate the desired product.

  • Accurately weigh the actual amount of the isolated, purified product.

  • Calculate the RME using the following formula:

    RME (%) = (Mass of Product / Total Mass of Reactants) x 100 [9]

Conclusion

The evaluation of green chemistry metrics is an essential practice for chemists and chemical engineers striving to develop more sustainable synthetic processes. As demonstrated by the case studies of ibuprofen, sildenafil, and sertraline, the application of green chemistry principles can lead to significant improvements in efficiency and a reduction in environmental impact. By consistently applying the metrics and protocols outlined in this guide, researchers can make more informed decisions in the design and optimization of synthetic pathways, contributing to a greener and more sustainable pharmaceutical industry.

References

Safety Operating Guide

Proper Disposal of (R)-1-(4-Methoxyphenyl)ethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed, step-by-step procedures for the proper disposal of (R)-1-(4-Methoxyphenyl)ethanol, ensuring compliance with safety regulations and promoting a secure laboratory environment.

Chemical Profile and Hazards

This compound is a combustible liquid that requires careful handling and disposal to mitigate risks.[1] Understanding its properties is the first step toward safe management.

PropertyDataReference
Chemical Name This compound
CAS Number 3319-15-1 (for the racemate)[1]
Physical State Liquid[1]
Hazards Combustible liquid[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1]

Pre-Disposal and Waste Minimization

Before beginning any experiment, it is crucial to have a waste disposal plan in place.[2] The principle of "cradle to grave" management means that the responsibility for a chemical's safe disposal lies with the generator of the waste.[3]

To minimize waste generation:

  • Order only the necessary quantities of this compound.

  • Keep a detailed inventory of your chemicals.

  • Consider sharing surplus chemicals with other research groups.

  • Where feasible, reduce the scale of experiments to decrease the volume of waste produced.[4]

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as a hazardous waste procedure. As a non-halogenated organic solvent, it requires specific handling to ensure safety and compliance.[5][6][7][8]

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles.

  • Chemical-resistant gloves (inspect before use).

  • A lab coat.

2. Waste Segregation: Proper segregation of chemical waste is paramount to prevent dangerous reactions.[9]

  • Do not mix this compound with halogenated solvents.[6][8]

  • Keep it separate from strong acids, bases, and oxidizers.

  • Collect it in a designated container for non-halogenated organic waste.[5][7]

3. Waste Container Selection and Labeling:

  • Use a container that is in good condition, free of leaks, and compatible with the chemical. The original container is often a suitable choice.[10][11]

  • The container must be clearly labeled with the words "Hazardous Waste."[9][11]

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[9]

  • Indicate the date when the first drop of waste was added to the container.[9]

4. Waste Accumulation and Storage:

  • Store the waste container in a designated and well-ventilated satellite accumulation area.[4]

  • Keep the container tightly closed except when adding waste.[11]

  • Ensure the storage area has secondary containment to manage potential spills.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.[4]

  • Provide them with the accurate chemical name and quantity of the waste.

  • Follow their specific instructions for collection and transportation.

6. Spill Cleanup: In the event of a spill, treat the cleanup materials as hazardous waste.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbent material in a suitable container.

  • Label the container as "Hazardous Waste" and include the name of the spilled chemical.

  • Dispose of the spill cleanup waste through your institution's hazardous waste program.[10]

7. Empty Containers: Empty containers that held this compound must also be disposed of properly.

  • Triple-rinse the container with a suitable solvent.[11]

  • Collect the rinsate as hazardous waste and add it to your non-halogenated solvent waste stream.[11]

  • After triple-rinsing, deface or remove the original label. The container can then be disposed of as regular trash or recycled, depending on your institution's policies.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Collect in a designated NON-HALOGENATED Organic Waste Container B->C D Properly Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Start Date C->D E Store in a Designated Satellite Accumulation Area with Secondary Containment D->E F Container Full or Experiment Complete? E->F F->E No G Contact EHS or Licensed Disposal Company for Pickup F->G Yes H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (R)-1-(4-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of (R)-1-(4-Methoxyphenyl)ethanol. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.

Recommended Personal Protective Equipment:

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles or a full-face shield.[3]Protects against splashes that can cause serious eye irritation.[2]
Hand Protection Nitrile rubber gloves (minimum 4mil thickness).[4]Provides resistance to alcohols and prevents skin irritation.[4][5] For prolonged contact or larger quantities, consider thicker, utility-grade gloves over exam gloves.[4]
Body Protection A flame-resistant or 100% cotton lab coat, long pants, and closed-toe shoes.[3][4]Protects skin from splashes and minimizes fire risk as synthetic materials can melt.[1]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is required to avoid inhalation.[1][3]Prevents respiratory tract irritation.[2]
Safe Handling and Storage Procedures

Proper handling and storage are crucial to mitigate the risks associated with this compound's combustible nature.

Operational Protocols:

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize vapor inhalation.[1][3]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other potential ignition sources.[6] Be mindful of static electricity, which can build up during transfers of larger quantities.[1]

  • Container Handling: Keep containers tightly closed when not in use.[1][7]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[6] If storing in a refrigerator, it must be rated for flammable material storage.[6]

Spill and Emergency Procedures

Immediate and appropriate response to spills is critical to prevent injury and the spread of contamination.

Spill Response Plan:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[8]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Remove Ignition Sources: Extinguish any open flames and turn off equipment that could be a source of ignition.[9]

  • Don PPE: Before attempting to clean up, put on the appropriate PPE as outlined in the table above.[10]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like sand, earth, or vermiculite.[1][11] Do not use combustible materials like paper towels for absorption.[1][11]

  • Cleanup: Slowly add absorbent material to the spill, working from the outside in.[10] Once absorbed, scoop the material into a labeled, sealable container for hazardous waste disposal.[10]

  • Decontamination: Wash the spill area with soap and water.[10]

  • Seek Medical Attention:

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes.[1][4][6]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][6]

    • Inhalation: Move to fresh air.[1][4]

Waste Disposal Plan

This compound is a non-halogenated organic solvent.[2] Proper segregation and disposal are required to comply with regulations and ensure environmental safety.

Disposal Protocol:

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent from spills, used gloves) in a designated, properly labeled hazardous waste container.[12]

  • Segregation: Keep non-halogenated solvent waste separate from halogenated solvent waste.[13][14][15] Mixing these waste streams can significantly increase disposal costs.[13]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all its components, including this compound.[12][14]

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, ensuring they are kept closed and have secondary containment.[12]

  • Disposal Request: When the container is nearly full, follow your institution's procedures to request a pickup from the environmental health and safety department for proper disposal.[12]

Visual Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat prep_hood Verify Fume Hood is Operational prep_ppe->prep_hood prep_spill Locate Spill Kit prep_hood->prep_spill handling_weigh Weigh/Measure in Fume Hood prep_spill->handling_weigh handling_experiment Conduct Experiment handling_weigh->handling_experiment cleanup_waste Dispose of Waste in Non-Halogenated Container handling_experiment->cleanup_waste emergency_spill Spill Occurs handling_experiment->emergency_spill cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe emergency_response Follow Spill Response Plan emergency_spill->emergency_response emergency_medical Seek Medical Attention (if necessary) emergency_response->emergency_medical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(4-Methoxyphenyl)ethanol
Reactant of Route 2
Reactant of Route 2
(R)-1-(4-Methoxyphenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.